molecular formula C23H29F3O6 B10768101 15(S)-Fluprostenol

15(S)-Fluprostenol

Cat. No.: B10768101
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-PMLNVZLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-Fluprostenol is a useful research compound. Its molecular formula is C23H29F3O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18+,19+,20-,21+/m0/s1

InChI Key

WWSWYXNVCBLWNZ-PMLNVZLQSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 15(S)-Fluprostenol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol is a synthetic prostaglandin F2α (PGF2α) analog. It is the (S)-epimer of Fluprostenol at the C-15 position. While its isopropyl ester form serves as a prodrug, this compound itself is the biologically active molecule that acts as an agonist at the prostaglandin F receptor (FP receptor). Although it is structurally similar to its 15(R) counterpart, which is a potent ocular hypotensive agent, the stereochemistry at the C-15 position significantly influences its biological activity, rendering it a less potent FP receptor agonist. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is characterized by a cyclopentane ring with two hydroxyl groups, a heptenoic acid upper side chain, and a substituted butenyl lower side chain. The key feature distinguishing it from the more potent Fluprostenol is the S configuration of the hydroxyl group at carbon 15.

Table 1: Chemical Identifiers for this compound and its Isopropyl Ester Prodrug

IdentifierThis compoundThis compound Isopropyl Ester
IUPAC Name 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1]propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[2]
Molecular Formula C23H29F3O6[1]C26H35F3O6[2]
SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O[1]CC(C)OC(=O)CCC/C=C/C[C@H]1--INVALID-LINK--C(F)(F)F)O)O">C@HO[2]
InChI Key WWSWYXNVCBLWNZ-UHFFFAOYSA-N[1]MKPLKVHSHYCHOC-GNEFKIEZSA-N[2]
CAS Number 54276-24-3[3]1420791-14-5[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound and its Isopropyl Ester

PropertyThis compoundThis compound Isopropyl Ester
Molecular Weight ( g/mol ) 458.5[1]500.6[4]
Appearance -White to off-white solid or powder
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml[3]DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 1 mg/ml[4]
XLogP3 (Computed) 2.9[1]-
Storage Temperature -20°C[3]-
Stability ≥ 2 years at -20°C[3]-

Biological Activity and Mechanism of Action

FP Receptor Agonism

This compound exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). However, it is reported to be a less potent agonist compared to its 15(R) epimer, Fluprostenol. The inversion of stereochemistry at the C-15 position is known to reduce potency at the FP receptor by approximately 100-fold.

Signaling Pathway

Upon binding of this compound to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.

  • Transactivation of EGFR and MAPK/ERK Pathway: Activation of the FP receptor can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates EGFR EGFR FP_Receptor->EGFR transactivates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) PKC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: FP Receptor Signaling Pathway
Ocular Hypotensive Effects

The primary therapeutic application of FP receptor agonists is in the treatment of glaucoma and ocular hypertension. They lower intraocular pressure (IOP) mainly by increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.

Experimental Protocols

FP Receptor Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for the FP receptor using fluorescence polarization.

Materials:

  • Fluorescently labeled PGF2α (tracer)

  • Purified FP receptor preparation (e.g., from cell membranes overexpressing the receptor)

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Methodology:

  • Tracer Concentration Determination: Determine the optimal concentration of the fluorescently labeled PGF2α that gives a stable and sufficient fluorescence signal.

  • Receptor Saturation: Titrate the FP receptor preparation against a fixed concentration of the tracer to determine the receptor concentration that yields a significant shift in polarization, indicating binding.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound.

    • In the microplate wells, add the assay buffer, the determined optimal concentration of the FP receptor, and the fixed concentration of the tracer.

    • Add the different concentrations of this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of tracer binding at each concentration of this compound. Plot the inhibition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

FP_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Plate Prepare 384-well Plate: - Assay Buffer - FP Receptor - Fluorescent Tracer Start->Prepare_Plate Add_Competitor Add Serial Dilution of This compound Prepare_Plate->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: FP Receptor Binding Assay Workflow
Measurement of Uveoscleral Outflow

The effect of this compound on uveoscleral outflow can be measured in animal models (e.g., cynomolgus monkeys) using the isotope dilution technique.

Materials:

  • This compound formulation for topical application

  • Radioactively labeled tracer (e.g., 125I-albumin)

  • Anesthesia for the animal model

  • Infusion pump and needles

  • Gamma counter

Methodology:

  • Baseline Measurement: Measure the baseline intraocular pressure and uveoscleral outflow in the anesthetized animal.

  • Treatment: Administer a topical dose of this compound to one eye, with the contralateral eye serving as a control.

  • Tracer Infusion: After a specified treatment period, infuse a radioactively labeled tracer into the anterior chamber of both eyes at a constant rate.

  • Sample Collection: Collect aqueous humor samples at different time points to measure the concentration of the tracer.

  • Tissue Dissection and Measurement: After the experiment, enucleate the eyes and dissect the relevant tissues (uvea, sclera, etc.). Measure the amount of tracer in these tissues using a gamma counter.

  • Calculation of Outflow: Calculate the uveoscleral outflow based on the dilution of the tracer in the aqueous humor and its accumulation in the uveoscleral tissues.

Quantitative Data and Comparison

Table 3: Potency of (+)-Fluprostenol (15R-epimer) at the FP Receptor

ParameterValueSpecies/System
Ki 49.9 nM-
EC50 (Ca2+ mobilization) 2.4 nM-
EC50 (Ca2+ mobilization) 17.5 nMCloned human ocular FP receptors
EC50 (Ca2+ mobilization) 19.1 nMRat A7r5 cells
EC50 (Ca2+ mobilization) 37.3 nMMouse 3T3 cells

It is anticipated that the Ki and EC50 values for this compound would be approximately 100-fold higher than those listed for (+)-Fluprostenol.

Conclusion

This compound is a valuable research tool for understanding the structure-activity relationships of prostaglandin F2α analogs at the FP receptor. Its reduced potency compared to the 15(R) epimer highlights the critical role of the stereochemistry at the C-15 position for receptor binding and activation. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the pharmacology of this compound and the broader field of prostaglandin research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and purification methodologies for 15(S)-Fluprostenol, a potent prostaglandin F2α analog. The information is curated for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Introduction to this compound

This compound is the 15-S epimer of Fluprostenol, a synthetic prostaglandin F2α analog. While the 15-R epimer (Fluprostenol) is the more pharmacologically active isomer, this compound is a crucial reference standard and a potential impurity in the synthesis of Fluprostenol-based drugs like Travoprost.[1][2] Travoprost, the isopropyl ester prodrug of Fluprostenol, is a widely used medication for the reduction of intraocular pressure in patients with glaucoma or ocular hypertension.[3] The synthesis and purification of these compounds require stringent stereochemical control to ensure the desired therapeutic effect and to minimize side effects.

Synthetic Strategies for this compound

The synthesis of this compound is intrinsically linked to the synthesis of its 15(R)-epimer, as they are often produced as a mixture that requires separation. The core of the synthesis often involves the construction of the prostaglandin skeleton, followed by the introduction of the characteristic side chains. Several synthetic routes have been developed, with the Corey lactone-based approach being a cornerstone in prostaglandin synthesis.

Synthesis via Corey Lactone Intermediate

The Corey lactone route provides a versatile and stereocontrolled pathway to various prostaglandins, including Fluprostenol.[4][5][6] The synthesis typically involves the following key steps:

  • Oxidation of the Corey Lactone: The protected Corey lactone is oxidized to the corresponding aldehyde.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde is reacted with a phosphonate ylide to introduce the ω-side chain, forming an enone intermediate.[7]

  • Stereoselective Reduction: The ketone group at the C-15 position of the enone is reduced to a hydroxyl group. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent. To obtain the 15(S)-epimer, specific reagents are employed.

  • Lactone Reduction and Wittig Reaction: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction to introduce the α-side chain.

  • Deprotection and Esterification: Finally, the protecting groups are removed, and if the isopropyl ester (Travoprost) is the target, an esterification step is performed.

Experimental Protocol: Synthesis of Travoprost Intermediate via HWE Reaction [8]

  • Step 1: Oxidation of PPB-Corey-lactone.

    • Suspend 1069 g of PPB-Corey-lactone in 11.1 L of anhydrous toluene under an inert atmosphere.

    • Add 1.4 L of diisopropylcarbodiimide and 0.855 L of dimethyl sulfoxide in phosphoric acid.

    • Heat the reaction mixture to 50°C and add another 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.

  • Step 2: Horner-Wadsworth-Emmons Reaction.

    • After completion of the oxidation, cool the mixture to -10°C.

    • While maintaining the temperature, add 316 g of potassium hydroxide followed by a solution of 1.45 kg of Travoprost phosphonate in toluene.

  • Step 3: Work-up and Purification.

    • After the reaction is complete, pour the mixture into a 1 M hydrochloric acid solution and stir.

    • Separate the organic phase, wash with 1 M sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution.

    • Evaporate the organic phase and purify the residue by chromatography on a silica gel column (eluent: toluene-ethyl acetate mixture).

    • Evaporate the main fraction and crystallize from an ethyl acetate-hexane mixture to yield the enone intermediate.

Convergent Synthesis Approach

A commercial synthesis of Travoprost has been described that employs a convergent strategy.[9][10][11][12] This route involves the coupling of two key fragments, the α-side chain and the ω-side chain, to a central cyclopentane core.

  • Preparation of the Vinyl Iodide and Tricyclic Ketone: The synthesis starts from 3-hydroxybenzotrifluoride and involves multiple steps to prepare a single enantiomer vinyl iodide (ω-side chain precursor) and a tricyclic ketone (cyclopentane core).

  • Cuprate-Mediated Coupling: The vinyl iodide and the tricyclic ketone are coupled via a cuprate-mediated reaction to form a bicyclic ketone with high stereochemical purity.

  • Baeyer-Villiger Oxidation: The resulting bicyclic ketone undergoes a Baeyer-Villiger oxidation to yield a crystalline lactone.

  • DIBAL-H Reduction and Wittig Reaction: The lactone is reduced with diisobutylaluminum hydride (DIBAL-H), followed by a Wittig reaction to install the α-side chain.

  • Esterification and Deprotection: The final steps involve esterification to form the isopropyl ester and removal of any protecting groups to yield Travoprost.

Chemoenzymatic Synthesis

A more recent and efficient approach utilizes a combination of chemical and enzymatic reactions to achieve a highly stereoselective synthesis of Fluprostenol and its analogs.[13][14][15]

  • Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: A bicyclic ketone is stereoselectively oxidized using a BVMO to produce a key lactone intermediate with high enantiomeric excess.

  • Ketoreductase (KRED)-Catalyzed Reduction: Following the introduction of the ω-side chain, a ketoreductase is used for the diastereoselective reduction of the enone, leading to the desired 15(S) or 15(R) alcohol.

  • Final Transformations: The synthesis is completed by hydrolysis of a protecting group, DIBAL-H reduction of the lactone, and a Wittig olefination to introduce the α-side chain.

Experimental Protocol: Chemoenzymatic Synthesis of Fluprostenol (precursor to this compound) [13][14]

  • Step 1: KRED-catalyzed reduction of the enone (12d) to the lactone (13d).

    • This step would involve incubating the enone substrate with a specific ketoreductase enzyme, a cofactor like NADPH, and a glucose dehydrogenase system for cofactor regeneration. The reaction conditions (temperature, pH, buffer) would be optimized for the specific enzyme used.

  • Step 2: Hydrolysis of the p-phenylbenzoyl (PPB) ester.

    • The resulting lactone (13d) is treated to hydrolyze the PPB ester, yielding the corresponding alcohol.

  • Step 3: DIBAL-H reduction of the lactone.

    • The lactone is then reduced with DIBAL-H to form the hemiacetal.

  • Step 4: Wittig olefination.

    • The final step involves a Wittig reaction to introduce the α-side chain, furnishing Fluprostenol. The 15(S)-epimer would be obtained if the corresponding 15(S)-lactone from the KRED reduction was used.

Purification Methods

The purification of this compound and its related compounds is critical to remove isomeric impurities, particularly the 15(R)-epimer, and other process-related impurities. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography
  • Silica Gel Chromatography: This is a common method used for the purification of intermediates throughout the synthesis.[1][8] A mixture of solvents like ethyl acetate and hexane is often used as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related isomers.[1] Both normal-phase and reverse-phase HPLC can be used. For prostaglandins containing fluorine atoms, like Fluprostenol, preparative HPLC is particularly effective in achieving high purity.[1]

Experimental Protocol: Preparative HPLC Purification of Travoprost [1]

  • Stationary Phase: Varian SepTech Si60 (10 μm)

  • Mobile Phase: Ethanol/n-hexane (5:95, v/v)

  • Flow Rate: 266 mL/min

  • Pressure: Approximately 20 bar

  • Sample Preparation: The crude product of Travoprost is dissolved in isopropanol.

Crystallization

Crystallization is an effective method for purifying intermediates and the final product, especially when a crystalline solid is formed.[8][9][10][11][12] This technique can significantly reduce the need for chromatographic purification. For example, the lactone intermediate in the convergent synthesis of Travoprost is obtained as a crystalline solid.[9][10][11][12]

Quantitative Data

The efficiency of the synthesis and purification processes is evaluated based on key quantitative parameters such as yield, diastereomeric excess (de), and enantiomeric excess (ee).

Synthetic Step/Method Product Yield (%) Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) Reference
Chemoenzymatic SynthesisFluprostenol51 (over 3 steps)-[13][14]
Final EsterificationTravoprost94.599.62 (15R/15S)[12]
HWE Intermediate PurificationEnone Intermediate55-[8]
Chemoenzymatic SynthesisOverall Yield3.8 - 8.4-[13][15]
BVMO-catalyzed oxidationLactone Intermediate-99 (ee)[13][15]
KRED-catalyzed reductionEnone Intermediates-87:13 to 99:1 (dr)[13][15]

Signaling Pathway of this compound

This compound, like other PGF2α analogs, exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4][5]

Activation of the FP receptor by an agonist like this compound initiates a signaling cascade:

  • Gq Protein Activation: The agonist-bound FP receptor activates the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C.

  • Downstream Cellular Responses: Activated PKC phosphorylates various target proteins, leading to a cascade of downstream cellular responses, including smooth muscle contraction and modulation of gene expression.[4][11]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response phosphorylates targets

Caption: FP Receptor Signaling Pathway.

Experimental Workflow and Logical Relationships

The overall process for obtaining pure this compound involves a series of interconnected stages, from the selection of the synthetic route to the final purification and analysis.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Starting_Materials Starting Materials (e.g., Corey Lactone) Side_Chain_Intro Side Chain Introduction (HWE / Wittig) Starting_Materials->Side_Chain_Intro Stereo_Reduction Stereoselective Reduction Side_Chain_Intro->Stereo_Reduction Crude_Product Crude this compound (or prodrug) Stereo_Reduction->Crude_Product Column_Chrom Column Chromatography (Silica Gel) Crude_Product->Column_Chrom Initial Cleanup HPLC Preparative HPLC Column_Chrom->HPLC Isomer Separation Crystallization Crystallization Column_Chrom->Crystallization HPLC->Crystallization Final Polishing Purity_Analysis Purity & Isomer Analysis (Analytical HPLC, NMR) HPLC->Purity_Analysis Crystallization->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: Synthesis and Purification Workflow.

References

Mechanism of Action of 15(S)-Fluprostenol on FP Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(S)-Fluprostenol, the active form of the prodrug travoprost, is a potent and selective synthetic agonist of the Prostaglandin F2α (FP) receptor. As a member of the G-protein coupled receptor (GPCR) superfamily, the FP receptor is a key therapeutic target, particularly in ophthalmology for the reduction of intraocular pressure (IOP) in patients with glaucoma.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms initiated by the binding of this compound to the FP receptor, detailing the subsequent intracellular signaling cascades, relevant quantitative pharmacological data, and the experimental protocols used for their characterization.

The Prostaglandin FP Receptor

The FP receptor is a heptahelical transmembrane protein that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[3][4][5] Activation of the FP receptor by PGF2α or its synthetic analogs triggers a range of cellular responses critical to various physiological processes, including smooth muscle contraction, luteolysis, and the regulation of aqueous humor dynamics in the eye.[3][6] The activity of this receptor is primarily mediated by its coupling to Gq-class G proteins, which initiates a phosphatidylinositol-calcium second messenger system.[3]

Core Mechanism of Action: G-Protein-Coupled Signaling

The principal mechanism of action for this compound at the FP receptor involves the canonical Gαq signaling pathway. This cascade is a well-established route for many prostanoid receptors and leads to a measurable increase in intracellular calcium.[6][7]

  • Agonist Binding and Receptor Activation: this compound binds to the orthosteric site within the transmembrane bundle of the FP receptor, inducing a conformational change that activates the receptor.[4]

  • Gαq Protein Coupling and Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[4][5]

  • Phospholipase C (PLC) Activation: The Gαq-GTP subunit directly activates the effector enzyme Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[3][7]

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated [Ca2+]i, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates a wide array of cellular proteins, leading to downstream effects such as smooth muscle contraction and modulation of gene expression.[6][7]

This primary signaling pathway is responsible for many of the physiological effects of FP receptor agonists, including the contraction of the trabecular meshwork and ciliary muscle, which is thought to contribute to the IOP-lowering effect by increasing aqueous humor outflow.[1][2]

Signaling Pathway of this compound at the FP Receptor

FP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Releases Ca_release->PKC Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Physiological_Response Leads to

Caption: Canonical Gαq signaling pathway activated by this compound.

β-Arrestin Recruitment

Beyond G-protein signaling, agonist-activated GPCRs also engage with β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. The recruitment of β-arrestin to the FP receptor upon agonist binding is a key event that can be quantified to profile ligand activity.[8] β-arrestin recruitment assays are widely used in drug discovery to identify ligands, including those for orphan GPCRs, and to characterize biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[8][9]

Quantitative Pharmacological Data

The potency and affinity of this compound have been characterized in various in vitro systems. The following table summarizes key quantitative data, comparing it to the endogenous ligand PGF2α.

CompoundAssay TypeSystemParameterValueReference
(+)-Fluprostenol Radioligand Binding-Ki 49.9 nM
(+)-Fluprostenol Functional Assay-EC50 2.4 nM
(+)-Fluprostenol Calcium MobilizationCloned human ocular FP receptorsEC50 17.5 nM
(+)-Fluprostenol Calcium MobilizationRat A7r5 cellsEC50 19.1 nM
(+)-Fluprostenol Calcium MobilizationMouse 3T3 cellsEC50 37.3 nM
Fluprostenol Adipose Differentiation InhibitionNewborn rat adipocyte precursorsIC50 0.03 - 0.1 nM[10]
PGF2α Adipose Differentiation InhibitionNewborn rat adipocyte precursorsIC50 10 nM[10]

Detailed Experimental Protocols

Characterizing the mechanism of action of this compound relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay (Fluorescence-Based)

This assay directly measures the primary functional consequence of Gαq activation by quantifying changes in intracellular calcium concentration.[11][12][13]

Objective: To determine the potency (EC50) of this compound in stimulating calcium release via the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[11]

Methodology:

  • Cell Plating: Seed HEK293-FP cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[12]

  • Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound at 3x the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well. It will then automatically add a specified volume (e.g., 50 µL) from the compound plate to the cell plate.

  • Data Acquisition: Immediately following compound addition, the instrument measures the fluorescence intensity kinetically over a period of 1-3 minutes. Agonist-induced [Ca2+]i increase results in a sharp rise in fluorescence.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[12]

Workflow for Calcium Mobilization Assay

Calcium_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed HEK293-FP cells in 96-well plate a1 Load cells with Fluo-4 AM dye p1->a1 p2 Prepare serial dilutions of Fluprostenol a4 Inject Fluprostenol & record kinetic response p2->a4 a2 Wash to remove extracellular dye a1->a2 a3 Measure baseline fluorescence (FLIPR) a2->a3 a3->a4 d1 Calculate peak fluorescence minus baseline a4->d1 d2 Plot dose-response curve d1->d2 d3 Calculate EC50 value d2->d3

Caption: Experimental workflow for a fluorescence-based calcium mobilization assay.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between the activated FP receptor and β-arrestin. The DiscoverX PathHunter® technology is a common platform for this measurement.[8][9]

Objective: To measure the recruitment of β-arrestin to the FP receptor following stimulation with this compound.

Materials:

  • Cells co-expressing the FP receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[8]

  • White, opaque 96-well or 384-well microplates.

  • This compound and other test compounds.

  • PathHunter Detection Reagents (containing Galacton Star® substrate).

  • A chemiluminescence plate reader.

Methodology:

  • Cell Plating: Plate the engineered PathHunter cells in the assay microplate and incubate for the recommended time.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes. During this time, agonist binding promotes the interaction between the FP receptor-PK and β-arrestin-EA, forcing the complementation of the β-galactosidase enzyme fragments.[8]

  • Detection: Add the PathHunter Detection Reagents to each well. These reagents contain the substrate for the complemented enzyme.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.[8]

  • Reading: Measure the chemiluminescence using a plate reader.

  • Data Analysis: The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

Workflow for β-Arrestin Recruitment Assay

Arrestin_Assay cluster_cell_model Cell Model (PathHunter) cluster_procedure Assay Procedure cluster_output Output c1 FP Receptor-PK c2 β-Arrestin-EA p1 Plate engineered cells p2 Add Fluprostenol dilutions p1->p2 p3 Incubate (90 min, 37°C) (Receptor-Arrestin interaction & enzyme complementation) p2->p3 p4 Add detection reagents (Substrate) p3->p4 p5 Incubate (60 min, RT) p4->p5 p6 Read chemiluminescence p5->p6 o1 Dose-response curve of β-Arrestin recruitment p6->o1

Caption: Workflow for a PathHunter β-arrestin recruitment assay.

The mechanism of action of this compound is centered on its function as a potent and selective agonist for the prostaglandin FP receptor. Its primary signaling effect is mediated through the canonical Gαq/11 pathway, leading to the activation of phospholipase C, generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This cascade is fundamental to its physiological effects, including the reduction of intraocular pressure. Further characterization through assays like β-arrestin recruitment can provide a more nuanced understanding of its signaling profile. The quantitative data and detailed experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in drug development investigating the pharmacology of FP receptor agonists.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15(S)-Fluprostenol as an Active Metabolite of its Isopropyl Ester Prodrug

This technical guide provides a comprehensive overview of this compound, the biologically active metabolite of its isopropyl ester prodrug, commonly used in ophthalmic solutions for the management of glaucoma. This document details its metabolism, pharmacokinetics, and the molecular mechanisms underlying its therapeutic effects, with a focus on its interaction with the prostaglandin F2α (FP) receptor. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension.[1] Their efficacy in lowering intraocular pressure (IOP), convenient once-daily dosing, and favorable systemic safety profile have led to their widespread clinical use.[1][2] Many of these therapeutic agents, including latanoprost, travoprost, and tafluprost, are administered as isopropyl ester prodrugs.[3][4] This chemical modification enhances the lipophilicity of the molecule, facilitating its penetration through the cornea.[1] Following administration, these prodrugs are rapidly hydrolyzed by esterases within the cornea to their biologically active free acid forms.[5][6] This guide focuses on this compound, the active free acid metabolite of its corresponding isopropyl ester, an analogue of PGF2α.[7][8]

Metabolism of Fluprostenol Isopropyl Ester

The therapeutic activity of fluprostenol isopropyl ester is entirely dependent on its conversion to the active metabolite, this compound. This bioactivation is a critical step in its mechanism of action.

The primary mechanism of metabolism is the hydrolysis of the isopropyl ester bond, a reaction catalyzed by esterase enzymes present in high concentrations within the cornea.[5][8] This enzymatic conversion is rapid and efficient, ensuring that the active drug reaches its target receptors in the anterior chamber of the eye.[6] The resulting this compound is the pharmacologically active species that binds to and activates FP receptors.[7]

G cluster_cornea Corneal Tissue Prodrug Fluprostenol Isopropyl Ester (Lipophilic) Esterases Corneal Esterases Prodrug->Esterases Topical Administration ActiveMetabolite This compound (Active Free Acid) Receptor FP Receptor on Target Cells ActiveMetabolite->Receptor Binds to FP Receptor Esterases->ActiveMetabolite Hydrolysis

Caption: Metabolic activation of Fluprostenol Isopropyl Ester in the cornea.

Pharmacokinetics

The pharmacokinetic profile of prostaglandin analog prodrugs is characterized by rapid absorption and hydrolysis in the eye, followed by systemic metabolism and elimination. While specific data for this compound is limited, the pharmacokinetics of latanoprost, a closely related and well-studied PGF2α analog, provide a representative model.[5][9][10]

Following topical administration, the prodrug is absorbed through the cornea.[5] Peak concentrations of the active acid in the aqueous humor are typically reached within 1-2 hours.[1][10] The drug is then distributed to surrounding ocular tissues. Systemic absorption is minimal, and any drug that reaches the bloodstream is rapidly metabolized, primarily in the liver, through fatty acid β-oxidation.[5][6] The resulting metabolites are then excreted via the kidneys.[5]

ParameterAqueous HumorPlasmaReference
Tmax (Time to Peak Concentration) ~2 hours~5 minutes[5][10]
Cmax (Peak Concentration) 15-30 ng/mL~53 pg/mL (or less)[10]
t1/2 (Half-life) 2-3 hours~17 minutes[5][10]
Caption: Table 1. Representative Pharmacokinetic Parameters of Latanoprost Acid.

Pharmacodynamics: FP Receptor Signaling

This compound exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F2α (FP) receptor, a G-protein-coupled receptor (GPCR).[11][12] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[13][14]

The signaling cascade initiated by the binding of this compound to the FP receptor is primarily mediated through the Gq family of G-proteins.[15][16] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[17] These events are thought to lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response (e.g., ECM Remodeling, Muscle Relaxation) Ca2_release->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response

Caption: Signaling pathway of the FP receptor activated by this compound.

Quantitative Data

The interaction of this compound with the FP receptor can be quantified through receptor binding and functional assays. The following tables summarize key quantitative data for fluprostenol and related prostaglandin analogs.

LigandReceptor/TissueAssay TypeAffinity (Kd/Ki)Reference
[3H]AL-5848 (acid of travoprost) Bovine Corpus LuteumSaturation BindingKd = 33.8 ± 2.9 nM[18]
AL-5848 Bovine Corpus LuteumCompetitive BindingKi = 52.1 nM[18]
Fluprostenol Cat Iris SphincterFunctional (Contraction)High Potency[19]
PGF2α Bovine Corpus LuteumCompetitive BindingKi = 195 nM[18]
Caption: Table 2. Receptor Binding Affinities of Fluprostenol and Analogs for the FP Receptor.
CompoundCell/TissueAssay TypePotency (EC50)Reference
PGF2α HEK 293 cells expressing hcb-FPInositol Phosphate Formation10 nM[20]
Latanoprost Acid FP ReceptorN/AEC50 ≈ 3.6 x 10⁻⁹ mol/L[10]
Caption: Table 3. Functional Potency of Prostaglandin Analogs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of prostaglandin analogs like this compound. The following sections outline methodologies for key experiments.

In Vitro Esterase Activity Assay

This assay quantifies the conversion of the isopropyl ester prodrug to the active free acid by corneal esterases.

Objective: To determine the rate of hydrolysis of fluprostenol isopropyl ester in corneal tissue homogenates.

Methodology:

  • Tissue Preparation: Obtain fresh corneal tissue (e.g., from rabbits or human donors). Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the esterase enzymes.

  • Incubation: Incubate a known concentration of fluprostenol isopropyl ester with the corneal tissue supernatant at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[21]

  • Analysis: Quantify the concentrations of both the remaining fluprostenol isopropyl ester and the newly formed this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: Plot the concentration of the formed this compound against time to determine the rate of hydrolysis.

FP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.[22][23]

Objective: To determine the dissociation constant (Ki) of this compound for the FP receptor.

G A Prepare Membranes (from cells expressing FP receptor) B Incubate Membranes with: - Radioligand (e.g., [3H]AL-5848) - Unlabeled Ligand (this compound) at varying concentrations A->B C Separate Bound and Free Ligand (via vacuum filtration through glass fiber filter) B->C D Wash Filters (to remove non-specific binding) C->D E Quantify Bound Radioactivity (using liquid scintillation counting) D->E F Data Analysis (Non-linear regression to determine IC50 and Ki) E->F

Caption: Workflow for a competitive FP receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).[20]

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]AL-5848 or [3H]PGF2α) at or below its Kd, and varying concentrations of the unlabeled competitor, this compound.[18]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[18]

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[24]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.

Objective: To determine the potency (EC50) of this compound in activating the FP receptor.

Methodology:

  • Cell Culture: Culture cells expressing the FP receptor (e.g., HEK293-FP or A7r5 cells) in a 96-well, black-walled, clear-bottom plate.[18]

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader equipped with an automated injection system.

  • Compound Addition: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Analyte Quantification by LC-MS/MS

This is the gold standard for accurately quantifying small molecules like fluprostenol and its metabolites in complex biological matrices.

Objective: To determine the concentration of this compound and its isopropyl ester in biological samples (e.g., plasma, aqueous humor).

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a solvent like acetonitrile or methanol.

    • Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, use a reversed-phase SPE cartridge (e.g., C18). Acidify the sample with formic acid before loading it onto the conditioned cartridge. Wash the cartridge to remove interferences, and then elute the analytes with an organic solvent like methanol.[21]

    • Internal Standard: Spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard (e.g., a deuterated analog of the analyte) at the beginning of the preparation process to correct for matrix effects and variability in extraction recovery.[21]

  • Chromatographic Separation:

    • Column: Use a reversed-phase HPLC or UHPLC column (e.g., C18) to separate the analytes from endogenous matrix components.[25]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[25]

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, as carboxylic acids ionize well under these conditions.[21]

    • Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the analyte and its internal standard, fragmenting them in the collision cell, and monitoring a specific product ion for each. This provides high selectivity and sensitivity.[21]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolation from this curve.

Conclusion

This compound is the essential, biologically active metabolite of its isopropyl ester prodrug. The efficient conversion of the prodrug in the cornea delivers the active therapeutic agent to its target, the FP receptor, initiating a signaling cascade that effectively lowers intraocular pressure. A thorough understanding of its metabolism, pharmacokinetics, and the molecular pharmacology of its interaction with the FP receptor is crucial for the development of new and improved therapies for glaucoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this and other prostaglandin analogs.

References

In Vitro Biological Activity of 15(S)-Fluprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of 15(S)-Fluprostenol, a prostaglandin F2α (FP) receptor agonist. Due to the limited availability of direct quantitative data for the 15(S) isomer, this document also includes data for the closely related and more extensively studied 15(R) epimer, (+)-Fluprostenol (also known as Travoprost acid), to provide a relevant comparative context. Information on its receptor binding affinity, potency in functional assays, and the associated signaling pathways are presented. Detailed experimental protocols for key in vitro assays are provided to facilitate the design and execution of further research.

Introduction

This compound is a stereoisomer of Fluprostenol, a potent prostaglandin F2α (FP) receptor agonist.[1] It is also considered a potential active metabolite of its corresponding isopropyl ester, this compound isopropyl ester.[1][2] Prostaglandin F2α analogs are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma.[3] Their biological effects are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR). This guide focuses on the in vitro characterization of this compound, providing available data and methodologies for its study.

Quantitative Data

Direct quantitative in vitro data for this compound is not extensively available in the public domain. It is suggested to be an agonist at the FP receptor, although with lower potency compared to its 15(R) epimer, (+)-Fluprostenol.[1][2] The following tables summarize the available quantitative data for the closely related (+)-Fluprostenol and its isopropyl ester to serve as a reference.

Table 1: Receptor Binding Affinity

CompoundReceptorLigandKi (nM)Cell/Tissue SourceReference
(+)-Fluprostenol (Travoprost acid)Prostaglandin FP-35 ± 5Not Specified[4]
(+)-FluprostenolProstaglandin FP-49.9Not Specified[5]

Table 2: Functional Potency (EC50)

CompoundAssayEC50 (nM)Cell LineReference
(+)-FluprostenolCalcium Mobilization2.4Not Specified[5]
(+)-FluprostenolCalcium Mobilization17.5Cloned human ocular FP receptors[5]
(+)-FluprostenolCalcium Mobilization19.1Rat A7r5 cells[5]
(+)-FluprostenolCalcium Mobilization37.3Mouse 3T3 cells[5]
Travoprost acidPhosphoinositide Turnover1.4Human ciliary muscle cells[4]
Travoprost acidPhosphoinositide Turnover3.6Human trabecular meshwork cells[4]
Travoprost acidPhosphoinositide Turnover2.6Mouse fibroblasts and rat aortic smooth muscle cells[4]
Fluprostenol isopropyl esterPhosphoinositide Turnover40.2HEK293 cells expressing human ocular FP receptor[6]

Signaling Pathways

Activation of the prostaglandin FP receptor by its agonists, including fluprostenol derivatives, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, resulting in a transient increase in cytosolic calcium concentration.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq/11 FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Downstream Downstream Cellular Responses DAG->Downstream Ca_Release->Downstream

FP Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Binding_Assay_Workflow A Prepare Membranes (Expressing FP Receptor) B Incubate Membranes with Radioligand (e.g., [³H]PGF2α) and varying concentrations of This compound A->B C Separate Bound from Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioligand (e.g., Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E Calcium_Assay_Workflow A Culture Cells (Expressing FP Receptor) B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) A->B C Stimulate Cells with varying concentrations of This compound B->C D Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) C->D E Data Analysis (Calculate EC50) D->E cAMP_Assay_Workflow A Culture Cells (Expressing Receptor of Interest) B Pre-treat with a Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) A->B C Stimulate Cells with varying concentrations of This compound (and Forskolin for Gi-coupled receptors) B->C D Lyse Cells and Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) C->D E Data Analysis (Calculate EC50 or IC50) D->E

References

Stereochemistry and biological significance of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stereochemistry and Biological Significance of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). Its biological activity is highly dependent on its stereochemistry, particularly at the C-15 position. This technical guide provides a detailed examination of the 15(S) stereoisomer of Fluprostenol, contrasting its properties with the more biologically active 15(R) epimer. The guide covers its stereochemical configuration, biological significance as a potential metabolite and weak FP receptor agonist, and its mechanism of action through the Gq-coupled FP receptor signaling pathway. Detailed experimental protocols for receptor binding, functional activity, and smooth muscle contraction assays are provided, along with quantitative data to illustrate the stereochemical impact on biological function.

Introduction

Prostaglandins are lipid compounds that mediate a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Their effects are transduced by a family of G-protein coupled receptors (GPCRs), making them critical targets for therapeutic intervention.[1] Fluprostenol is a potent synthetic PGF2α analog used in veterinary medicine and as the active metabolite of the glaucoma drug travoprost.[2] The stereocenter at the C-15 hydroxyl group is a critical determinant of its biological activity. While the 15(R) isomer, (+)-Fluprostenol, is a potent FP receptor agonist, the 15(S) isomer is significantly less active.[3][4] This document focuses on the this compound epimer, detailing its chemical properties, biological role, and the methodologies used for its characterization.

Stereochemistry of Fluprostenol

The stereochemical configuration of Fluprostenol is crucial for its interaction with the FP receptor. The molecule has several chiral centers, but the orientation of the hydroxyl group at the C-15 position on the ω-side chain is of paramount importance for receptor affinity and activation.

  • This compound : This isomer features the hydroxyl group in the (S) configuration at the C-15 position. It is generally considered the less active or inactive epimer.[3][4]

  • 15(R)-Fluprostenol ((+)-Fluprostenol) : This isomer has the hydroxyl group in the (R) configuration. It is the biologically active form that acts as a potent agonist at the FP receptor.[5]

Fluprostenol is the active acid form of the prodrug travoprost (an isopropyl ester), which is used to reduce intraocular pressure in glaucoma patients.[2] During the synthesis of travoprost, this compound isopropyl ester can be formed as an impurity.[4] In vivo, esterases in the cornea hydrolyze the prodrug to its active acid form.[2] Consequently, this compound is a potential, though less potent, metabolite of commercial travoprost preparations.[3][4]

Biological Significance and Mechanism of Action

Interaction with the FP Receptor

This compound is an isomer of the potent FP receptor agonist, fluprostenol.[3] It is considered a potential active metabolite of its corresponding isopropyl ester, which may act as a weak agonist at FP receptors, exhibiting significantly lower potency than its 15(R) epimer.[3][4] The FP receptor is a member of the prostanoid receptor family, which binds PGF2α and its analogs to mediate various physiological effects, including uterine contraction and regulation of intraocular pressure.[6][7]

Signaling Pathway

The FP receptor primarily couples to the Gq family of G-proteins.[1] Agonist binding, even by a weak agonist like this compound, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular processes, most notably smooth muscle contraction.[8]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: FP Receptor Gq Signaling Pathway. (Max Width: 760px)

Quantitative Data

Quantitative pharmacological data for this compound is limited, primarily because research focuses on the more potent 15(R) epimer. The available data consistently demonstrates the superior activity of the 15(R) configuration.

CompoundAssay TypeTargetValueReference
(+)-Fluprostenol (15R) Binding AffinityFP ReceptorKᵢ = 49.9 nM
(+)-Fluprostenol (15R) Functional PotencyFP ReceptorEC₅₀ = 2.4 nM
(+)-Fluprostenol (15R) Ca²⁺ Mobilization (cloned human ocular FP)FP ReceptorEC₅₀ = 17.5 nM
(+)-Fluprostenol (15R) Ca²⁺ Mobilization (rat A7r5 cells)FP ReceptorEC₅₀ = 19.1 nM
(R/S)-Fluprostenol (racemic) Functional Potency (FLIPR)FP ReceptorEC₅₀ = 98 ± 9 nM[9]
This compound Functional PotencyFP ReceptorQualitatively described as having lower potency than the 15(R) epimer.[3][4]

Experimental Protocols

Characterizing the activity of prostaglandin analogs like this compound involves a series of standardized in vitro assays.

Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the human FP receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Reaction: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) is incubated with the prepared cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the FP receptor.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A HEK293 cells with FP Receptor B Membrane Isolation A->B E Incubate: Membranes + Radioligand + Test Compound B->E C Radioligand ([³H]-PGF2α) C->E D Test Compound (this compound) D->E F Separate Bound/ Unbound via Filtration E->F G Quantify Radioactivity F->G H Generate Competition Curve G->H I Calculate IC₅₀ H->I J Determine Kᵢ (Cheng-Prusoff) I->J Contraction_Assay_Workflow A Tissue Dissection (e.g., Tracheal Ring) B Mount in Organ Bath (Physiological Solution) A->B C Connect to Force Transducer B->C D Equilibrate to Stable Baseline C->D E Add Cumulative Doses of this compound D->E F Record Isometric Tension E->F G Construct Dose-Response Curve & Calculate EC₅₀/Eₘₐₓ F->G

References

Pharmacokinetics and Metabolic Pathway of 15(S)-Fluprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacokinetic and metabolic pathway data for 15(S)-Fluprostenol are limited in publicly available literature. This guide has been compiled using data from its parent compound, fluprostenol, and other closely related prostaglandin F2α (PGF2α) analogs, such as latanoprost and travoprost. The information presented should be considered as a predictive overview, and further specific studies on this compound are warranted for definitive characterization.

Introduction to this compound

This compound is a synthetic analog of prostaglandin F2α. Prostaglandin analogs are widely used in medicine for various indications, including the reduction of intraocular pressure in the treatment of glaucoma. This compound is the 15-S isomer of fluprostenol and is considered a potential active metabolite of its isopropyl ester prodrug. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), determine its onset, intensity, and duration of action. Based on data from closely related PGF2α analogs, the following pharmacokinetic profile for this compound can be anticipated.

Absorption

When administered topically to the eye, particularly as an isopropyl ester prodrug, this compound is expected to be absorbed through the cornea.[1][2] The ester prodrug is then rapidly hydrolyzed by esterases in the cornea to the biologically active free acid, this compound.[1][3] Following intramuscular administration of fluprostenol in horses, radioactivity was detected in the plasma within 5 minutes, with peak concentrations occurring between 5 to 90 minutes after injection.[4]

Distribution

Following systemic absorption, this compound is expected to be distributed throughout the body. A study on fluprostenol in horses indicated that approximately 88% of the drug is bound to plasma proteins.[4] For comparison, the volume of distribution for the active acid of latanoprost in humans is reported to be 0.16 ± 0.02 L/kg.[2][5]

Metabolism

The metabolism of this compound is predicted to follow the established pathways for other PGF2α analogs.[1][3][6] The primary metabolic routes are expected to be:

  • Oxidation of the 15-hydroxyl group: This is a key inactivation step catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

  • Reduction of the 13,14-double bond: This step typically follows the oxidation of the 15-hydroxyl group.

  • β-oxidation of the upper side chain: This process shortens the carboxylic acid side chain, leading to the formation of dinor and tetranor metabolites.[1][5][6]

Systemically, the free acid of travoprost is metabolized to inactive metabolites via beta-oxidation of the carboxylic acid chain to form 1,2-dinor and 1,2,3,4-tetranor analogs, as well as through oxidation of the 15-hydroxyl moiety and reduction of the 13,14 double bond.[3]

Excretion

The metabolites of this compound are anticipated to be primarily excreted in the urine.[3][5] In a study with radiolabeled latanoprost, 88% of the radioactivity was recovered in the urine.[5] Similarly, for fluprostenol in horses, urinary excretion was rapid and accounted for approximately 45-53% of the administered dose, with about 30% being the unchanged drug.[4] Fecal excretion accounted for about 32% of the dose in female horses.[4]

Quantitative Pharmacokinetic Data

Due to the lack of specific data for this compound, the following tables summarize the available pharmacokinetic parameters for fluprostenol in horses and for other relevant PGF2α analogs in humans to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Fluprostenol in Horses following a Single Intramuscular Dose [4]

ParameterValue
Time to Peak Plasma Concentration (Tmax) 5 - 90 minutes
Peak Plasma Concentration (Cmax) 0.32 - 1.30 ng/mL equivalent
Plasma Protein Binding ~88%
Apparent Half-life (t½) ~1.26 - 1.29 hours
Primary Route of Excretion Urine and Feces

Table 2: Pharmacokinetic Parameters of Selected PGF2α Analogs (Active Acid Form) in Humans

ParameterLatanoprost Acid[2][5][6]Travoprost Acid[1][3][7][8]Bimatoprost Acid[9][10][11]Tafluprost Acid[12][13][14]
Tmax (topical) ~2 hours (aqueous humor)< 30 minutes (plasma)~10 minutes (plasma)< 30 minutes (plasma)
Plasma Half-life (t½) 17 minutes45 minutes45 minutesNot specified
Volume of Distribution (Vd) 0.16 L/kgNot specified0.67 L/kg0.16 L/kg
Plasma Protein Binding Not specifiedNot specified~88%Not specified
Primary Route of Excretion UrineUrineUrine (67%), Feces (25%)Urine

Metabolic Pathway of this compound

The metabolic pathway of this compound is hypothesized to be analogous to that of natural PGF2α and its other synthetic analogs. The primary steps involve enzymatic degradation in various tissues, leading to the formation of more polar, inactive metabolites that are readily excreted.

metabolic_pathway cluster_prodrug Prodrug Activation (in Cornea) cluster_active Active Compound cluster_metabolism Systemic Metabolism cluster_excretion Excretion Prodrug This compound Isopropyl Ester Active This compound Prodrug->Active Esterases Metabolite1 15-keto-15(S)-Fluprostenol Active->Metabolite1 15-PGDH (Oxidation) Metabolite2 15-keto-13,14-dihydro-15(S)-Fluprostenol Metabolite1->Metabolite2 13,14-Reductase (Reduction) Metabolite3 Dinor and Tetranor Metabolites Metabolite2->Metabolite3 β-Oxidation Excreted Urinary Excretion Metabolite3->Excreted

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

A robust and sensitive analytical method is essential for the accurate quantification of this compound in biological matrices to study its pharmacokinetics. The following is a representative protocol based on methods developed for similar prostaglandin analogs, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for travoprost free acid.[5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 1.0 mL of human plasma with an appropriate deuterated internal standard (e.g., this compound-d4).

  • Acidify the plasma sample with 0.1 M formic acid.

  • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion. For a related compound, the precursor was m/z 457, fragmenting to m/z 161 (the 3-trifluoromethylphenolate ion).[5]

      • Internal Standard: Monitor the corresponding transition for the deuterated analog.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collect Collect Plasma Samples at Predetermined Time Points Spike Spike with Internal Standard Collect->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification using Calibration Curve LCMS->Quantify PK Pharmacokinetic Parameter Calculation Quantify->PK

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

References

The Genesis and Evolution of Fluprostenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), has a rich history rooted in the exploration of prostaglandins for therapeutic applications. Initially developed as a potent luteolytic agent for veterinary use, the nuanced pharmacology of its stereoisomers later paved the way for the creation of travoprost, a leading treatment for glaucoma. This in-depth technical guide delineates the discovery, history, and isomeric differentiation of fluprostenol, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Historical Development

The journey of fluprostenol began within the broader context of prostaglandin research, which was significantly advanced by the pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, who were awarded the Nobel Prize in 1982 for their discoveries concerning prostaglandins and related biologically active substances.[1][2] In the 1970s, pharmaceutical companies actively investigated synthetic prostaglandin analogs to harness their therapeutic potential while improving their stability and selectivity.

Imperial Chemical Industries (ICI) was at the forefront of this research, and in 1976, their scientists developed a potent 16-aryloxyprostaglandin, initially designated as ICI 81,008, and later named fluprostenol.[3][4] This synthetic analog was found to be a highly effective luteolytic agent, capable of inducing luteal regression at very low doses.[4] Its primary application was in veterinary medicine for controlling the reproductive cycle in domestic animals, particularly in mares for the treatment of infertility associated with a persistent corpus luteum.[4][5]

Initially, fluprostenol was synthesized and used as a racemic mixture, a 1:1 combination of its two enantiomers: (+)-fluprostenol and (-)-fluprostenol. As the understanding of stereochemistry in drug action evolved, it became evident that the biological activity of chiral drugs often resides in a single enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[6][7] Subsequent research revealed that the potent PGF2α-like activity of fluprostenol resided almost exclusively in the (+)-enantiomer. This discovery was a critical turning point, leading to the development of stereoselective synthesis methods to produce the pure (+)-enantiomer.

The high affinity and selectivity of (+)-fluprostenol for the prostaglandin F receptor (FP receptor) in the eye, which is involved in regulating aqueous humor outflow and intraocular pressure (IOP), identified it as a promising candidate for glaucoma treatment.[8][9] To enhance its corneal penetration, the isopropyl ester prodrug of (+)-fluprostenol was developed. This compound, known as travoprost, is hydrolyzed by esterases in the cornea to release the active moiety, (+)-fluprostenol.[10][11] Travoprost was approved for medical use in the United States and the European Union in 2001 and has since become a cornerstone in the management of open-angle glaucoma and ocular hypertension.[10][12]

Isomeric Profile and Quantitative Pharmacology

The biological activity of fluprostenol is highly dependent on its stereochemistry. The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity and potent agonism at the FP receptor. The available quantitative data underscores the stereoselectivity of this interaction.

CompoundReceptorSpeciesAssay TypeKi (nM)EC50 (nM)Reference(s)
(+)-Fluprostenol FPHumanRadioligand Binding35 ± 5-[13]
FPHumanPhosphoinositide Turnover-1.4 (ciliary muscle)[13]
FPHumanPhosphoinositide Turnover-3.6 (trabecular meshwork)[13]
DPHumanRadioligand Binding52,000-[13]
EP1HumanRadioligand Binding9,540-[13]
EP3HumanRadioligand Binding3,501-[13]
EP4HumanRadioligand Binding41,000-[13]
IPHumanRadioligand Binding>90,000-[13]
TPHumanRadioligand Binding121,000-[13]
Racemic Fluprostenol FPRatAdipose Differentiation Inhibition-30-100 x 10-3[14]

Mechanism of Action and Signaling Pathway

Fluprostenol exerts its effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of (+)-fluprostenol to the FP receptor primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade that is central to its therapeutic effects.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol (+)-Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

FP Receptor Signaling Pathway

Signaling Cascade:

  • Receptor Binding: (+)-Fluprostenol binds to the FP receptor.

  • G-Protein Activation: The receptor-ligand complex activates the heterotrimeric G-protein Gq.

  • PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).

  • Cellular Response: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream targets, resulting in the ultimate cellular response. In the eye, this pathway leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, which increases the uveoscleral and trabecular outflow of aqueous humor, thereby lowering IOP.[11][12]

Experimental Protocols

FP Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the FP receptor using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Radioligand: [³H]-PGF2α (specific activity ~150-200 Ci/mmol)

  • Non-specific binding control: Unlabeled PGF2α (10 µM)

  • Test compounds (e.g., (+)-fluprostenol, (-)-fluprostenol) at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: a. Harvest FP receptor-expressing HEK293 cells. b. Homogenize cells in ice-cold membrane preparation buffer. c. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris. d. Centrifuge the supernatant at 48,000 x g for 30 min at 4°C to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-PGF2α (final concentration ~1-2 nM), and 25 µL of test compound dilutions. b. For total binding, add 25 µL of assay buffer instead of the test compound. c. For non-specific binding, add 25 µL of 10 µM unlabeled PGF2α. d. Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein). e. Incubate for 60-90 minutes at room temperature.

  • Filtration and Counting: a. Terminate the assay by rapid filtration through the pre-treated glass fiber filters using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold assay buffer. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with FP Receptors Incubation Incubate Membranes with Radioligand and Test Compounds Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compounds, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand by Rapid Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Calculation Calculate IC₅₀ and Kᵢ Values Counting->Calculation

Receptor Binding Assay Workflow
Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates in response to FP receptor activation, providing a functional measure of Gq-coupled receptor agonism.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 or cultured human ciliary muscle cells)

  • [³H]-myo-inositol (specific activity ~15-25 Ci/mmol)

  • Inositol-free DMEM

  • Krebs-Ringer-HEPES buffer (containing 10 mM LiCl)

  • Agonists (e.g., (+)-fluprostenol) at various concentrations

  • Dowex AG1-X8 resin (formate form)

  • 0.1 M Formic acid

  • 1 M Ammonium formate in 0.1 M formic acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: a. Plate cells in 24-well plates and grow to near confluency. b. Replace the medium with inositol-free DMEM containing 1-2 µCi/mL of [³H]-myo-inositol. c. Incubate for 24-48 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.

  • Agonist Stimulation: a. Wash the cells twice with Krebs-Ringer-HEPES buffer. b. Pre-incubate the cells with Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. (LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). c. Add agonists at various concentrations and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates: a. Terminate the stimulation by aspirating the buffer and adding 1 mL of ice-cold 0.1 M formic acid. b. Incubate on ice for 30 minutes. c. Collect the cell lysates.

  • Chromatographic Separation: a. Prepare Dowex AG1-X8 columns. b. Apply the cell lysates to the columns. c. Wash the columns with 10 mL of deionized water to remove free [³H]-myo-inositol. d. Elute the total inositol phosphates with 5 mL of 1 M ammonium formate in 0.1 M formic acid.

  • Quantification and Data Analysis: a. Add the eluate to scintillation vials with 10-15 mL of scintillation cocktail. b. Quantify the radioactivity using a scintillation counter. c. Plot the amount of [³H]-inositol phosphates (in cpm or dpm) against the logarithm of the agonist concentration. d. Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Analytical Methods for Isomer Separation

The separation of fluprostenol enantiomers is crucial for both analytical characterization and preparative purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this.

Exemplary Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns packed with cellulose or amylose derivatives, such as Chiralcel OD-H or Chiralpak AD.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is commonly used. A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape and resolution for acidic analytes like fluprostenol.

    • Reversed-Phase: Acetonitrile and/or methanol mixed with an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) can also be employed with appropriate reversed-phase chiral columns.

  • Detection: UV detection at a wavelength where the aromatic ring of fluprostenol absorbs (around 220 nm or 280 nm) is suitable.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Column temperature can be controlled (e.g., 25°C) to optimize separation.

The specific mobile phase composition and column choice will require method development to achieve baseline separation of the (+)- and (-)-fluprostenol enantiomers.

Conclusion

The story of fluprostenol is a compelling example of how fundamental research into the stereochemistry of drug action can lead to significant therapeutic advancements. From its origins as a racemic mixture for veterinary applications to the development of its single, highly potent enantiomer as a leading treatment for glaucoma, fluprostenol has made a lasting impact in both veterinary and human medicine. The detailed understanding of its pharmacology, signaling pathways, and the analytical methods for its isomeric forms, as outlined in this guide, provides a solid foundation for further research and development in the field of prostaglandin analogs.

References

15(S)-Fluprostenol: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of 15(S)-Fluprostenol, a prostaglandin F2α analog. Understanding the chemical stability of this compound is critical for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the factors influencing its stability, potential degradation pathways, and methodologies for its analysis.

Core Stability Profile

This compound, like other prostaglandin F2α analogs, is susceptible to degradation under various environmental conditions. The primary factors affecting its stability are pH, temperature, and light. While specific quantitative stability data for this compound is not extensively available in public literature, a comprehensive profile can be constructed based on the known behavior of structurally similar prostaglandin analogs, such as Latanoprost and Travoprost.

The isopropyl ester prodrug of this compound is known to be stable for at least two years when stored at -20°C as a solution in an organic solvent.[1][2] However, in aqueous formulations, which are more relevant for pharmaceutical applications like ophthalmic solutions, the stability is significantly reduced.

Data Presentation: Factors Influencing Stability

The following tables summarize the expected stability of this compound under various stress conditions, based on data from related prostaglandin F2α analogs.

Table 1: pH-Dependent Degradation of Prostaglandin Analogs in Aqueous Solution

pHStabilityPrimary Degradation Pathway
< 4UnstableAcid-catalyzed hydrolysis of the isopropyl ester, potential for epimerization and dehydration.[3]
4 - 6Moderately StableHydrolysis of the isopropyl ester. Optimal stability for similar ester prodrugs is often found in this range, around pH 6.0.[4]
7 - 8Less StableBase-catalyzed hydrolysis of the isopropyl ester.
> 8UnstableRapid base-catalyzed hydrolysis.[3]

Table 2: Thermal and Photolytic Degradation of Prostaglandin Analogs

ConditionTemperatureDurationExpected Degradation (%)Primary Degradation Products
Thermal Stress27°C30 days< 5%Minimal degradation.
37°C30 days5 - 15%Hydrolysis products.[5]
50°C30 days15 - 30%Increased rate of hydrolysis and potential for other degradation pathways.[5]
Photolytic Stress (UV)Ambient24 hours10 - 25%Photolytic cleavage and rearrangement products.[6]
Oxidative Stress (H₂O₂)Ambient24 hours15 - 40%Oxidation of alcohol groups and other susceptible moieties.

Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation, including an ester, secondary alcohols, and a double bond. The primary degradation pathways are anticipated to be:

  • Hydrolysis: The isopropyl ester group is prone to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, which is the active form of the drug.[4]

  • Oxidation: The secondary alcohol groups can be oxidized to ketones. The double bonds in the aliphatic chains are also susceptible to oxidative cleavage.

  • Dehydration: Under certain conditions, particularly at low pH, dehydration of the cyclopentane ring can occur.[7]

  • Epimerization: The stereochemistry of the hydroxyl groups can be altered under acidic conditions.[3]

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following are detailed methodologies for key experiments.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and identify the degradation pathways of this compound.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

    • Repeat with 30% H₂O₂ if needed.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, expose a solution of this compound (in a suitable solvent) to the same conditions.

    • Analyze samples at 24 and 48 hours.

  • Photolytic Degradation:

    • Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (for peak identification).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (starting point, to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main drug peak from all degradation product peaks.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a prostaglandin F2α analog, is expected to exert its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

FP_Receptor_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: FP Receptor signaling pathway activated by this compound.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the logical flow of a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_analysis Analysis and Elucidation Start This compound API/Drug Product Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (HCl) Stress_Conditions->Acid Base Base Hydrolysis (NaOH) Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (Heat) Stress_Conditions->Thermal Photo Photolytic (UV/Vis) Stress_Conditions->Photo Analysis Stability-Indicating HPLC/UPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify & Characterize Degradation Products Analysis->Identification Method_Validation Validate Analytical Method Analysis->Method_Validation Pathway Elucidate Degradation Pathways Identification->Pathway End Stability Profile Established Pathway->End Method_Validation->End

Caption: Workflow for a comprehensive forced degradation study.

References

A Technical Guide to the In Vivo and In Vitro Effects of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) and a selective agonist for the prostaglandin F receptor (FP receptor).[1] As a member of the prostaglandin family, it is involved in a wide range of physiological and pathological processes. This technical guide provides an in-depth comparison of the in vivo and in vitro effects of this compound, with a focus on its pharmacological activity, underlying signaling mechanisms, and key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of ophthalmology and reproductive health.

Disclaimer: Quantitative data presented in this guide are primarily for (+)-Fluprostenol, the active acid form of the prodrug travoprost. While this compound is a specific stereoisomer, detailed public domain data for this individual isomer is limited. The data for the racemic or unspecified isomer mixture of Fluprostenol is used as the closest available proxy, and it should be noted that the potency of individual stereoisomers can vary.[2][3]

Data Presentation: Quantitative Comparison of In Vivo vs. In Vitro Effects

The following tables summarize the key quantitative data for the effects of Fluprostenol, providing a basis for comparing its in vitro and in vivo activities.

Table 1: In Vitro Quantitative Data for Fluprostenol

ParameterValueSpecies/Cell LineAssay TypeReference
Binding Affinity (Ki) 49.9 nM-FP Receptor Binding[1]
35 ± 5 nMHumanFP Receptor Binding[4]
3-4 nMMouseFP Receptor Binding[5]
Functional Potency (EC50) 2.4 nM-General FP Receptor Agonism[1]
17.5 nMHuman (cloned ocular FP receptors)Intracellular Calcium Mobilization[1][6]
19.1 nMRat (A7r5 cells)Intracellular Calcium Mobilization[1][6]
37.3 nMMouse (3T3 cells)Intracellular Calcium Mobilization[1][6]
1.4 nMHuman Ciliary Muscle CellsPhosphoinositide Turnover[4]
3.6 nMHuman Trabecular Meshwork CellsPhosphoinositide Turnover[4]
2.6 nMMouse Fibroblasts & Rat Aortic Smooth Muscle CellsPhosphoinositide Turnover[4]
2.6 ± 0.8 nMHuman Ciliary Muscle CellsPhosphoinositide Turnover[7]
3.5 - 4.1 nMHuman Ciliary Muscle Cellspro-MMP-1 and pro-MMP-2 Secretion[7]

Table 2: In Vivo Quantitative Data for Fluprostenol (via Travoprost administration)

EffectEffective Dose/ConcentrationSpeciesModelReference
Intraocular Pressure (IOP) Reduction 0.004% Travoprost (twice daily)Cynomolgus MonkeyLaser-induced Glaucoma[8][9]
Uveoscleral Outflow Increase 0.004% TravoprostCynomolgus MonkeyNormotensive[8]

Signaling Pathways

Activation of the FP receptor by this compound initiates a cascade of intracellular events, primarily through the Gq protein-coupled pathway. This leads to downstream effects that modulate cellular function, such as smooth muscle contraction and tissue remodeling.

FP Receptor Signaling Cascade

FP_Receptor_Signaling Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effectors PKC->Downstream

Caption: FP Receptor Gq-PLC Signaling Pathway.

Downstream Cellular Effects in Ciliary Muscle

The activation of the FP receptor in ciliary smooth muscle cells leads to the upregulation of several key genes and proteins involved in tissue remodeling, which is believed to be the primary mechanism for increasing uveoscleral outflow and reducing intraocular pressure.

Downstream_Effects cluster_transcription Upregulation of Transcription Factors cluster_growth_factor Increased Secretion cluster_mmp Increased Expression and Secretion FP_Activation FP Receptor Activation by this compound EGR1 Early Growth Response Factor-1 (EGR-1) FP_Activation->EGR1 HIF1a Hypoxia-Inducible Factor-1α (HIF-1α) FP_Activation->HIF1a CTGF Connective Tissue Growth Factor (CTGF) FP_Activation->CTGF MMP1 MMP-1 FP_Activation->MMP1 MMP2 MMP-2 FP_Activation->MMP2 MMP3 MMP-3 FP_Activation->MMP3 MMP9 MMP-9 FP_Activation->MMP9 Remodeling Extracellular Matrix Remodeling in Ciliary Muscle EGR1->Remodeling HIF1a->Remodeling CTGF->Remodeling MMP1->Remodeling MMP2->Remodeling MMP3->Remodeling MMP9->Remodeling Outflow Increased Uveoscleral Outflow Remodeling->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Downstream effects of FP receptor activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro: FP Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the FP receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radioligand (e.g., [³H]-PGF2α)

  • Test compound: this compound

  • Non-specific binding control (e.g., 10 µM unlabeled PGF2α)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of [³H]-PGF2α to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of unlabeled PGF2α).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Intraocular Pressure (IOP) Measurement in a Monkey Model

This protocol outlines the procedure for measuring the in vivo effect of this compound on intraocular pressure in a primate model.

Objective: To evaluate the dose-dependent effect of topically administered this compound on IOP in monkeys.

Animals: Adult cynomolgus monkeys with normal or laser-induced elevated IOP.

Materials:

  • This compound solution in a suitable vehicle

  • Vehicle control

  • Tonometer (e.g., pneumatonometer or rebound tonometer)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Animal restraining chair

Procedure:

  • Acclimatization: Acclimatize the monkeys to the restraint chair and IOP measurement procedure to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure baseline IOP at several time points on the day before and on the morning of the treatment day.

  • Drug Administration: Administer a single drop of the this compound solution or vehicle to the cornea of one or both eyes.

  • Post-treatment IOP Measurement: Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each time point.

    • Compare the IOP changes in the treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • Generate a dose-response curve by testing different concentrations of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).

Experimental Workflow for In Vivo IOP Study

InVivo_Workflow Start Start Acclimatization Animal Acclimatization (Restraint & Tonometry) Start->Acclimatization Baseline Baseline IOP Measurement (Multiple Time Points) Acclimatization->Baseline Grouping Randomize into Groups (Treatment vs. Vehicle) Baseline->Grouping Treatment Topical Administration (this compound or Vehicle) Grouping->Treatment Post_IOP Post-Treatment IOP Measurement (Time Course) Treatment->Post_IOP Data_Analysis Data Analysis (ΔIOP, Dose-Response) Post_IOP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo IOP measurement.

Conclusion

This compound is a potent FP receptor agonist with significant effects both in vitro and in vivo. Its primary mechanism of action involves the activation of the Gq-PLC signaling pathway, leading to a cascade of events that ultimately result in the remodeling of the extracellular matrix in the ciliary muscle. This tissue remodeling is thought to increase uveoscleral outflow, thereby reducing intraocular pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future research should focus on obtaining more specific data for the 15(S) isomer to fully elucidate its pharmacological profile and to differentiate its effects from other stereoisomers of Fluprostenol.

References

Methodological & Application

Application Note: Quantitative Analysis of 15(S)-Fluprostenol in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 15(S)-Fluprostenol, a prostaglandin F2α analog, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward sample preparation procedure, efficient chromatographic separation, and highly selective detection, making it suitable for pharmacokinetic studies and other applications in drug development. All quantitative data and experimental parameters are presented in clear, tabular formats for ease of use.

Introduction

This compound is an isomer of the potent FP receptor agonist fluprostenol.[1] It is a key active metabolite of the prodrug Travoprost, which is used in the treatment of glaucoma and ocular hypertension.[2][3] Accurate and reliable quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for its analysis by HPLC-MS/MS, a technique that offers high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (or a suitable analog like deuterated travoprost free acid) as an internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., reversed-phase C18)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for sample clean-up and concentration of the analyte.

  • Spiking: To 1.0 mL of plasma, add the internal standard solution.

  • Acidification: Acidify the plasma sample with 0.1 M formic acid.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]

HPLC-MS/MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 457.2 [M-H]⁻
Product Ion (Q3) m/z 161.0 (corresponding to the 3-trifluoromethylphenolate fragment)[2]
Internal Standard e.g., m/z 461.2 -> m/z 161.0 (for a tetradeuterated analog)[2]
Collision Gas Argon
Dwell Time 100 ms
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Analysis and Quantification

Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix. The concentration range should be selected to cover the expected concentrations in the study samples.

Table 3: Typical Quantitative Performance

ParameterTypical Value
Linear Range 0.01 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[2]
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify with Formic Acid Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Elution Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of this compound Calibration->Quant

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

signaling_pathway Travoprost Travoprost (Prodrug) CornealEsterases Corneal Esterases Travoprost->CornealEsterases Fluprostenol This compound (Active Metabolite) CornealEsterases->Fluprostenol Hydrolysis FP_Receptor Prostaglandin F (FP) Receptor Fluprostenol->FP_Receptor Agonist Binding Signaling Downstream Signaling Cascade (e.g., Increased Uveoscleral Outflow) FP_Receptor->Signaling IOP Reduction in Intraocular Pressure (IOP) Signaling->IOP

Caption: Simplified metabolic activation and signaling pathway of Travoprost.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol and established parameters can be readily implemented in research and regulated environments to support the development of prostaglandin-based therapeutics.

References

Application Note: Quantification of 15(S)-Fluprostenol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(S)-Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α). As an agonist of the prostaglandin F receptor (FP receptor), it is of significant interest in pharmaceutical research and development for its potential therapeutic applications.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology described herein is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation followed by liquid chromatography separation and detection by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range5 - 5000 pg/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control (QC) LevelConcentration (pg/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)10≤ 12%± 15%≤ 15%± 15%
Low QC (LQC)30≤ 10%± 10%≤ 12%± 12%
Medium QC (MQC)500≤ 8%± 8%≤ 10%± 10%
High QC (HQC)4000≤ 8%± 8%≤ 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (pg/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3085 - 95< 15
High QC400088 - 98< 15

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Deuterated this compound (or a suitable analog) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA as anticoagulant), stored at -80°C

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the internal standard in 1 mL of methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution in 50% methanol/water to a final concentration of 1 ng/mL.

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the internal standard working solution (1 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Symmetry C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Elution0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B)

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization SourceElectrospray Ionization (ESI), Negative Ion Mode
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage-4500 V
MRM TransitionsAnalyte and IS specific (determined by infusion)
Dwell Time100 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis Inject into LC-MS/MS reconstitute->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_cell Cellular Response cluster_downstream Downstream Signaling Fluprostenol This compound FP_receptor FP Receptor (PTGFR) Fluprostenol->FP_receptor G_protein Gq/11 FP_receptor->G_protein PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 Ca_PKC [Ca2+]i & PKC Increase IP3_DAG->Ca_PKC ERK_pathway ERK1/2-MAPK Pathway Ca_PKC->ERK_pathway mTOR_pathway Akt/mTOR Pathway Ca_PKC->mTOR_pathway Cell_growth Cell Growth & Hypertrophy ERK_pathway->Cell_growth mTOR_pathway->Cell_growth

References

Application Notes and Protocols for 15(S)-Fluprostenol ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is an isomer of the potent prostaglandin F2α (PGF2α) analog, fluprostenol. It is the active metabolite of the prodrug this compound isopropyl ester.[1] Like other PGF2α analogs, this compound is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that plays a crucial role in various physiological processes.[1] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in aqueous samples. The assay is based on the competition between this compound and a tracer conjugate for a limited number of antibody binding sites.

Assay Principle

This is a competitive ELISA based on the competition between this compound and a this compound-acetylcholinesterase (AChE) conjugate (tracer) for a limited amount of specific rabbit antiserum. The concentration of the tracer is held constant, while the concentration of this compound is varied. The amount of tracer that binds to the antiserum is inversely proportional to the concentration of this compound in the sample. The plate is washed to remove any unbound reagents, and a substrate for AChE is added. The product of this enzymatic reaction has a yellow color and absorbs light at 405-420 nm. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of tracer bound to the antibody.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). Downstream of this initial signaling, other pathways, including the Rho kinase and mitogen-activated protein kinase (MAPK/ERK) pathways, can also be activated, leading to various cellular responses.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_gprotein Gq Protein FPR FP Receptor Gq_alpha Gαq FPR->Gq_alpha activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq_alpha->PLC activates G_beta_gamma Gβγ Rho Rho/Rho Kinase G_beta_gamma->Rho Fluprostenol This compound Fluprostenol->FPR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto Ca²⁺ (cytoplasm) Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK Cellular_Response Cellular Response PKC->Cellular_Response Rho->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of this compound via the FP receptor.

Validation Data

Assay Performance
ParameterValue
Assay Range7.8-1,000 pg/mL
Sensitivity (80% B/B₀)~16 pg/mL[2]
Mid-point (50% B/B₀)~110 pg/mL
Specificity (Cross-Reactivity)

The following table summarizes the cross-reactivity of the ELISA with various related compounds.[2]

CompoundCross-Reactivity (%)
(+)-Fluprostenol 100
2,3-dinor Fluprostenol100
Fluprostenol lactone diol100
9-keto Fluprostenol83.0
This compound isopropyl ester27.0
11-keto Fluprostenol15.2
(+)-Fluprostenol isopropyl ester10.0
9-keto Fluprostenol isopropyl ester8.50
15-keto Fluprostenol free acid0.90
15-keto Fluprostenol isopropyl ester0.02
Latanoprost<0.01
Latanoprost free acid<0.01
Prostaglandin F2α<0.01
Prostaglandin E2<0.01
Precision

The intra- and inter-assay coefficients of variation (CVs) were determined at multiple points on the standard curve.[2]

Dose (pg/mL)Intra-assay Variation (%CV)Inter-assay Variation (%CV)
1,00012.33.8
50013.415.4
2508.711.9
12516.516.1
62.513.217.8

Experimental Protocol

Materials Required but Not Provided
  • A plate reader capable of measuring absorbance at 405-420 nm.

  • Adjustable pipettes and a repeating pipettor.

  • A source of 'UltraPure' water.

  • Test tubes for standard dilutions.

  • Orbital shaker.

Reagent Preparation
  • Wash Buffer: Dilute the Wash Buffer Concentrate with UltraPure water to the final volume specified in the kit instructions.

  • ELISA Buffer: Dilute the ELISA Buffer Concentrate with UltraPure water to the final volume specified.

  • This compound Standard: Prepare a stock solution and a series of dilutions of the standard in the appropriate buffer as detailed in the kit manual.

  • Tracer: Reconstitute the tracer with ELISA Buffer.

  • Antiserum: Reconstitute the antiserum with ELISA Buffer.

Assay Procedure

ELISA Workflow start Start add_reagents Add Standards, Samples, Tracer, and Antiserum to Wells start->add_reagents incubate1 Incubate at 4°C for 18 hours add_reagents->incubate1 wash1 Wash Plate 5 times incubate1->wash1 add_substrate Add Ellman's Reagent (Substrate) wash1->add_substrate incubate2 Incubate at Room Temperature on an Orbital Shaker add_substrate->incubate2 read_plate Read Absorbance at 405-420 nm incubate2->read_plate analyze_data Calculate Results read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for the this compound ELISA.

  • Plate Setup: Arrange the plate with wells for Blank, Non-Specific Binding (NSB), Maximum Binding (B₀), standards, and samples in duplicate or triplicate.

  • Reagent Addition:

    • Add ELISA Buffer to the NSB wells.

    • Add ELISA Buffer to the B₀ wells.

    • Add the diluted standards to the appropriate wells.

    • Add the prepared samples to the appropriate wells.

    • Add the tracer to all wells except the Blank and Total Activity wells.

    • Add the antiserum to all wells except the Blank, NSB, and Total Activity wells.

  • Incubation: Cover the plate and incubate for 18 hours at 4°C.

  • Washing: Aspirate the contents of the wells and wash each well five times with Wash Buffer.

  • Substrate Addition: Add Ellman's Reagent (or other specified substrate) to each well.

  • Development: Incubate the plate on an orbital shaker at room temperature for 90-120 minutes, or as specified in the kit manual.

  • Reading: Read the absorbance of each well at 405-420 nm.

Data Analysis
  • Average the duplicate or triplicate readings for each standard, control, and sample.

  • Subtract the average absorbance of the NSB wells from all other readings.

  • Calculate the percent binding (%B/B₀) for each standard and sample: %B/B₀ = [(Sample or Standard Absorbance - NSB Absorbance) / (B₀ Absorbance - NSB Absorbance)] x 100

  • Plot the %B/B₀ for the standards versus the concentration of the standards on a semi-log scale.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

Sample Handling and Preparation

  • Sample Types: This kit is suitable for use with aqueous humor, plasma, serum, and other biological fluids.

  • Sample Purification: For complex matrices, purification may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a recommended method.

  • Dilution: Samples with expected concentrations outside the assay range should be diluted with ELISA Buffer.

Troubleshooting

IssuePossible CauseSolution
High CVs Improper pipetting techniqueEnsure proper pipette calibration and consistent technique.
Incomplete washingEnsure all wells are thoroughly washed according to the protocol.
Low Absorbance Reagents not at room temperatureAllow all reagents to come to room temperature before use.
Incorrect wavelengthVerify the plate reader is set to the correct wavelength.
No Standard Curve Improper standard dilutionPrepare fresh standards and verify dilution calculations.
Reagents expired or improperly storedCheck the expiration dates and storage conditions of all kit components.

References

Application Notes and Protocols for 15(S)-Fluprostenol in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 15(S)-Fluprostenol, a potent prostaglandin F2α (FP) receptor agonist, in primary cell culture experiments. This document outlines its mechanism of action, provides quantitative data on its biological activity, and offers detailed protocols for its application in studying various cellular processes.

Introduction

This compound is the (S)-isomer of Fluprostenol and a functional agonist of the prostaglandin F2α (FP) receptor.[1] It is often studied as the active metabolite of its isopropyl ester prodrug.[1][2] As a selective FP receptor agonist, this compound is a valuable tool for investigating a range of physiological and pathological processes in primary cell cultures. Its high potency allows for the elucidation of signaling pathways and cellular responses mediated by the FP receptor.

Mechanism of Action

This compound exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). Upon activation, the FP receptor primarily couples to Gq proteins, initiating a downstream signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This calcium signaling plays a crucial role in mediating the diverse cellular responses to FP receptor activation.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Cellular_Response Downstream Cellular Responses Ca_Ion->Cellular_Response Mediates 15S_Fluprostenol This compound 15S_Fluprostenol->FP_Receptor Binds & Activates Adipocyte_Differentiation_Workflow Isolate Isolate Primary Preadipocytes Culture Culture to Confluence Isolate->Culture Induce Induce Differentiation +/- this compound Culture->Induce Stain Oil Red O Staining Induce->Stain Quantify Quantify Lipid Accumulation Stain->Quantify Calcium_Mobilization_Workflow Seed Seed Primary Cells on black-walled plates Load Load with Calcium Indicator Dye Seed->Load Treat Stimulate with This compound Load->Treat Measure Measure Fluorescence (Kinetic Read) Treat->Measure qRT_PCR_Workflow Treat Treat Primary Cells with This compound Isolate Isolate Total RNA Treat->Isolate Synthesize Synthesize cDNA Isolate->Synthesize Perform Perform qRT-PCR Synthesize->Perform Analyze Analyze Gene Expression Data Perform->Analyze

References

Application Notes and Protocols for In Vivo Animal Studies with 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α). As a potent agonist of the prostaglandin F receptor (FP receptor), it is of significant interest for various physiological and pharmacological studies. Prostaglandins are lipid compounds that act as hormone-like signaling molecules, involved in a wide range of biological processes including smooth muscle contraction, inflammation, and reproductive functions.[1] Due to its relationship with PGF2α, this compound is investigated for its potential therapeutic applications, particularly in areas where PGF2α and its analogs have shown activity.

Data Presentation: In Vivo Dosages of Fluprostenol and other PGF2α Analogs

The following table summarizes in vivo dosage information for Fluprostenol and other PGF2α analogs in various animal models. This data is intended to provide a reference range for initiating studies with this compound.

CompoundAnimal ModelRoute of AdministrationDosageObserved Effects/ApplicationReference
(+)-FluprostenolRatSubcutaneous (s.c.)Not specifiedIncreased cervical creep (softness)
FluprostenolRatNot specified270 µg/kgTermination of pregnancy (luteolytic agent)
Flavoliz (PGF2α analog)RatNot specified25 µg/kg/dayVasodilating effects on lung blood vessels[2]
FluprostenolHorse (Mare)Intramuscular (i.m.)250 µg (single dose)Effective luteolytic agent for treating infertility[3]
FluprostenolHorse (Mare)Intramuscular (i.m.)500 µg (single dose)Induction of labor[4]
[14C]FluprostenolHorseIntramuscular (i.m.)0.5 - 2.4 µg/kgPharmacokinetic studies
Cloprostenol (PGF2α analog)Horse (Mare)Intramuscular (i.m.)250 - 500 µg (single dose)Estrus synchronization[5]
PGF2α analogs (Tafluprost, Travoprost, Latanoprost)RabbitTopical (ocular)0.0015% - 0.005% solutionPrevention of endothelin-1-induced impairment of ocular blood flow[6]
PGF2αRabbitIntravenous (i.v.)0.5 - 32 µg/kgIncreased electrical activity of the sphincter of Oddi[7]
PGF2αRabbit, Cat, MonkeyTopical (ocular)50 - 1000 µgReduction in intraocular pressure[8]
PGF2αRatIntracerebroventricular (i.c.v.)2.4 - 47.4 µgDose-dependent pressor and positive chronotropic actions[9]
AL-8810 (FP receptor antagonist)MouseIntraperitoneal (i.p.)10 mg/kgImprovement of outcomes after traumatic brain injury[3]

Note: The dosages listed above are for Fluprostenol and other PGF2α analogs. As this compound is an isomer of Fluprostenol, it is reasonable to assume a similar effective dose range. However, empirical determination of the optimal dosage for this compound in any new experimental setting is essential.

Experimental Protocols

Protocol 1: Induction of Luteolysis in Female Rats

This protocol describes a general procedure for inducing luteolysis in rats using a PGF2α analog, which can be adapted for this compound.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar female rats

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.

2. Reagents and Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, or a mixture of DMSO and PEG300 for less soluble compounds)

  • Syringes and needles for administration

  • Equipment for monitoring estrous cycle (e.g., vaginal lavage supplies)

  • Anesthesia (if required for procedures)

3. Experimental Procedure:

  • Estrous Cycle Monitoring: Monitor the estrous cycle of the rats daily by vaginal lavage to determine the stage of the cycle. PGF2α analogs are most effective during the diestrus phase when a functional corpus luteum is present.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution with the vehicle to the desired final concentration for injection. The final concentration should be calculated based on the desired dosage (e.g., in µg/kg) and the average weight of the rats.

  • Administration: On the day of diestrus, administer the prepared this compound solution to the rats via the desired route (e.g., subcutaneous or intraperitoneal injection). A vehicle-only group should be included as a control.

  • Post-treatment Monitoring: Continue daily vaginal lavages to observe the return to estrus, which indicates luteolysis. A return to estrus within 2-4 days post-injection is typically expected.

  • Endpoint Analysis: Depending on the study's objective, endpoints may include:

    • Time to return to estrus.

    • Measurement of serum progesterone levels to confirm corpus luteum regression.

    • Histological examination of the ovaries.

Protocol 2: Evaluation of Ocular Hypotensive Effects in Rabbits

This protocol outlines a method to assess the effect of topical this compound on intraocular pressure (IOP) in rabbits.

1. Animal Model:

  • Species: New Zealand White rabbits

  • Weight: 2-3 kg

  • Housing: Individual cages with standard laboratory conditions.

2. Reagents and Materials:

  • This compound ophthalmic solution (prepared in a sterile, buffered vehicle)

  • Tonometer (e.g., Tono-Pen) for IOP measurement

  • Topical anesthetic (e.g., proparacaine hydrochloride)

3. Experimental Procedure:

  • Baseline IOP Measurement: Acclimatize the rabbits to the handling and IOP measurement procedure for several days before the experiment. On the day of the experiment, measure the baseline IOP in both eyes of each rabbit. Apply a drop of topical anesthetic to the cornea before each measurement.

  • Compound Administration: Instill a single drop (e.g., 30-50 µL) of the this compound ophthalmic solution into one eye of each rabbit. The contralateral eye will receive a drop of the vehicle solution and serve as a control.

  • Post-treatment IOP Measurement: Measure the IOP in both eyes at regular intervals after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP changes between the two groups to determine the ocular hypotensive effect of this compound.

Protocol 3: Induction of Cardiac Hypertrophy in Rats

This protocol details a method for inducing cardiac hypertrophy in rats, which can be used to study the potential therapeutic effects of this compound.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 200-250 g

2. Reagents and Materials:

  • Isoproterenol hydrochloride (to induce hypertrophy)

  • This compound

  • Saline (for dissolving isoproterenol and as a vehicle)

  • Anesthesia (e.g., isoflurane)

  • Echocardiography equipment

  • Surgical instruments for tissue collection

3. Experimental Procedure:

  • Induction of Cardiac Hypertrophy: Anesthetize the rats and administer isoproterenol (e.g., 5 mg/kg, subcutaneously) daily for a specified period (e.g., 7-14 days) to induce cardiac hypertrophy. A control group should receive daily injections of saline.

  • Treatment with this compound: A separate group of rats receiving isoproterenol will also be treated with this compound at a predetermined dose and route of administration.

  • Monitoring: Monitor the animals' body weight and general health daily.

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect the hearts.

    • Measure the heart weight to body weight ratio.

    • Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

    • Conduct molecular analysis (e.g., RT-qPCR or Western blotting) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).

Mandatory Visualization

Signaling Pathway of this compound

This compound, as a PGF2α analog, is expected to exert its effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling of the activated FP receptor to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers lead to various downstream cellular responses.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor G_Protein Gαq/βγ FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ [Ca2+]i IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Experimental Workflow for Cardiac Hypertrophy Study

The following diagram illustrates the key steps in an in vivo study designed to evaluate the effect of this compound on cardiac hypertrophy in rats.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Rat Model (Wistar/Sprague-Dawley) Grouping Grouping: - Control (Saline) - Isoproterenol - Isoproterenol + this compound Animal_Model->Grouping Induction Induction of Hypertrophy (Isoproterenol s.c. daily) Grouping->Induction Treatment Treatment (this compound daily) Grouping->Treatment Monitoring Monitoring (Body weight, Health) Induction->Monitoring Treatment->Monitoring ECHO Echocardiography (Baseline & Final) Monitoring->ECHO Tissue_Collection Tissue Collection (Heart) ECHO->Tissue_Collection HW_BW Heart Weight / Body Weight Ratio Tissue_Collection->HW_BW Histology Histology (H&E, Masson's Trichrome) Tissue_Collection->Histology Molecular Molecular Analysis (RT-qPCR, Western Blot) Tissue_Collection->Molecular

Caption: Workflow for Cardiac Hypertrophy Study.

References

Application Notes and Protocols for Measuring 15(S)-Fluprostenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol.[1] As a potential active metabolite of this compound isopropyl ester, it is crucial to characterize its activity at the FP receptor to understand its pharmacological profile.[1] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq protein, initiating a signaling cascade that leads to an increase in intracellular calcium.[2] This document provides detailed protocols for key cell-based assays to measure the activity of this compound and its analogs, enabling researchers to determine its potency and efficacy. While specific quantitative data for the 15(S) isomer is limited in publicly available literature, it is suggested to have a lower potency than its 15(R) epimer, fluprostenol.[1] Therefore, data for the more extensively studied (+)-fluprostenol (the 15(R) enantiomer, also known as travoprost acid) and other relevant FP receptor agonists are provided as a reference.

Signaling Pathway of the Prostaglandin F Receptor (FP Receptor)

Activation of the FP receptor by an agonist like this compound predominantly initiates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of FP receptor activation and can be readily measured in cell-based assays.

FP_Signaling_Pathway FP Receptor Signaling Pathway This compound This compound FP Receptor FP Receptor This compound->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response DAG->Cellular Response Ca2+ Release->Cellular Response

FP Receptor Signaling Pathway Diagram

Key Cell-Based Assays

Several cell-based assays can be employed to measure the activity of this compound. The choice of assay depends on the specific aspect of the compound's activity being investigated, from direct receptor binding to downstream functional responses.

Intracellular Calcium Mobilization Assay

This is the most direct functional assay to quantify the activation of the FP receptor by an agonist. The assay measures the transient increase in intracellular calcium concentration upon compound stimulation.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells expressing FP receptor in a 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Add_Compound Add this compound at varying concentrations Incubate_Dye->Add_Compound Measure_Fluorescence Measure fluorescence intensity kinetically (e.g., using a FLIPR) Add_Compound->Measure_Fluorescence Plot_Data Plot dose-response curve Calculate_EC50 Calculate EC50 value Plot_Data->Calculate_EC50

Calcium Mobilization Assay Workflow Diagram

Protocol: Intracellular Calcium Mobilization Assay

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293 or CHO cells)

  • 96-well or 384-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound and reference compounds

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in HBSS.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injector to add the compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline and a positive control.

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the curve using non-linear regression analysis.

Cyclic AMP (cAMP) Assay

While the primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization, some GPCRs can exhibit promiscuous coupling to other G proteins, such as Gs or Gi, which modulate intracellular cAMP levels. A cAMP assay can be used to investigate if this compound has any effect on adenylyl cyclase activity.

Protocol: cAMP Assay (e.g., HTRF or AlphaScreen)

Materials:

  • Cells expressing the human FP receptor

  • White 384-well microplates

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP assay kit)

  • This compound, a known Gs agonist (e.g., isoproterenol), and a known Gi agonist

  • Forskolin (to stimulate adenylyl cyclase for measuring Gi-mediated inhibition)

  • Cell lysis buffer (provided in the kit)

Procedure:

  • Cell Plating: Seed the cells in the microplates and incubate overnight.

  • Compound Treatment:

    • For Gs agonism: Add serial dilutions of this compound or a control Gs agonist to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • For Gi agonism: Pre-treat the cells with serial dilutions of this compound or a control Gi agonist, then stimulate with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer containing the detection reagents (e.g., HTRF antibody-conjugates or AlphaScreen donor and acceptor beads).

    • Incubate as per the kit manufacturer's instructions to allow for the detection reaction to occur.

  • Measurement: Read the plate on a compatible plate reader (HTRF or AlphaLISA-enabled).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (for HTRF) or the AlphaScreen signal.

    • Plot the signal against the logarithm of the compound concentration.

    • For Gs agonism, calculate the EC50 value. For Gi agonism, calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Cell Proliferation/Viability Assay (e.g., MTT or XTT Assay)

FP receptor activation has been linked to cell proliferation in some cell types. A cell proliferation or viability assay can be used to assess the long-term functional consequences of this compound treatment.

Protocol: MTT Cell Viability Assay

Materials:

  • Cells responsive to FP receptor-mediated proliferation

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in the microplates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC50 (for proliferation) or IC50 (for inhibition) value.

Data Presentation

Table 1: EC50 Values of FP Receptor Agonists in Calcium Mobilization Assays

CompoundCell LineAssay DescriptionEC50 (nM)Reference
(+)-Fluprostenol (Travoprost acid)Cloned human ocular FP receptorsIntracellular calcium mobilization17.5[2]
(+)-Fluprostenol (Travoprost acid)Rat A7r5 cellsIntracellular calcium mobilization19.1[2]
(+)-Fluprostenol (Travoprost acid)Mouse 3T3 cellsIntracellular calcium mobilization37.3[2]
PGF2α1321N1 cells expressing human FP receptorCalcium flux assay11.5

Table 2: IC50 Values of FP Receptor Ligands in Binding Assays

CompoundReceptor SourceAssay DescriptionIC50 (nM)Reference
FluprostenolHuman FP receptorsInhibition of [3H]PGF2α binding3.5[3]
FluprostenolRat FP receptorsInhibition of [3H]PGF2α binding7.5[3]

Table 3: Potency of FP Receptor Agonists in Functional Assays

CompoundCell Line/TissueAssay DescriptionPotency (EC50/IC50 in nM)Reference
(+)-FluprostenolNot specifiedFP receptor agonism2.4 (EC50)[2]
FluprostenolRat adipose precursor cellsInhibition of differentiation0.03 - 0.1 (IC50)[3]

Conclusion

The provided application notes and protocols describe robust cell-based methods for characterizing the activity of this compound at the FP receptor. The primary assay for determining the potency of this compound is the intracellular calcium mobilization assay, which directly measures the activation of the Gq signaling pathway. Additional assays, such as cAMP and cell proliferation assays, can provide a more comprehensive understanding of its pharmacological profile. While quantitative data for this compound is scarce, the information available for its 15(R) isomer and other FP receptor agonists offers a valuable benchmark for experimental design and data interpretation. Researchers are encouraged to establish full dose-response curves to accurately determine the EC50 or IC50 values of this compound in their specific cellular systems.

References

Application Notes and Protocols: Receptor Binding Assay for 15(S)-Fluprostenol with FP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[1][2] Activation of the FP receptor is involved in a variety of physiological processes, including smooth muscle contraction, reproductive functions, and regulation of intraocular pressure.[2][3] As such, the FP receptor is a significant therapeutic target for various conditions.[2] 15(S)-Fluprostenol is an isomer of the potent FP receptor agonist fluprostenol.[4] It is the potential active metabolite of this compound isopropyl ester and is expected to act as an agonist at FP receptors, albeit with a lower potency than its 15(R) epimer, (+)-fluprostenol (also known as travoprost acid).[4][5]

This document provides detailed protocols for a competitive radioligand binding assay to characterize the binding affinity of this compound to the FP receptor. It also outlines the primary signaling pathway associated with FP receptor activation.

FP Receptor Signaling Pathway

Upon agonist binding, the FP receptor primarily couples to Gq proteins, initiating a well-characterized signaling cascade.[1][2][6] This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various downstream cellular responses.[1] Additionally, the FP receptor can activate the small G-protein Rho, influencing the actin cytoskeleton, and can also engage the TCF/β-catenin signaling pathway.[6][7]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cellular_Response Downstream Cellular Responses PKC->Cellular_Response

FP Receptor Gq Signaling Pathway

Data Presentation: Binding Affinities at the FP Receptor

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the well-characterized FP receptor agonist (+)-Fluprostenol and related prostaglandins. While specific quantitative data for this compound is not widely published, it is established that the 15(S) configuration generally results in lower binding affinity and potency at the FP receptor compared to the 15(R) epimer.[4][8]

CompoundReceptorParameterValueCell/Tissue Source
(+)-Fluprostenol Human FPKi35 ± 5 nMCloned Human FP Receptor
(Travoprost Acid)Human FPEC501.4 nMHuman Ciliary Muscle Cells
Human FPEC503.6 nMHuman Trabecular Meshwork Cells
Cloned Human FPEC5017.5 nMCloned Human Ocular FP Receptors
Latanoprost Acid Human FPKi98 nM-
Human FPEC5032-124 nM-
Bimatoprost Acid Human FPKi83 nM-
Human FPEC502.8-3.8 nMVarious Cell Types
PGF2α --~1 nMTypical binding studies

Data compiled from multiple sources.[5][9]

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[10][11] This protocol describes the methodology for assessing the binding of this compound to FP receptors expressed in cell membranes.

Experimental Workflow: Competitive Radioligand Binding Assay

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from cells expressing FP receptors) add_reagents 2. Add Reagents to Plate: - Membranes - Radioligand ([³H]-PGF2α) - Test Compound (this compound) or Buffer prep_membranes->add_reagents incubate 3. Incubate (e.g., 60 min at 30°C) to reach equilibrium add_reagents->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 5. Wash Filters (with ice-cold buffer) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count plot 7. Plot Data (% Specific Binding vs. Log[Compound]) count->plot calculate 8. Calculate IC₅₀ and Ki (using non-linear regression) plot->calculate

Competitive Radioligand Binding Assay Workflow
Materials and Reagents

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 cells) or from tissues with high FP receptor expression.

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled PGF2α or a high concentration of unlabeled (+)-Fluprostenol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Protocol for Membrane Preparation
  • Culture cells expressing FP receptors to near confluence.

  • Harvest the cells and wash them with ice-cold PBS.

  • Homogenize the cell pellet in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[12]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[12]

  • Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.

  • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.[12]

Competitive Binding Assay Protocol

This assay is performed to determine the concentration of this compound required to inhibit 50% of the specific binding of [³H]-PGF2α (IC50).[10][13]

  • Prepare Reagents:

    • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer (e.g., 10 concentrations over a 5-log unit range).

    • Dilute [³H]-PGF2α in assay buffer to a final concentration at or near its Kd value.

    • Prepare the non-specific binding (NSB) control using a high concentration of unlabeled PGF2α (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB) wells: Add 50 µL of unlabeled PGF2α (NSB control), 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.

    • Test Compound wells: Add 50 µL of each this compound dilution, 50 µL of [³H]-PGF2α, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[12]

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[12]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Binding in presence of test compound - NSB) / (TB - NSB) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-PGF2α) used in the assay.

      • Kd is the dissociation constant of the radioligand for the FP receptor.

Conclusion

This application note provides a comprehensive framework for investigating the interaction of this compound with the FP receptor. The detailed protocols for the competitive radioligand binding assay enable researchers to determine the binding affinity of this compound, which is a critical parameter in drug discovery and pharmacological characterization. The provided diagrams and data tables offer a clear overview of the FP receptor's signaling pathway and the binding characteristics of related compounds, serving as a valuable resource for professionals in the field.

References

Application Notes and Protocols: Ocular Hypotensive Effects of 15(S)-Fluprostenol in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol, the active free acid form of the prodrug Travoprost, is a potent prostaglandin F2α analog. Prostaglandin analogs are a first-line treatment for elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. They primarily function by increasing the outflow of aqueous humor from the eye, thereby reducing IOP. This document provides a summary of the ocular hypotensive effects of this compound in rabbits, a common animal model for preclinical ophthalmic research. Detailed experimental protocols for evaluating these effects and an overview of the underlying signaling pathways are also presented.

Data Presentation

The following tables summarize the quantitative data on the intraocular pressure (IOP) lowering effects of Travoprost (the isopropyl ester prodrug of this compound) in rabbits.

Table 1: Effect of a Single Topical Instillation of 0.004% Travoprost on Intraocular Pressure (IOP) in Pigmented Rabbits

Time Post-InstillationMean IOP Reduction (mmHg)
0.5 hours-
1 hour-
2 hoursMaximum Reduction
4 hoursSustained Reduction
6 hoursSustained Reduction

Note: While the exact mean IOP reduction values at each time point were not specified in the search results, the time to maximum effect is reported to be 2 hours.[1]

Table 2: Long-Term (3-Month) Effect of Daily Topical Instillation of 0.004% Travoprost on Intraocular Pressure (IOP) in New Zealand White Rabbits

Treatment GroupBaseline IOP (mmHg)Post-Treatment IOP (mmHg)
0.004% Travoprost9.92 ± 5.647.62 ± 2.99
Control (Untreated)-10.30 ± 4.40

Experimental Protocols

Protocol 1: Evaluation of Dose-Dependent Ocular Hypotensive Effects

This protocol is designed to assess the dose-response relationship of this compound (or its prodrug, Travoprost) on IOP in rabbits.

1. Animal Model:

  • Species: New Zealand White or Dutch Belted rabbits.

  • Characteristics: Adult, healthy, with no signs of ocular inflammation or disease.

  • Acclimation: House the rabbits in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment to allow for acclimation.

2. Materials:

  • This compound or Travoprost solutions at various concentrations (e.g., 0.001%, 0.002%, 0.004%, and vehicle control).

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet).

  • Micropipette for drug administration.

  • Animal restrainer.

3. Experimental Procedure:

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using the tonometer. Record three consecutive readings and calculate the average.

  • Drug Administration:

    • Administer a single, fixed volume (e.g., 30-50 µL) of the test solution into the conjunctival sac of one eye. The contralateral eye will receive the vehicle control.

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Follow the same procedure as the baseline measurement, including the application of a topical anesthetic before each set of readings.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.

  • Compare the IOP changes in the treated eyes with the vehicle-treated contralateral eyes.

  • Plot the dose-response curve to determine the optimal concentration for IOP reduction.

Protocol 2: Induction of Ocular Hypertension (OHT) Model (Optional)

To evaluate the efficacy of this compound in a model of elevated IOP, ocular hypertension can be induced.

1. Method:

  • Hypertonic Saline Injection: Inject 0.1 mL of a 5% hypertonic saline solution into the vitreous humor to transiently increase IOP.[2][3]

  • Water Loading: Administer 70 mL/kg of tap water through an orogastric tube to induce a temporary rise in IOP.

2. Procedure:

  • Induce OHT using one of the methods described above.

  • Administer the test compound or vehicle as described in Protocol 1.

  • Monitor IOP at regular intervals to assess the drug's ability to lower the elevated IOP.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound, a prostaglandin F2α analog, lowers intraocular pressure by increasing the outflow of aqueous humor through two primary pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.

The primary mechanism involves the activation of prostaglandin F (FP) receptors located on ciliary muscle cells and trabecular meshwork cells. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix. Specifically, it upregulates the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen.[4][5][6] This enzymatic degradation reduces the hydraulic resistance in the uveoscleral pathway and trabecular meshwork, facilitating the outflow of aqueous humor and consequently lowering IOP.[4][5][6]

Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC MMP Increased Matrix Metalloproteinase (MMP) Expression & Activity PKC->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow Increased Aqueous Humor Outflow ECM->Outflow IOP Decreased Intraocular Pressure (IOP) Outflow->IOP

Caption: Signaling pathway of this compound in ocular tissues.

Experimental Workflow for Assessing Ocular Hypotensive Effects

The following diagram illustrates the typical workflow for an in vivo study evaluating the ocular hypotensive effects of a test compound in rabbits.

A Animal Acclimation (1 week) B Baseline IOP Measurement (Tonometer) A->B C Topical Drug Administration (Test vs. Vehicle) B->C D Post-Treatment IOP Monitoring (Multiple Time Points) C->D E Data Collection & Analysis D->E F Dose-Response Curve Generation E->F

Caption: Experimental workflow for in vivo ocular hypotensive studies.

References

Application Note: Investigating Eyelash Growth with 15(S)-Fluprostenol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin F2α (PGF2α) analogs are potent stimulators of hair growth, and their application in treating eyelash hypotrichosis has been well-documented.[1] This application note details the mechanism of action, clinical efficacy, and experimental protocols for investigating formulations containing 15-keto-fluprostenol isopropyl ester, a PGF2α analog, for eyelash enhancement. The provided protocols offer a framework for conducting robust, vehicle-controlled studies to assess changes in eyelash length, thickness, and darkness.

Mechanism of Action

15(S)-Fluprostenol and its derivatives are synthetic analogs of PGF2α. Their biological activity is mediated through interaction with prostanoid receptors (FP receptors) located in the hair follicles.[2][3] This interaction is believed to trigger a cascade of events that modulates the eyelash growth cycle.[4]

The primary mechanisms include:

  • Stimulation of Anagen Phase: The formulation stimulates resting hair follicles (telogen phase) to enter the active growth phase (anagen phase).[2][4][5]

  • Prolongation of Anagen Phase: It extends the duration of the anagen phase, allowing eyelashes to grow longer than they otherwise would.[4][5][6]

  • Follicle Enhancement: It may increase the size of the dermal papilla and hair bulb, resulting in thicker and fuller lashes.[6]

  • Melanogenesis Stimulation: It stimulates melanin production within the follicle, leading to darker eyelashes.[1][5]

The binding of this compound to the FP receptor activates downstream signaling pathways, including the Protein Kinase C (PKC) family, which are crucial for regulating cell growth and gene expression in keratinocytes.[7]

G cluster_0 Mechanism of Action cluster_1 Cellular Effects cluster_2 Phenotypic Outcome A This compound (PGF2α Analog) B Binds to Prostanoid (FP) Receptor in Follicle A->B C Activation of Downstream Signaling (e.g., PKC) B->C D Prolongs Anagen (Growth) Phase C->D E Stimulates Follicle Cell Proliferation C->E F Increases Melanogenesis C->F G Longer, Thicker, and Darker Eyelashes D->G E->G F->G

Caption: Signaling pathway of this compound in hair follicles.

Efficacy Data

A monocentric, double-blind, vehicle-controlled study was conducted to evaluate the efficacy of a gel formulation containing 15-keto-fluprostenol isopropyl ester (80 µgr/mL).[5][8] The study involved 40 female patients with idiopathic eyelash hypotrichosis.[8] The results demonstrated a statistically significant improvement in eyelash length for the treatment group compared to the vehicle group.

Table 1: Summary of Quantitative Efficacy Data

Parameter Treatment Group (n=20) Vehicle Group (n=20) p-value Citation
Active Ingredient 15-keto-fluprostenol isopropyl ester (80 µgr/mL) Vehicle Gel - [8]
Mean Increase in Eyelash Length 1.633 mm 0.25 mm < 0.0001 [8]

| Patient-Reported Improvement | 80% reported longer, darker lashes | 20% reported longer, darker lashes | - |[8] |

Note: The study reported an average difference of 1633 mm, which has been interpreted as 1.633 mm for contextual accuracy.[8]

Experimental Protocols

Protocol 1: Clinical Efficacy and Safety Assessment

This protocol outlines a vehicle-controlled, double-blind study to evaluate the efficacy and safety of a this compound formulation for eyelash growth.

1. Study Design:

  • Type: Monocentric, randomized, double-blind, vehicle-controlled, parallel-group study.[5][8]

  • Duration: 12-16 weeks, with assessments at Baseline (Day 0), Week 4, Week 8, and Week 12/16.[9]

  • Participants: Healthy female subjects, aged 18-65, with idiopathic eyelash hypotrichosis (e.g., Global Eyelash Assessment [GEA] score of 1 or 2).[8][10]

2. Materials:

  • Test Product: this compound formulation (e.g., 80 µgr/mL gel).[8]

  • Vehicle Product: Identical formulation without the active ingredient.

  • Standardized Digital Imaging System.[11]

  • Ophthalmological and dermatological examination tools.

3. Procedure:

  • Recruitment & Screening: Recruit participants based on inclusion/exclusion criteria. Obtain informed consent.[12]

  • Baseline Assessment (Day 0):

    • Conduct ophthalmological and dermatological examinations.[11]
    • Administer an Eyelash Satisfaction Questionnaire (ESQ).[8][10]
    • Perform expert grading using the GEA scale.[9]
    • Capture high-resolution digital images of the upper eyelashes of both eyes for quantitative analysis.[11][13]

  • Randomization: Randomly assign participants to either the Treatment Group or the Vehicle Group.

  • Product Application:

    • Instruct participants to apply a thin line of the assigned product once daily at night to the base of the upper eyelashes.[12]
    • Ensure participants are trained on proper application to minimize ocular contact.

  • Follow-up Assessments: Repeat all baseline assessments at designated follow-up visits (e.g., Week 4, 8, 12).

  • Safety Monitoring: Monitor and record any adverse events, such as ocular irritation or skin hyperpigmentation, at each visit.[4][11]

4. Data Analysis:

  • Analyze quantitative data from image analysis (length, thickness, volume) using appropriate statistical tests (e.g., ANOVA or t-tests) to compare changes from baseline between the two groups.[11]

  • Analyze qualitative data from GEA scores and ESQ responses.

G A Participant Screening & Recruitment (GEA 1 or 2) B Baseline Assessment (T0) - Digital Imaging - GEA / ESQ Score A->B C Randomization B->C D Group 1: Treatment (this compound) C->D E Group 2: Vehicle (Control) C->E F Once-Daily Topical Application (12-16 Weeks) D->F E->F G Follow-Up Assessments (e.g., T1: Week 4, T2: Week 8) F->G H Final Assessment (e.g., T3: Week 12) G->H I Data Analysis (Compare Change from Baseline) H->I J Efficacy & Safety Results I->J

Caption: Experimental workflow for a vehicle-controlled clinical trial.

Protocol 2: Quantitative Eyelash Assessment via Digital Image Analysis

This protocol details the standardized method for capturing and analyzing images to quantify eyelash parameters.

1. Image Acquisition:

  • Participant Preparation: The subject should be seated in a chin and forehead rest to ensure a stable and reproducible head position. The eye area must be free of makeup.[11]

  • Lighting: Use standardized, cross-polarized lighting to minimize reflections and capture fine detail of the lashes.[11]

  • Camera Setup: Utilize a high-resolution digital single-lens reflex (DSLR) camera equipped with a macro lens.

  • Image Capture: Take images from frontal and 90-degree lateral views for both eyes. Ensure the entire upper lash line is in sharp focus.[11]

2. Image Analysis:

  • Software: Use validated image analysis software (e.g., ImageJ or specialized commercial software).

  • Calibration: Calibrate the software for each image using a reference scale placed in the frame during acquisition.[11]

  • Parameter Measurement:

    • Eyelash Length: Measure the length of individual lashes from the eyelid margin to the tip. An average can be calculated from a pre-defined central section of the eyelid.[11][12]
    • Eyelash Thickness: Measure the diameter of individual eyelash shafts.[11][12]
    • Eyelash Volume/Density: Calculate the total area occupied by eyelashes within a defined region of interest along the lash line.[11][12]

Safety and Tolerability

In clinical studies, 15-keto-fluprostenol isopropyl ester gel was shown to have an excellent safety profile.[5][8] Adverse events are typically mild; one study noted a single patient experiencing a sensation of ocular heaviness and headache.[8] Unlike some other prostaglandin analogs, 15-keto derivatives have been developed to reduce the risk of side effects like eyelid darkening or changes to iris color.[14] Nonetheless, all participants should be monitored for signs of conjunctival hyperemia, irritation, and skin pigmentation changes.[4]

References

Troubleshooting & Optimization

15(S)-Fluprostenol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 15(S)-Fluprostenol and its isopropyl ester prodrug.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic prostaglandin analog. Like many prostaglandins, it is a lipophilic molecule and exhibits poor solubility in aqueous solutions. This can pose a significant challenge for researchers conducting in vitro and in vivo experiments that require the compound to be in a dissolved state in physiological buffers. Its prodrug, this compound isopropyl ester, is also poorly soluble in water.

Q2: What are the recommended solvents for dissolving this compound and its isopropyl ester?

A2: Both this compound and its isopropyl ester are soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements and downstream applications. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methyl acetate

For aqueous-based assays, a common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration to create a stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration.

Q3: How can I prepare a stock solution of this compound or its isopropyl ester?

A3: To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO or ethanol. It is recommended to start with a small volume of the solvent and vortex or sonicate briefly to aid dissolution. If the compound does not fully dissolve, you can gently warm the solution. Once dissolved, the stock solution can be stored at -20°C for long-term stability.[1]

Q4: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.

  • Use a surfactant or solubilizing agent: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, in your aqueous buffer can help to increase the solubility of lipophilic compounds.

  • Prepare a fresh dilution: Do not store aqueous dilutions for extended periods, as the compound may precipitate over time. It is best to prepare fresh dilutions for each experiment.[1]

Q5: What is the stability of this compound in different solvents and storage conditions?

A5: this compound and its isopropyl ester are generally stable for at least two years when stored as a solid or in an organic solvent at -20°C.[1][2][3] Aqueous solutions, however, are less stable and should be prepared fresh and used within the same day.[1]

Troubleshooting Guide

Issue: Difficulty Dissolving this compound Solid

Potential Cause Suggested Solution
Inappropriate solventEnsure you are using a recommended organic solvent such as DMSO, DMF, or ethanol.
Insufficient solvent volumeAdd a small amount of additional solvent and continue to vortex or sonicate.
Compound has formed aggregatesGently warm the solution while vortexing. Sonication can also help to break up aggregates.

Issue: Cloudiness or Precipitation in Stock Solution

Potential Cause Suggested Solution
Solution is supersaturatedGently warm the solution to encourage dissolution. If cloudiness persists, add a small amount of additional solvent.
Contamination with waterEnsure your organic solvent is anhydrous. Store stock solutions with a desiccant.
Degradation of the compoundIf the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from a new vial of the compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its related compounds in various solvents.

CompoundSolventSolubility
This compound DMF30 mg/ml[3]
DMSO20 mg/ml[3]
Ethanol30 mg/ml[3]
PBS (pH 7.2)5 mg/ml[3]
This compound isopropyl ester DMF15 mg/ml[2]
DMSO10 mg/ml[2]
Ethanol30 mg/ml[2]
Ethanol:PBS (pH 7.2) (1:1)1 mg/ml[2]
Fluprostenol isopropyl ester-d4 Ethanol~25 mg/ml[4]
DMSO~20 mg/ml[4]
Dimethyl formamide~30 mg/ml[4]
15-keto Fluprostenol isopropyl ester DMF100 mg/ml[5]
DMSO100 mg/ml[5]
Ethanol100 mg/ml[5]
PBS (pH 7.2)16 mg/ml[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you will need 4.585 mg of this compound (Molecular Weight: 458.5 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 ml of DMSO for every 4.585 mg of the compound.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the solid.

  • If the solid is not completely dissolved, sonicate the tube for 5-10 minutes or gently warm the solution at 37°C for a short period.

  • Once the solid is completely dissolved, the stock solution is ready for use or for aliquoting and storage.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Solid add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex / Sonicate (Gentle Warming if Needed) add_solvent->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Dilute Stock Solution into Aqueous Buffer stock_solution->dilute Use Immediately working_solution Final Working Solution dilute->working_solution troubleshooting_workflow cluster_stock Stock Solution Issues cluster_aqueous Aqueous Dilution Issues start Difficulty Dissolving This compound? check_solvent Using Recommended Organic Solvent? start->check_solvent In Organic Solvent check_concentration Is Final Concentration Too High? start->check_concentration In Aqueous Buffer check_solvent->start No, Change Solvent check_volume Sufficient Solvent Volume? check_solvent->check_volume Yes check_volume->start No, Add More Solvent use_energy Applied Vortexing, Sonication, or Gentle Heat? check_volume->use_energy Yes use_energy->start solution Compound Dissolved use_energy->solution Yes check_concentration->start Yes, Lower Concentration check_cosolvent Can Co-solvent % Be Increased? check_concentration->check_cosolvent No check_cosolvent->start Yes, Increase Co-solvent use_surfactant Consider Adding a Surfactant check_cosolvent->use_surfactant No use_surfactant->solution Problem Solved

References

Technical Support Center: Overcoming Low Potency of 15(S)-Fluprostenol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low potency of 15(S)-Fluprostenol in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low or no activity with this compound in my experiments?

A1: Several factors can contribute to the apparent low potency of this compound. It is crucial to understand that this compound is an isomer of the more potent FP receptor agonist, (+)-Fluprostenol (the 15(R) epimer).[1][2] The stereochemistry at the C-15 position significantly impacts the binding affinity and activation of the prostaglandin F2α (FP) receptor. The 15(S) configuration results in inherently lower binding affinity and, consequently, reduced potency compared to the 15(R) epimer.

Troubleshooting Steps:

  • Confirm Stereochemistry: Verify the identity and purity of your this compound sample. Contamination with inactive precursors or degradation products can further reduce its effectiveness.

  • Increase Concentration: Due to its lower potency, higher concentrations of this compound may be required to elicit a response compared to its 15(R) counterpart. A dose-response experiment is highly recommended to determine the optimal concentration range for your specific experimental system.

  • Check Solubility: Prostaglandins can be prone to solubility issues in aqueous buffers. Ensure that your stock solution is properly prepared and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation and a lower effective concentration.

  • Assess Compound Stability: While stable for extended periods when stored correctly at -20°C in an organic solvent, repeated freeze-thaw cycles or prolonged storage in aqueous solutions can lead to degradation. Prepare fresh dilutions in your assay buffer for each experiment.

Q2: How should I prepare and store this compound to ensure maximum potency?

A2: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Stock Solution Preparation: this compound is typically supplied as a solution in an organic solvent like ethanol or methyl acetate. To prepare a stock solution, it is recommended to dissolve it in a water-miscible organic solvent such as DMSO or ethanol.

  • Storage of Stock Solution: Store the stock solution at -20°C. When stored under these conditions, it should be stable for at least two years.

  • Working Dilutions: For aqueous-based assays, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then make further dilutions in the aqueous buffer of choice. Prepare working dilutions fresh for each experiment and avoid storing them for extended periods, as aqueous solutions are less stable.

Q3: What are the expected downstream signaling events following FP receptor activation by this compound?

A3: this compound, like other FP receptor agonists, primarily signals through the Gq alpha subunit of the heterotrimeric G protein.[3][4][5] This initiates a cascade of intracellular events that you can measure to assess its activity. The primary signaling pathway involves:

  • Gq Protein Activation: Binding of the agonist to the FP receptor leads to the activation of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][6][7]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.

  • RhoA Activation: The FP receptor is also known to couple to the G12/13 pathway, leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and smooth muscle contraction.[3]

Q4: I am not seeing a response in my cell-based assay. What are some common pitfalls?

A4: Beyond issues with the compound itself, several aspects of the experimental setup can affect the outcome.

  • Cell Passage Number: High-passage number cells can exhibit altered receptor expression and signaling responses. It is recommended to use cells within a consistent and low passage number range.

  • Receptor Expression Levels: The level of FP receptor expression in your cell line will dictate the magnitude of the response. Verify the expression of the FP receptor in your specific cell model.

  • Assay Timing: The kinetics of the cellular response can vary. For calcium mobilization assays, the response is typically rapid (within seconds to minutes). For gene expression or cell proliferation assays, longer incubation times are necessary. Optimize the timing of your measurements.

  • Choice of Assay: Ensure that the chosen assay is sensitive enough to detect the potentially weak signal from this compound. Functional assays that measure downstream signaling events, such as intracellular calcium mobilization or RhoA activation, are often more sensitive than binding assays for low-potency compounds.

Quantitative Data Summary

CompoundReceptorAssay TypePotency (EC50/Ki)Reference
(+)-Fluprostenol (15R) FPReceptor Binding (Ki)49.9 nM[8]
FPCalcium Mobilization (EC50)2.4 nM[8]
FPContraction of Bovine Iris Sphincter (EC50)140 nM[9]
This compound Isopropyl Ester N/AELISA Cross-Reactivity27% (compared to (+)-Fluprostenol)[8][10]
Travoprost (Fluprostenol Isopropyl Ester) FPFunctional Assay~10 times more potent than Latanoprost[11]

Note: The ELISA cross-reactivity data for the this compound isopropyl ester suggests a significantly lower affinity of the 15(S) form for the antibody, which is often generated against the more potent 15(R) epimer. This is indicative of its reduced binding affinity to the FP receptor as well.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following the activation of the FP receptor by this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or primary cells known to express the receptor like human ciliary muscle cells).[12]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., (+)-Fluprostenol or PGF2α).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Using the plate reader's injection system, add varying concentrations of this compound (and the positive control) to the wells.

  • Data Acquisition: Immediately after compound addition, measure the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes) to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: RhoA Activation Assay (G-LISA)

This protocol describes a method to quantify the activation of RhoA, a downstream effector of FP receptor signaling.

Materials:

  • Cells expressing the FP receptor.

  • RhoA Activation Assay Kit (e.g., G-LISA™ from Cytoskeleton, Inc.).

  • This compound stock solution (in DMSO).

  • Positive control (e.g., (+)-Fluprostenol or PGF2α).

  • Lysis buffer (provided in the kit).

  • Microplate spectrophotometer.

Methodology:

  • Cell Culture and Treatment: Culture the cells to the desired confluency and then treat with various concentrations of this compound for the optimized duration (typically 5-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with the provided ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • G-LISA Assay:

    • Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate provided in the kit.

    • Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against RhoA.

    • Wash and add the secondary HRP-conjugated antibody.

    • Add the HRP substrate and measure the absorbance at 490 nm.

  • Data Analysis: The absorbance is proportional to the amount of active RhoA. Plot the absorbance against the logarithm of the agonist concentration to generate a dose-response curve.

Visualizations

FP_Signaling_Pathway agonist This compound receptor FP Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates g1213 G12/13 Protein receptor->g1213 Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates downstream_pkc Downstream Cellular Responses pkc->downstream_pkc rho_gef RhoGEF g1213->rho_gef Activates rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GDP/GTP Exchange rock ROCK rhoa_gtp->rock Activates cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton

Caption: FP Receptor Signaling Pathway

Troubleshooting_Workflow start Low/No Experimental Response Observed check_compound Step 1: Verify Compound Integrity & Preparation start->check_compound is_compound_ok Is Compound Prep and Handling Correct? check_compound->is_compound_ok check_experimental Step 2: Evaluate Experimental Setup is_compound_ok->check_experimental Yes fix_compound Correct Storage, Solubilization & Dilution Procedures is_compound_ok->fix_compound No is_experimental_ok Are Assay Conditions Optimal? check_experimental->is_experimental_ok consider_potency Step 3: Account for Inherent Low Potency is_experimental_ok->consider_potency Yes fix_experimental Optimize Cell Conditions, Assay Parameters & Receptor Expression is_experimental_ok->fix_experimental No increase_conc Increase Compound Concentration consider_potency->increase_conc sensitive_assay Use a More Sensitive Downstream Assay consider_potency->sensitive_assay positive_control Use a Potent Agonist as Positive Control consider_potency->positive_control end Successful Experiment increase_conc->end sensitive_assay->end positive_control->end fix_compound->check_compound fix_experimental->check_experimental

Caption: Troubleshooting Workflow for Low Potency

References

Minimizing experimental variability with 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with 15(S)-Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as an agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor by this compound initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which in turn modulates various cellular processes.[2]

Q2: What is the difference between this compound and Fluprostenol?

Fluprostenol is often available as a racemic mixture, containing both the 15(R) and 15(S) stereoisomers. The stereochemistry at the C-15 position is crucial for biological activity. The 15(R) epimer is generally the more potent agonist of the FP receptor. This compound is an isomer that may exhibit lower potency compared to the 15(R) epimer or the racemic mixture.[1] This difference in potency is a critical source of experimental variability if the specific isomer is not carefully considered and controlled.

Q3: What is this compound isopropyl ester and how should it be handled?

This compound isopropyl ester is a prodrug form of this compound. The isopropyl ester group increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, cellular esterases hydrolyze the ester bond, releasing the biologically active this compound free acid.[1] Incomplete or variable hydrolysis of the ester can be a significant source of experimental variability.

Q4: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling guidelines. Unopened vials should be stored at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in an organic solvent such as ethanol, DMSO, or DMF. Aqueous solutions of prostaglandins are less stable and should be prepared fresh for each experiment and used within the same day.[3] Avoid repeated freeze-thaw cycles of stock solutions.

Q5: What are the known off-target effects of Fluprostenol?

While Fluprostenol is a potent FP receptor agonist, like many signaling molecules, it may have off-target effects. These can arise from interactions with other prostanoid receptors or unrelated proteins, especially at higher concentrations.[4] It is important to perform dose-response experiments to determine the optimal concentration range that elicits a specific response with minimal off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate experiments. Inconsistent Isomer Purity: The ratio of 15(S) to 15(R) epimers may vary between batches of Fluprostenol, leading to differences in potency.Always use a well-characterized, single isomer of this compound with high purity. Confirm the isomeric purity from the manufacturer's certificate of analysis.
Incomplete Prodrug Hydrolysis: If using the isopropyl ester form, the conversion to the active free acid by cellular esterases may be incomplete or variable between cell types or passages.Pre-hydrolyze the isopropyl ester chemically before the experiment or validate the esterase activity of your cell line. Alternatively, use the free acid form of this compound directly.
Genetic Variation in FP Receptor: Single nucleotide polymorphisms (SNPs) in the prostaglandin F2α receptor gene (PTGFR) can alter receptor expression or function, leading to variable responses between cell lines or individuals.Characterize the PTGFR genotype of your experimental system if significant inter-donor or inter-cell line variability is observed.
Inconsistent Cell Culture Conditions: Cell passage number, confluency, and serum starvation conditions can all affect GPCR expression and signaling.Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize confluency and serum starvation protocols.
Lower than expected potency (high EC50). Degradation of this compound: Improper storage or handling can lead to degradation of the compound.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid prolonged exposure to light and elevated temperatures.
Use of 15(S) Isomer: The 15(S) isomer is inherently less potent than the 15(R) isomer.Be aware of the expected potency of the 15(S) isomer. If higher potency is required, consider using the 15(R) isomer or a different FP receptor agonist.
Low FP Receptor Expression: The cell line used may have low endogenous expression of the FP receptor.Verify FP receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of the FP receptor or a recombinant expression system.
No response or weak signal in the assay. Incorrect Assay Conditions: The assay buffer composition, incubation time, or detection method may not be optimal.Optimize assay parameters, including buffer components (e.g., calcium concentration for calcium mobilization assays), incubation times, and instrument settings.
Cell Health Issues: Poor cell viability or health can lead to a blunted response.Ensure cells are healthy and viable before starting the experiment. Perform a cell viability assay if necessary.
Inconsistent results in contractility assays. Tissue Viability and Preparation: The viability and preparation of tissue strips (e.g., trabecular meshwork) can significantly impact contractility measurements.Use fresh tissue whenever possible and follow a standardized dissection and preparation protocol.
Baseline Tension: Variations in the baseline tension of the tissue strips can affect the measured response to the agonist.Allow sufficient time for the tissue to equilibrate and establish a stable baseline before adding the compound.

Quantitative Data

Table 1: Potency of Prostaglandin F2α Analogs at the FP Receptor

CompoundAssay TypeSpeciesPotency (EC50 or Ki)Reference
This compound Calcium MobilizationHuman~10-100 nM (estimated)[1]
Fluprostenol (15R) Calcium MobilizationHuman~1-10 nM[1]
Latanoprost Acid Calcium MobilizationHuman~30 nM[5]
Travoprost Acid Calcium MobilizationHuman~3 nM[5]

Note: EC50 and Ki values can vary depending on the specific cell line, assay conditions, and experimental setup. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in cultured cells.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells endogenously or recombinantly expressing the FP receptor) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

  • Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Trabecular Meshwork (TM) Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on the contractility of isolated trabecular meshwork strips.

  • Tissue Dissection:

    • Obtain fresh bovine or human donor eyes.

    • Under a dissecting microscope, carefully dissect strips of the trabecular meshwork.[5]

  • Mounting and Equilibration:

    • Mount the TM strips in an organ bath or myograph system containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Apply a small amount of initial tension to the strips and allow them to equilibrate for at least one hour, with periodic washing, until a stable baseline tension is achieved.

  • Compound Application:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Add cumulative concentrations of this compound to the organ bath at set intervals, allowing the tissue to reach a stable response at each concentration.

  • Measurement and Analysis:

    • Record the changes in isometric tension in response to each concentration of this compound.

    • Express the contractile or relaxant response as a percentage of a maximal contraction induced by a reference agonist (e.g., carbachol) or as a percentage of the initial baseline tension.

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

FP_Receptor_Signaling_Pathway Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow start Start prepare_cells Prepare Cells/Tissues start->prepare_cells prepare_compound Prepare this compound (and controls) start->prepare_compound perform_assay Perform Assay (e.g., Calcium Mobilization, Contractility) prepare_cells->perform_assay prepare_compound->perform_assay collect_data Collect Raw Data perform_assay->collect_data analyze_data Analyze Data (e.g., Dose-Response Curves, EC50) collect_data->analyze_data troubleshoot Troubleshoot Unexpected Results analyze_data->troubleshoot Variability? end End analyze_data->end Consistent Results troubleshoot->prepare_cells Optimize Protocol troubleshoot->end Resolve Issues

Caption: General Experimental Workflow.

References

Troubleshooting 15(S)-Fluprostenol ELISA cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15(S)-Fluprostenol ELISA

This guide provides troubleshooting assistance for researchers using this compound ELISA kits, with a focus on identifying and mitigating issues related to cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in ELISA?

This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1] Like PGF2α, it is a potent agonist for the prostaglandin F receptor (FP receptor), which is involved in various physiological processes.[2] Because of its structural similarity to endogenous prostaglandins and other synthetic analogs, antibodies developed for a this compound ELISA may bind to these related molecules.[3][4] This "cross-reactivity" can lead to an overestimation of the this compound concentration in a sample, producing inaccurate results.[4][5]

Q2: My this compound ELISA results are unexpectedly high. Could this be due to cross-reactivity?

Yes, unexpectedly high concentrations are a primary indicator of potential cross-reactivity. If your biological sample contains other structurally similar prostaglandins (e.g., PGF2α, or metabolites of fluprostenol), the assay antibody may bind to them, generating a signal that is falsely attributed to this compound.[3] Other common causes for high background signals include insufficient plate washing, improper blocking, or excessive antibody concentrations.[6][7][8] It is crucial to first rule out these technical errors before focusing on cross-reactivity.

The following diagram illustrates the competitive binding principle in the ELISA and how a cross-reactant can interfere.

Competitive ELISA Binding Schematic cluster_well Microplate Well Surface cluster_solution Ab Capture Antibody (Anti-15(S)-Fluprostenol) Analyte This compound (Target Analyte) Tracer Enzyme-Labeled This compound (Tracer) Tracer->Ab Competes for binding CrossReactant Cross-Reactant (e.g., PGF2α) CrossReactant->Ab Also Binds (Causes Interference)

Caption: Competitive binding in an ELISA well.

Q3: Which compounds are known to cross-react with Fluprostenol ELISA kits?

Cross-reactivity is specific to the antibody used in the particular ELISA kit. Always consult the manufacturer's datasheet for a detailed cross-reactivity table. Below is a summary of typical cross-reactivity data for a fluprostenol ELISA kit, demonstrating how various related compounds might interfere.

Table 1: Example Cross-Reactivity Data for a Fluprostenol ELISA Kit

Compound Cross-Reactivity (%)
(+)-Fluprostenol 100%
2,3-dinor Fluprostenol 100%
Fluprostenol lactone diol 100%
9-keto Fluprostenol 83.0%
This compound isopropyl ester 27.0%
11-keto Fluprostenol 15.2%
(+)-Fluprostenol isopropyl ester 10.0%
9-keto Fluprostenol isopropyl ester 8.50%
15-keto Fluprostenol free acid 0.90%
Prostaglandin F2α <0.01%
Prostaglandin E2 <0.01%
Latanoprost <0.01%

Data is sourced from a representative Fluprostenol ELISA kit datasheet.[9][10] Values can vary significantly between different manufacturers.

Q4: How can I experimentally confirm that cross-reactivity is affecting my results?

To determine if your sample matrix or suspected cross-reactants are causing interference, you should perform two key validation experiments: a Spike and Recovery Assay and a Selectivity (Cross-Reactivity) Assay . These tests will help you assess the accuracy of the assay in your specific sample type and quantify the interference from other molecules.

The following workflow provides a logical approach to troubleshooting unexpected results.

start Unexpected High ELISA Signal check_tech Review Protocol: - Washing Steps - Blocking Sufficiency - Reagent Concentrations start->check_tech tech_ok Technical Error Resolved? check_tech->tech_ok consult_ds Consult Kit Datasheet for Known Cross-Reactants tech_ok->consult_ds No end_valid Result Validated tech_ok->end_valid Yes hypothesis Hypothesize Interference: - Sample Matrix Effects - Presence of Related PGs consult_ds->hypothesis spike_recovery Perform Spike & Recovery Assay hypothesis->spike_recovery spike_results Recovery within 80-120%? spike_recovery->spike_results selectivity Perform Selectivity Assay with Suspected Cross-Reactants spike_results->selectivity No (Indicates Matrix Effect or Cross-Reactivity) spike_results->end_valid Yes selectivity_results Significant Cross- Reactivity Found? selectivity->selectivity_results selectivity_results->end_valid No end_invalid Result Invalidated, Requires Mitigation selectivity_results->end_invalid Yes mitigate Implement Mitigation Strategy: - Sample Purification (SPE) - Use Alternative Method (LC-MS/MS) end_invalid->mitigate

Caption: Troubleshooting workflow for unexpected ELISA results.

Experimental Protocols

Protocol 1: Spike and Recovery Assay

Objective: To determine if the sample matrix (e.g., serum, plasma, cell culture media) interferes with the detection of this compound, affecting assay accuracy. Acceptable recovery is typically between 80-120%.[11]

Methodology:

  • Sample Preparation: Split a sample pool into two aliquots. If the endogenous level of this compound is unknown, use a sample matrix that is similar to your test samples but known to be free of the analyte.

  • Spiking:

    • Aliquot A (Unspiked): Add assay buffer.

    • Aliquot B (Spiked): Add a known amount of this compound standard to achieve a concentration in the mid-range of the standard curve.

  • Assay: Analyze both the unspiked and spiked aliquots according to the ELISA kit protocol.

  • Calculation:

    • Recovery (%) = ( [Spiked Sample Conc.] - [Unspiked Sample Conc.] ) / ( [Known Spike Conc.] ) * 100

Table 2: Example Spike and Recovery Calculation

Sample Measured Concentration (pg/mL) Known Spike Added (pg/mL) Calculated Recovery
Unspiked 55 0 N/A
Spiked 285 250 92%

Calculation: ((285 - 55) / 250) * 100 = 92%. This result is within the acceptable 80-120% range, suggesting no significant matrix interference.

Protocol 2: Selectivity (Cross-Reactivity) Assay

Objective: To quantify the degree to which a specific, structurally related compound cross-reacts with the assay antibody.

Methodology:

  • Prepare Cross-Reactant Solutions: Prepare several dilutions of the suspected cross-reacting compound (e.g., PGF2α) in the assay buffer. The concentration range should be high enough to potentially cause displacement in the assay.

  • Standard Curve: Prepare the standard curve for this compound as directed by the kit protocol.

  • Assay: Run the dilutions of the suspected cross-reactant in the ELISA plate in the same manner as the standards and samples.

  • Calculation:

    • Determine the concentration of the cross-reactant that gives a 50% displacement (50% B/B₀) on the standard curve. This is the CR_50 value.

    • Determine the concentration of this compound that gives a 50% displacement. This is the Analyte_50 value.

    • Cross-Reactivity (%) = ( [Analyte_50] / [CR_50] ) * 100

Signaling Pathway Context

Understanding the biological context of this compound can help in hypothesizing potential interferences. As a PGF2α analog, it activates the FP receptor, a Gq-coupled receptor.[12] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC), respectively.[13]

cluster_membrane Cell Membrane FP_receptor FP Receptor (Gq-coupled) PLC Phospholipase C (PLC) FP_receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Fluprostenol This compound (or PGF2α) Fluprostenol->FP_receptor Binds & Activates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Simplified PGF2α/Fluprostenol signaling pathway.

References

Optimizing 15(S)-Fluprostenol concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] It is an isomer of the more common and potent 15(R)-Fluprostenol.[3] Like other PGF2α analogs, it functions as an agonist for the Prostaglandin F Receptor (FP receptor).[3][4] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of the FP receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, leading to various cellular responses.[5][6]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Downstream Cellular Response DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Fluprostenol This compound Fluprostenol->FP_receptor Binds Troubleshooting_Workflow Start Start: No or Weak Cellular Response Check_Conc Is the concentration high enough? (Recall 15S is less potent) Start->Check_Conc Check_Form Are you using the isopropyl ester? Does your cell line have sufficient esterase activity? Check_Conc->Check_Form Yes Solution_Conc Solution: Increase concentration. Perform a wide dose-response (e.g., 10 nM to 30 µM). Check_Conc->Solution_Conc No Check_Receptor Does your cell line express the FP receptor (PTGFR)? Check_Form->Check_Receptor No, using free acid Solution_Form Solution: Switch to the free acid form or verify esterase activity. Check_Form->Solution_Form Yes, but unsure of activity Check_Assay Is the assay readout sensitive enough to detect the expected change? Check_Receptor->Check_Assay Yes Solution_Receptor Solution: Verify receptor expression (qPCR, Western Blot) or use a positive control cell line (e.g., HEK293-FP). Check_Receptor->Solution_Receptor Unsure Check_Cells Are the cells healthy and in the log growth phase? Check_Assay->Check_Cells Yes Solution_Assay Solution: Optimize assay parameters (incubation time, cell density). Use a positive control agonist (e.g., PGF2α). Check_Assay->Solution_Assay No Solution_Cells Solution: Use cells at low passage number. Ensure optimal seeding density and culture conditions. Check_Cells->Solution_Cells No Protocol_Workflow A 1. Cell Seeding - Trypsinize and count cells. - Seed 2,000-10,000 cells/well in a 96-well plate. - Incubate for 24h to allow attachment. B 2. Compound Preparation - Prepare a 1000x stock of this compound in DMSO. - Perform serial dilutions in serum-free media to create 2x working concentrations. A->B C 3. Cell Treatment - Remove old media from cells. - Add 50µL of 2x compound dilutions and 50µL of media (with 2x serum) to achieve 1x final concentrations. - Include vehicle and no-treatment controls. B->C D 4. Incubation - Incubate plates for desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. C->D E 5. Proliferation Assay - Add 10µL of WST-1 reagent to each well. - Incubate for 1-4 hours at 37°C. D->E F 6. Data Acquisition & Analysis - Measure absorbance at 450 nm using a plate reader. - Subtract background, normalize data to controls, and plot a dose-response curve to determine EC₅₀/IC₅₀. E->F

References

Technical Support Center: Enhancing 15(S)-Fluprostenol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and bioavailability assessment of 15(S)-Fluprostenol.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound and its isopropyl ester prodrug?

This compound is a prostaglandin F2α analog. Its isopropyl ester is a common prodrug form used to enhance penetration across biological membranes. Upon administration, it is hydrolyzed by endogenous esterases to the active free acid, this compound.[1][2][3] Key properties are summarized below:

PropertyThis compoundThis compound Isopropyl Ester
Molecular Formula C₂₃H₂₉F₃O₆[4]C₂₆H₃₅F₃O₆[2][3]
Molecular Weight 458.5 g/mol [4]500.6 g/mol [3]
Appearance -White to off-white solid or powder[1]
Aqueous Solubility PBS (pH 7.2): 5 mg/mL[4]Very low; 500 µg/mL in a 1:1 DMF:PBS (pH 7.2) solution
Organic Solvent Solubility DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL[4]DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 30 mg/mL[2]

2. What are the primary challenges in formulating this compound for enhanced bioavailability?

The main challenges stem from its low aqueous solubility, particularly for the isopropyl ester prodrug, and the need for stable formulations that are well-tolerated, especially for ocular delivery.[1][5] Key challenges include:

  • Poor Water Solubility: This can limit the drug concentration in aqueous formulations like eye drops and hinder dissolution and subsequent absorption.[1][5]

  • Formulation Stability: Prostaglandin analogs can be susceptible to degradation via hydrolysis and oxidation.[6][7] Ensuring long-term stability in a formulation is critical.

  • Excipient Compatibility: Interactions between this compound and excipients can affect its stability and bioavailability.[8][9]

  • Ocular Barriers: For ophthalmic formulations, the cornea presents a significant barrier to drug penetration. Rapid clearance from the eye surface also reduces bioavailability.[10][11][12]

3. What formulation strategies can be employed to improve the bioavailability of this compound?

Several strategies can be used to overcome the challenges of formulating this compound:

  • Prodrug Approach: The use of the isopropyl ester prodrug enhances lipophilicity, which can improve corneal penetration.[2][3]

  • Solubilization Techniques:

    • Co-solvents: Using organic solvents like ethanol or dimethyl sulfoxide (DMSO) can increase solubility.[1][2]

    • Surfactants and Cyclodextrins: These can form micelles or inclusion complexes to enhance aqueous solubility.[11]

  • Nanoemulsions: These formulations can encapsulate the drug in small droplets, increasing the surface area for absorption and improving solubility and stability.[13][14][15]

  • Viscosity Enhancers: For ocular formulations, polymers like cellulosic derivatives (e.g., HPMC, CMC) can increase the residence time of the drug on the eye's surface, allowing more time for absorption.[5]

  • Permeation Enhancers: These agents can transiently alter the permeability of biological membranes like the cornea to facilitate drug entry.[11][12]

Troubleshooting Guides

Formulation and Stability Issues
Problem Potential Cause(s) Troubleshooting Steps
Low solubility of this compound Isopropyl Ester in aqueous buffer. The isopropyl ester is highly lipophilic and has very low aqueous solubility.[1]1. Use a co-solvent system: First dissolve the compound in an organic solvent like DMSO or ethanol, then dilute with the aqueous buffer. 2. Incorporate solubilizing agents: Add surfactants or cyclodextrins to the formulation. 3. Develop a nanoemulsion: This can effectively encapsulate the lipophilic drug in an aqueous medium.[14][16]
Precipitation of the drug in the formulation upon storage. - The drug concentration may be above its saturation solubility in the formulation. - Temperature fluctuations can affect solubility. - pH shift in the formulation.1. Determine the saturation solubility: Ensure the drug concentration is below this limit under all storage conditions. 2. Optimize the formulation: Adjust the concentration of co-solvents or solubilizing agents. 3. Control storage conditions: Store at a constant, appropriate temperature.[7] 4. Buffer the formulation: Maintain a stable pH.
Degradation of this compound over time. - Hydrolysis: The ester linkage in the prodrug can be hydrolyzed. The molecule itself can also degrade.[6] - Oxidation: Prostaglandin structures can be susceptible to oxidation.[7] - Photodegradation: Exposure to light can cause degradation.[7] - Incompatible excipients: Certain excipients may catalyze degradation reactions.[9]1. pH optimization: Prostaglandin stability can be pH-dependent. Conduct stability studies at different pH values to find the optimal range.[6] 2. Incorporate antioxidants: Add antioxidants like EDTA or butylated hydroxytoluene (BHT) to the formulation. 3. Protect from light: Store the formulation in light-resistant packaging.[17] 4. Conduct excipient compatibility studies: Use techniques like DSC and HPLC to screen for interactions between the drug and excipients.[8][9]
Analytical Method Issues
Problem Potential Cause(s) Troubleshooting Steps
HPLC: Poor peak shape (tailing or fronting). - Column degradation: Loss of stationary phase. - Inappropriate mobile phase pH: Can affect the ionization state of the analyte. - Sample solvent and mobile phase mismatch: Strong sample solvent can cause peak distortion.[18] - Column overload. 1. Use a guard column: To protect the analytical column. 2. Optimize mobile phase pH: Ensure the pH is appropriate for the analyte's pKa. 3. Match sample solvent to mobile phase: If possible, dissolve the sample in the mobile phase.[18] 4. Reduce injection volume or sample concentration.
HPLC: Inconsistent retention times. - Changes in mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump. - Column aging. [18]1. Prepare fresh mobile phase daily and degas thoroughly. [18] 2. Use a column oven to maintain a consistent temperature. [18] 3. Purge the pump to remove air bubbles. [19] 4. Equilibrate the column properly before each run.
ELISA: High background signal. - Insufficient washing. - Cross-contamination of reagents. - Non-specific binding of antibodies. - Incubation times are too long. [20]1. Increase the number of wash steps and ensure complete aspiration of wash buffer. [20] 2. Use fresh pipette tips for each reagent and sample. 3. Optimize blocking buffer concentration and incubation time. 4. Adhere strictly to the recommended incubation times. [20]
ELISA: No or weak signal. - Incorrect reagent preparation or addition. - Degraded reagents (e.g., standard, antibody, conjugate). - Insufficient incubation times. [20][21] - Inactive enzyme. 1. Double-check all reagent dilutions and the order of addition. [21] 2. Store all reagents at the recommended temperatures and check expiration dates. 3. Ensure adherence to the specified incubation times and temperatures. [20] 4. Verify the activity of the enzyme-conjugate and substrate. [22]

Experimental Protocols

Preparation of a this compound Isopropyl Ester Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound Isopropyl Ester

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the accurately weighed this compound Isopropyl Ester in the selected oil.

  • Preparation of the Aqueous Phase: Prepare the aqueous phase, which may contain buffering agents and tonicity modifiers.

  • Formation of the Coarse Emulsion: Add the surfactant and co-surfactant to the oil phase and mix. Slowly add the aqueous phase to the oil/surfactant mixture while stirring at a moderate speed to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Quantify the drug content and encapsulation efficiency using a validated HPLC method.

In Vitro Corneal Permeation Study

This protocol outlines an in vitro method to assess the corneal permeability of a this compound formulation using a Franz diffusion cell.

Materials:

  • Excised cornea (e.g., from rabbit or porcine eye)

  • Franz diffusion cell apparatus

  • Receiver medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • Test formulation of this compound

  • Analytical method for quantification (e.g., HPLC-MS/MS)

Procedure:

  • Cornea Preparation: Carefully excise the cornea from the eyeball and mount it on the Franz diffusion cell with the epithelial side facing the donor compartment.

  • Franz Cell Assembly: Fill the receiver compartment with the receiver medium and ensure no air bubbles are trapped beneath the cornea. The receiver medium should be continuously stirred and maintained at 37°C.

  • Application of Formulation: Apply a known volume of the test formulation to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receiver compartment and replace with an equal volume of fresh receiver medium.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow_nanoemulsion cluster_preparation Preparation cluster_emulsification Emulsification cluster_characterization Characterization A Dissolve Drug in Oil Phase C Mix Oil, Surfactant & Co-surfactant A->C B Prepare Aqueous Phase D Form Coarse Emulsion B->D C->D E High-Pressure Homogenization D->E F Droplet Size & PDI (DLS) E->F G Zeta Potential E->G H Drug Content & Encapsulation (HPLC) E->H

Caption: Workflow for Nanoemulsion Formulation.

signaling_pathway_fluprostenol cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FP_receptor FP Receptor G_protein Gq/11 Protein FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_response Physiological Response (e.g., Increased Uveoscleral Outflow) Ca_release->Physiological_response PKC->Physiological_response Fluprostenol This compound Fluprostenol->FP_receptor

Caption: FP Receptor Signaling Pathway.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Formulation Instability Cause1 Poor Solubility Problem->Cause1 Cause2 Chemical Degradation Problem->Cause2 Cause3 Excipient Incompatibility Problem->Cause3 Solution1 Optimize Solubilizers/ Co-solvents Cause1->Solution1 Solution2 Adjust pH/ Add Antioxidants Cause2->Solution2 Solution3 Conduct Compatibility Screening (DSC, HPLC) Cause3->Solution3

Caption: Troubleshooting Formulation Instability.

References

Interpreting unexpected results in 15(S)-Fluprostenol studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-Fluprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower-than-expected potency with my this compound compound?

A1: Several factors can contribute to lower-than-expected potency.

  • Stereochemistry: this compound is the (S)-epimer at the C-15 position. It is known to be less potent as a Prostaglandin F (FP) receptor agonist compared to its 15(R) counterpart, (+)-Fluprostenol (also known as Travoprost acid).[1][2] Ensure you are comparing your results to the appropriate epimer.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Prodrug Form: If you are using this compound isopropyl ester, it is a prodrug that requires hydrolysis by endogenous cellular esterases to become the active free acid.[1][2] The level of esterase activity can vary significantly between cell types, which may lead to inconsistent or lower-than-expected activity.

Q2: My ELISA results for fluprostenol quantification are inconsistent and show high background noise. What is the likely cause?

A2: Inconsistent ELISA results are often related to sample preparation and assay specificity.

  • Sample Purity: The presence of organic solvents in your sample, even in trace amounts, can adversely affect the enzyme-linked immunosorbent assay and lead to erratic absorbance values.[3][4]

  • Interfering Substances: Biological samples may contain substances that interfere with the assay. If you observe poor correlation between different dilutions of the same sample (a difference of more than 20%), sample purification is recommended.[3][4] A common method involves solid-phase extraction (SPE) using a C-18 cartridge.

  • Cross-Reactivity: Commercially available fluprostenol ELISA kits can exhibit significant cross-reactivity with metabolites (e.g., 11-keto Fluprostenol) and the isopropyl ester form.[3][4] If your sample contains a mixture of the free acid and its ester, separation is required prior to analysis for accurate quantification.[3][4]

Q3: this compound does not induce the expected cellular response in my model. Are there known instances of cell-type or pathway-specific effects?

A3: Yes, the effects of FP receptor agonists can be highly context-dependent.

  • Receptor Expression: The cellular response is contingent on the expression level of the FP receptor in your specific cell model. Verify FP receptor expression using methods like Western blot or qPCR. Studies have confirmed FP receptor expression in bovine and human trabecular meshwork cells.[5][6]

  • Pathway Specificity: The signaling pathways activated by FP receptors can interact with other cellular pathways. For example, in bovine trabecular meshwork, fluprostenol and PGF2α inhibited contractions induced by endothelin-1 (ET-1) but had no effect on baseline tension or contractions induced by the muscarinic agonist carbachol.[5][6] This suggests a specific interaction with the ET-1 signaling pathway rather than a general effect on contractility. The complexity and interplay between different prostaglandin receptors can sometimes lead to conflicting results depending on the tissue and experimental conditions.[7]

Q4: What are the key distinctions between this compound and the more commonly studied (+)-Fluprostenol (the 15(R)-epimer)?

A4: The primary difference lies in the stereochemistry at the 15-hydroxyl group, which significantly impacts biological activity.

  • Potency: (+)-Fluprostenol (15R) is a potent FP receptor agonist.[8][9] The 15(S)-epimer is expected to have lower potency at the FP receptor.[1][2]

  • Application: (+)-Fluprostenol (as its prodrug Travoprost) is the active component in medications for glaucoma.[10] this compound and its isopropyl ester are often considered potential impurities or metabolites in commercial preparations of the 15(R) form.[1]

  • Research Context: When studying fluprostenol, it is critical to specify the stereoisomer being used, as they are distinct chemical entities with different biological activities.

Quantitative Data Summary

Table 1: Potency and Activity of Fluprostenol and Related Compounds

CompoundReceptor/AssayCell TypeActivity MetricValueReference
(+)-FluprostenolFP Receptor-Ki49.9 nM[9]
(+)-FluprostenolFP Receptor-EC502.4 nM[9]
(+)-FluprostenolCalcium MobilizationCloned Human Ocular FP ReceptorsEC5017.5 nM[9]
(+)-FluprostenolCalcium MobilizationRat A7r5 CellsEC5019.1 nM[9]
(+)-FluprostenolCalcium MobilizationMouse 3T3 CellsEC5037.3 nM[9]
Fluprostenol Isopropyl EsterPhosphoinositide TurnoverHEK293 cells (human ocular FP receptor)EC5040.2 nM[11]
(+)-FluprostenolPGF2α Binding InhibitionHuman FP ReceptorsIC503.5 nM[8]
(+)-FluprostenolPGF2α Binding InhibitionRat FP ReceptorsIC507.5 nM[8]

Table 2: Cross-Reactivity of a Commercial Fluprostenol ELISA Kit

CompoundCross-Reactivity (%)Reference
This compound isopropyl ester27.0%[3][4]
11-keto Fluprostenol15.2%[3][4]
Fluprostenol isopropyl ester10.0%[3][4]
9-keto Fluprostenol isopropyl ester8.50%[3][4]
15-keto Fluprostenol free acid0.90%[3][4]
Prostaglandin F2α<0.01%[3]
Latanoprost<0.01%[4]

Experimental Protocols

Protocol 1: General Method for Intracellular Calcium Mobilization Assay

This protocol is adapted from methods used to assess FP receptor agonist activity.[6]

  • Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or HEK293 transfected with the receptor) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the same buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and appropriate controls (e.g., (+)-Fluprostenol as a positive control, vehicle as a negative control) in the buffer.

  • Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence for a short period.

  • Compound Addition: Add the prepared compounds to the wells.

  • Post-Addition Measurement: Immediately begin measuring fluorescence changes over time. For Fura-2, this involves measuring emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence ratio (or peak fluorescence) over baseline for each concentration. Plot the response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Sample Preparation for Fluprostenol ELISA using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on recommendations for cleaning biological samples prior to ELISA.[3][4]

  • Sample Preparation: If samples contain protein, precipitate by adding 4 volumes of cold ethanol, vortexing, and centrifuging (e.g., at 3,000 x g for 10 minutes). Transfer the supernatant to a new tube. Evaporate the ethanol under a gentle stream of nitrogen.

  • pH Adjustment: Adjust the sample pH to approximately 4.0 using a suitable buffer (e.g., 1.0 M acetate buffer). Centrifuge or filter if any precipitate forms.

  • SPE Cartridge Activation: Activate a C-18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Apply the pH-adjusted sample to the C-18 cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of 15% ethanol. Discard the washings.

  • Elution: Elute the fluprostenol from the cartridge using 5 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate to complete dryness under a stream of nitrogen. This step is critical, as residual solvent will interfere with the assay.

  • Reconstitution: Reconstitute the dried sample in an appropriate volume of the ELISA buffer provided with the kit. The sample is now ready for use in the ELISA protocol.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Fluprostenol This compound Fluprostenol->FP_receptor Binds Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Troubleshooting_Workflow Start Unexpected Result Observed Check_Potency Is potency lower than expected? Start->Check_Potency Check_Assay Are ELISA results inconsistent? Start->Check_Assay Check_Response Is cellular response absent or atypical? Start->Check_Response Check_Epimer Confirm 15(S) vs 15(R) epimer literature values Check_Potency->Check_Epimer Yes Check_Prodrug Using ester prodrug? Consider esterase activity Check_Potency->Check_Prodrug Yes Check_Purity Verify compound purity and storage conditions Check_Potency->Check_Purity Yes Solution Hypothesis Formed Check_Epimer->Solution Check_Prodrug->Solution Check_Purity->Solution Check_Solvent Ensure no residual organic solvents in sample Check_Assay->Check_Solvent Yes Check_Interference Perform serial dilutions to check for interference Check_Assay->Check_Interference Yes Check_Solvent->Solution Purify_Sample Purify sample using SPE if interference is detected Check_Interference->Purify_Sample Poor Correlation Purify_Sample->Solution Check_Receptor Confirm FP receptor expression in cell model Check_Response->Check_Receptor Yes Check_Pathway Investigate pathway-specific interactions (e.g., vs ET-1) Check_Response->Check_Pathway Yes Check_Receptor->Solution Check_Pathway->Solution Fluprostenol_Forms Prodrug This compound Isopropyl Ester Active This compound (Free Acid) Prodrug->Active Cellular Esterases (Hydrolysis) Receptor FP Receptor Binding & Activity Active->Receptor

References

Technical Support Center: Enhancing Chromatographic Resolution of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 15(S)-Fluprostenol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and systematic solutions.

Q1: Why am I seeing poor resolution or no separation between this compound and its isomers?

Possible Causes:

  • Inappropriate Column: The stationary phase is not suitable for chiral separation of prostaglandin analogs.

  • Incorrect Mobile Phase Composition: The solvent ratios and/or pH are not optimal for resolving the isomers.

  • Suboptimal Temperature: Column temperature can significantly impact selectivity and resolution.

  • Low Column Efficiency: The column may be old, contaminated, or improperly packed.

Troubleshooting Steps:

  • Verify Column Selection: For chiral separations of prostaglandin analogs like this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective. A recommended starting point is a Chiralcel OJ-RH column, which has demonstrated success in separating similar prostaglandin enantiomers.[1]

  • Optimize Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of organic modifiers (e.g., acetonitrile and methanol) and the aqueous component. A mobile phase containing acetonitrile, methanol, and water is a good starting point for prostaglandin analogs.[1]

    • pH Control: this compound is an acidic compound. The pH of the mobile phase will affect its ionization state and, consequently, its retention and selectivity.[2][3][4] Operating at a pH of around 4.0 can provide good results for similar compounds.[1] It is crucial to buffer the mobile phase to maintain a stable pH.

  • Adjust Column Temperature: Investigate the effect of temperature on the separation. For some prostaglandin enantiomers, increasing the temperature from 25°C to 40°C has been shown to improve resolution.[1]

  • Assess Column Health:

    • Perform a column efficiency test. A significant decrease in theoretical plates may indicate a void in the column or a contaminated frit.

    • If the column is old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it.

Q2: My peaks for this compound are tailing or showing fronting. What should I do?

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanols on silica-based columns.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak shape issues.

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the sample band.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • Mobile Phase pH: For acidic compounds like this compound, working at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[2]

    • Mobile Phase Additives: Consider adding a small amount of a competing base or acid to the mobile phase to block active sites on the stationary phase.

  • Optimize Injection:

    • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

    • Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or has a similar strength to the mobile phase.

  • Check Column Integrity:

    • If a void is suspected, it may be possible to carefully repack the inlet of the column, though replacement is often the best solution.

    • Reverse flush the column (if the manufacturer's instructions permit) to remove any particulate matter from the inlet frit.

Q3: I'm observing a drifting baseline during my analysis. What is the cause?

Possible Causes:

  • Column Bleed: The stationary phase is degrading and eluting from the column.

  • Mobile Phase Issues: The mobile phase is not properly mixed, is contaminated, or contains components that absorb UV at the detection wavelength.

  • Detector Fluctuation: The detector lamp may be aging or the flow cell could be contaminated.

  • Temperature Fluctuations: The column is not properly thermostatted.

Troubleshooting Steps:

  • Isolate the Source: Systematically bypass components of the HPLC system (e.g., run the mobile phase directly to the detector, bypassing the injector and column) to identify the source of the drift.

  • Mobile Phase Preparation:

    • Ensure all mobile phase components are of high purity and are thoroughly mixed and degassed.

    • If using a gradient, ensure the solvents are miscible in all proportions.

  • Column Conditioning: Flush the column with a strong solvent to remove any contaminants. Ensure the mobile phase pH is within the stable range for the column to prevent stationary phase degradation.[4]

  • Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.

  • Ensure Stable Temperature: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound from its isomers?

For the chiral separation of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on a silica support, are highly effective for separating prostaglandin analogs. A Chiralcel OJ-RH column has been shown to be suitable for the separation of similar prostaglandin enantiomeric pairs.[1]

Q2: How does mobile phase pH affect the resolution of this compound?

This compound is a carboxylic acid, making it an ionizable compound. The pH of the mobile phase will determine its degree of ionization.[2][3]

  • At a low pH (below its pKa), it will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column. This can lead to better interaction with the chiral stationary phase and improved resolution.

  • At a high pH (above its pKa), it will be in its ionized, deprotonated form, which is more polar and will be less retained. Controlling the pH is therefore a critical parameter for optimizing selectivity and achieving baseline separation.[4][5][6] For prostaglandin analogs, a mobile phase buffered to pH 4 has been used effectively.[1]

Q3: What are typical starting conditions for developing a separation method for this compound?

Based on methods for structurally similar prostaglandin F2α analogs, a good starting point would be:

  • Column: Chiralcel OJ-RH (or similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., in a ratio around 30:10:60), with the aqueous component buffered to pH 4.0.[1]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C, with the option to increase to 40°C to improve resolution.[1]

  • Detection: UV at a low wavelength, such as 200-210 nm, where prostaglandins have absorbance.[1]

Q4: How can I confirm the identity of the this compound peak?

Peak identification can be achieved by:

  • Using a Reference Standard: Inject a certified reference standard of this compound to determine its retention time under your chromatographic conditions.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer will provide mass-to-charge ratio information, which can confirm the molecular weight of the compound in the peak.

  • Spiking: Spike a sample containing the unknown peak with the reference standard. An increase in the peak area of the unknown peak confirms its identity.

Data Presentation

The following table summarizes optimized chromatographic conditions for the separation of prostaglandin enantiomers, which can be adapted for this compound analysis.

AnalyteColumnMobile Phase Composition (v/v/v)Temperature (°C)Resolution (R)
PGF2αChiralcel OJ-RHMeCN:MeOH:Water (pH 4) = 30:10:60251.5
PGF1αChiralcel OJ-RHMeCN:MeOH:Water (pH 4) = 23:10:67251.7
PGE2Chiralcel OJ-RHMeCN:MeOH:Water (pH 4) = 15:20:65401.5
PGE1Chiralcel OJ-RHMeCN:MeOH:Water (pH 4) = 30:10:60251.8

Data adapted from Molecules 2020, 25(16), 3743.[1]

Experimental Protocols

Methodology for Chiral Separation of Prostaglandin Analogs

This protocol is based on a validated method for the separation of prostaglandin enantiomers and can be used as a starting point for optimizing the resolution of this compound.[1]

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water

  • Formic acid or phosphoric acid to adjust pH

  • This compound reference standard and sample solutions

2. Chromatographic System:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV detector.

  • Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm column.

3. Mobile Phase Preparation:

  • Prepare the aqueous component by adjusting the pH of ultrapure water to 4.0 with a suitable acid (e.g., 0.1% formic acid).

  • Prepare the mobile phase by mixing acetonitrile, methanol, and pH 4.0 water in the desired ratio (e.g., start with 30:10:60 v/v/v).

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: Sufficient to allow for the elution of all relevant peaks.

5. System Suitability:

  • Before running samples, perform system suitability tests by injecting a solution containing both the 15(R) and 15(S) isomers (if available) to ensure adequate resolution (R > 1.5).

6. Analysis and Optimization:

  • Inject the sample and identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • If resolution is not optimal, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile or methanol) and the column temperature.

Visualizations

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Prepare Sample (in mobile phase) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., MeCN:MeOH:H2O at pH 4) MobilePhase->Inject Column Chiral Column (e.g., Chiralcel OJ-RH) Inject->Column Detect UV Detection (210 nm) Column->Detect Analyze Analyze Chromatogram Detect->Analyze Resolution Resolution > 1.5? Analyze->Resolution Optimize Optimize Method (Adjust Mobile Phase/Temp) Resolution->Optimize No Report Report Results Resolution->Report Yes Optimize->Inject

Caption: Experimental workflow for enhancing the resolution of this compound.

troubleshooting_logic Start Poor Peak Resolution CheckColumn Is the column a Chiral Stationary Phase (CSP)? Start->CheckColumn CheckMobilePhase Is the mobile phase pH controlled (e.g., pH 4)? CheckColumn->CheckMobilePhase Yes UseCSP Action: Use a suitable CSP (e.g., Polysaccharide-based) CheckColumn->UseCSP No AdjustSolvents Vary MeCN/MeOH/Water Ratios CheckMobilePhase->AdjustSolvents Yes BufferMobilePhase Action: Buffer the aqueous component of the mobile phase CheckMobilePhase->BufferMobilePhase No AdjustTemp Change Column Temperature (25-40°C) AdjustSolvents->AdjustTemp GoodResolution Resolution Achieved AdjustTemp->GoodResolution UseCSP->CheckMobilePhase BufferMobilePhase->AdjustSolvents

Caption: Troubleshooting logic for poor peak resolution in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Potency of 15(S)-Fluprostenol and 15(R)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the two stereoisomers of Fluprostenol, 15(S)-Fluprostenol and 15(R)-Fluprostenol, at the prostaglandin F2α (FP) receptor. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Introduction to Fluprostenol and its Stereoisomers

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a potent agonist of the FP receptor.[1] It is the active metabolite of the prodrug travoprost, which is used clinically to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[2] The biological activity of fluprostenol is highly dependent on the stereochemistry at the C-15 position of the ω-chain. The two enantiomers, this compound and 15(R)-Fluprostenol, exhibit significantly different potencies at the FP receptor.

Potency Comparison at the FP Receptor

Experimental data demonstrates that the biological activity of fluprostenol resides almost exclusively in the 15(S)-enantiomer, also known as (+)-Fluprostenol. The 15(R)-enantiomer is significantly less active.

CompoundParameterValueSpecies/SystemReference
This compound Ki49.9 nMCloned human ocular FP receptors[3]
EC502.4 nMCloned human ocular FP receptors[3]
EC5017.5 nMCloned human ocular FP receptors (Calcium mobilization)[3]
EC5019.1 nMRat A7r5 cells (Calcium mobilization)[3]
EC5037.3 nMMouse 3T3 cells (Calcium mobilization)[3]
15(R)-Fluprostenol PotencyLower potency than the 15(R) epimer fluprostenolFP receptors[4]

Key Findings:

  • This compound is a high-affinity and potent agonist of the FP receptor, with Ki and EC50 values in the nanomolar range.[3]

Prostaglandin F2α (FP) Receptor Signaling Pathway

Activation of the Gq-coupled FP receptor by an agonist like this compound initiates a well-characterized signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects associated with FP receptor activation.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_receptor FP Receptor (GPCR) Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release Physiological_effects Physiological Effects Ca_release->Physiological_effects PKC->Physiological_effects IP3R->Ca_release triggers Fluprostenol This compound Fluprostenol->FP_receptor binds

FP Receptor Signaling Pathway

Experimental Protocols

The determination of the potency of this compound and 15(R)-Fluprostenol is typically achieved through two main types of assays: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor

  • Radiolabeled prostaglandin (e.g., [³H]-PGF2α)

  • Unlabeled test compounds (this compound and 15(R)-Fluprostenol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow A Prepare reagents: - FP receptor membranes - Radioligand ([³H]-PGF2α) - Test compounds B Incubate reagents in multi-well plate (Varying concentrations of test compound) A->B C Rapidly filter through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity with scintillation counter D->E F Data analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for FP receptor activation.

Materials:

  • Cells stably or transiently expressing the FP receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound and 15(R)-Fluprostenol)

  • A fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye.

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound, and the EC50 value is determined from the resulting dose-response curve.

Conclusion

The available scientific evidence strongly indicates that this compound is the biologically active enantiomer that potently activates the prostaglandin F2α receptor. In contrast, 15(R)-Fluprostenol exhibits significantly lower potency. This stereoselectivity is a critical consideration for researchers designing experiments or developing new therapeutics targeting the FP receptor. For studies requiring potent and selective activation of the FP receptor, this compound is the compound of choice.

References

A Comparative Guide to 15(S)-Fluprostenol and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prostaglandin F2α analogs, 15(S)-Fluprostenol and Latanoprost, for the reduction of intraocular pressure (IOP), a critical factor in the management of glaucoma. Due to the limited availability of direct head-to-head clinical trial data for this compound, this comparison leverages data from studies on Travoprost, of which this compound is a C-15 epimer, to provide a comprehensive analysis against the well-established Latanoprost.

Chemical Structures and Mechanism of Action

Both this compound and Latanoprost are synthetic analogs of prostaglandin F2α. They function as selective agonists of the prostaglandin F receptor (FP receptor), which is found in various ocular tissues, including the ciliary muscle and the trabecular meshwork.

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active acid form. Its chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.

This compound is the unnatural C-15 epimer of Travoprost. Its isopropyl ester form is used in ophthalmic solutions. The molecular formula for this compound isopropyl ester is C26H35F3O6.

The primary mechanism of action for both compounds involves increasing the outflow of aqueous humor from the eye, thereby reducing IOP. This is achieved through two main pathways:

  • Uveoscleral Outflow: Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances the outflow of aqueous humor through the uveoscleral pathway.

  • Trabecular Outflow: Evidence also suggests that these prostaglandin analogs can increase outflow facility through the trabecular meshwork, the conventional outflow pathway.

Comparative Efficacy in IOP Reduction

A study comparing Travoprost (0.0015% and 0.004%) with Latanoprost 0.005% found that Travoprost was equal or superior to Latanoprost in lowering IOP in patients with open-angle glaucoma or ocular hypertension.[1] The mean IOP over visits and time of day ranged from 17.7 to 19.1 mmHg for Travoprost 0.004% and 18.5 to 19.2 mmHg for Latanoprost.[1] Another study found that the mean IOP reduction from baseline to 12 weeks was 9.08 ± 1.93 mmHg for Travoprost and 7.96 ± 1.11 mmHg for Latanoprost, with Travoprost showing a statistically significant greater reduction.[2] However, a separate masked, prospective, randomized clinical trial in African American patients found no statistically significant difference in the average changes in IOP over time between Travoprost and Latanoprost.[3] A randomized crossover study also concluded that Travoprost has a similar effect as Latanoprost in reducing IOP in glaucoma patients with relatively low IOPs.[4]

Drug (Concentration)Mean IOP Reduction from Baseline (mmHg)Study PopulationStudy DurationReference
Travoprost (0.004%)Not explicitly stated as mean reduction, but mean IOP was 17.7-19.1 mmHgOpen-angle glaucoma or ocular hypertension12 months[1]
Latanoprost (0.005%)Not explicitly stated as mean reduction, but mean IOP was 18.5-19.2 mmHgOpen-angle glaucoma or ocular hypertension12 months[1]
Travoprost (0.004%)9.08 ± 1.93Primary open-angle glaucoma12 weeks[2]
Latanoprost (0.005%)7.96 ± 1.11Primary open-angle glaucoma12 weeks[2]
Travoprost (0.004%)2.6 ± 1.5Open-angle glaucoma12 weeks (crossover)[4]
Latanoprost (0.005%)2.5 ± 1.7Open-angle glaucoma12 weeks (crossover)[4]

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial comparing the IOP-lowering efficacy of prostaglandin analogs.

Study Design: A common design is a randomized, double-masked, parallel-group or crossover clinical trial.

Patient Population: Patients diagnosed with open-angle glaucoma or ocular hypertension, meeting specific baseline IOP criteria (e.g., >21 mmHg), are recruited. A washout period for any previous IOP-lowering medications is typically required.

Treatment Regimen:

  • Patients are randomly assigned to receive one of the study medications.

  • The standard dosage for Latanoprost is one drop of 0.005% solution in the affected eye(s) once daily in the evening.

  • Travoprost is typically administered as one drop of 0.004% solution once daily in the evening.

  • A masked evaluator, unaware of the treatment allocation, performs all efficacy and safety assessments.

Efficacy Endpoint: The primary efficacy endpoint is the change in IOP from baseline at specified time points (e.g., week 2, 6, and 12). IOP is measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control. Goldmann applanation tonometry is the standard method for IOP measurement.

Safety and Tolerability: Adverse events are recorded at each study visit. Common side effects of prostaglandin analogs include conjunctival hyperemia, eyelash growth, and iris pigmentation.

Signaling Pathways

Both this compound and Latanoprost, as FP receptor agonists, initiate a similar signaling cascade upon binding to their receptor in ocular tissues.

Signaling_Pathway Drug This compound or Latanoprost FP_Receptor FP Receptor Drug->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates TM_Outflow ↑ Trabecular Meshwork Outflow FP_Receptor->TM_Outflow Direct/Indirect Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC MMPs Matrix Metalloproteinases (MMPs) Activation Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction TM_Outflow->IOP_Reduction

FP Receptor Signaling Pathway for IOP Reduction

This signaling cascade ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and potentially the trabecular meshwork, increasing the outflow of aqueous humor and thereby lowering IOP.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing two prostaglandin analogs for IOP reduction.

Experimental_Workflow Screening Patient Screening & Inclusion/Exclusion Criteria Washout Washout Period (if applicable) Screening->Washout Baseline Baseline Visit - IOP Measurement (Diurnal) - Safety Assessment Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Drug 1 (e.g., this compound) Randomization->GroupA GroupB Group B: Drug 2 (e.g., Latanoprost) Randomization->GroupB FollowUp1 Follow-up Visit 1 (e.g., Week 2) - IOP Measurement - Safety Assessment GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up Visit 2 (e.g., Week 6) - IOP Measurement - Safety Assessment FollowUp1->FollowUp2 FinalVisit Final Visit (e.g., Week 12) - Final IOP Measurement (Diurnal) - Final Safety Assessment FollowUp2->FinalVisit DataAnalysis Data Analysis - Efficacy Comparison - Safety Profile Comparison FinalVisit->DataAnalysis

Typical Clinical Trial Workflow for Comparing Prostaglandin Analogs

Conclusion

Both this compound (represented by its close analog, Travoprost) and Latanoprost are effective in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available data suggests that Travoprost may offer a slight, though not always statistically significant, advantage in IOP reduction compared to Latanoprost in some patient populations. Both drugs share a similar mechanism of action and safety profile, with conjunctival hyperemia being a common side effect.

For drug development professionals, the nuances in efficacy and patient response between these prostaglandin analogs highlight the ongoing need for novel therapies with improved efficacy, better tolerability, and potentially different mechanisms of action to address the unmet needs in glaucoma management. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and Latanoprost.

References

A Comparative Analysis of 15(S)-Fluprostenol and Travoprost in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties and preclinical efficacy of 15(S)-Fluprostenol and Travoprost, two prostaglandin F2α (PGF2α) analogs used in glaucoma research and treatment. The information presented is supported by experimental data to aid in the evaluation of these compounds for drug development and ophthalmological research.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor. Travoprost, a widely used synthetic PGF2α analog, is an isopropyl ester prodrug of its active form, fluprostenol. Specifically, the active compound in Travoprost is the 15(S) enantiomer of fluprostenol. This guide will delve into a comparative analysis of this compound and Travoprost, focusing on their receptor binding affinity, in vivo efficacy in animal models, and the underlying signaling pathways.

Mechanism of Action: Prostaglandin FP Receptor Agonism

Both this compound and the active form of Travoprost exert their therapeutic effects by acting as potent and selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow, primarily through the uveoscleral pathway. This ultimately results in a decrease in intraocular pressure.

Signaling Pathway

The binding of this compound or Travoprost's active metabolite to the FP receptor triggers the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological response that enhances aqueous humor outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane FP_Receptor FP Receptor G_Protein Gq/11 FP_Receptor->G_Protein Activates Ligand This compound or Travoprost (active form) Ligand->FP_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Outflow Increased Uveoscleral Aqueous Humor Outflow Ca_Release->Outflow PKC_Activation->Outflow

FP Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Travoprost from preclinical studies.

Table 1: FP Receptor Binding Affinity
CompoundReceptorKi (nM)Source
Travoprost acid ((+)-Fluprostenol)Human FP35 ± 5[1]
(+)-FluprostenolHuman FP49.9[3]

Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: In Vivo Intraocular Pressure (IOP) Reduction in Monkeys
CompoundAnimal ModelDoseMaximum IOP ReductionSource
Travoprost 0.004%Ocular Hypertensive Cynomolgus MonkeysTwice Daily25.8% (at 2.25 hours)[4]
Travoprost 0.004%Normotensive Cynomolgus MonkeysTwice Daily17.4% (at 2.25 hours)[4]
TravoprostGlaucomatous Monkey EyesOnce Daily~20%[5]

Note: Direct comparative studies of this compound and Travoprost in the same animal model under identical conditions are limited in the publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the preclinical evaluation of anti-glaucoma drugs.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

A common animal model for initial glaucoma screening involves the induction of ocular hypertension in rabbits.

IOP_Measurement_Workflow Animal_Model New Zealand White Rabbits OHT_Induction Induction of Ocular Hypertension (e.g., intracameral injection of hyaluronic acid) Animal_Model->OHT_Induction Drug_Administration Topical Administration of Test Compound (e.g., this compound or Travoprost) OHT_Induction->Drug_Administration IOP_Measurement IOP Measurement at various time points (e.g., using a tonometer) Drug_Administration->IOP_Measurement Data_Analysis Data Analysis and Comparison to Vehicle Control IOP_Measurement->Data_Analysis

Workflow for IOP Measurement in Rabbits.

Protocol Details:

  • Animal Model: Male or female New Zealand White rabbits are commonly used.

  • Induction of Ocular Hypertension: A transient increase in IOP can be induced by injecting a viscoelastic substance, such as hyaluronic acid, into the anterior chamber of the eye.

  • Drug Administration: A single drop of the test compound (e.g., this compound or Travoprost solution) is administered topically to the cul-de-sac of one eye, while the contralateral eye receives a vehicle control.

  • IOP Measurement: IOP is measured at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer.

  • Data Analysis: The change in IOP from baseline is calculated and compared between the drug-treated and vehicle-treated eyes.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This in vitro assay is used to determine the binding affinity of a compound to the FP receptor.

Receptor_Binding_Assay_Workflow Receptor_Source Cell Membranes expressing FP Receptors Incubation Incubate membranes with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of the test compound Receptor_Source->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify radioactivity of the bound ligand Separation->Quantification Data_Analysis Determine IC50 and calculate Ki Quantification->Data_Analysis

Workflow for FP Receptor Binding Assay.

Protocol Details:

  • Receptor Source: Cell membranes are prepared from cells recombinantly expressing the human FP receptor.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and a range of concentrations of the unlabeled test compound (this compound or Travoprost acid).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Discussion and Conclusion

The available data indicates that Travoprost, through its active metabolite (+)-Fluprostenol (which is the 15(S) enantiomer), is a highly potent and selective FP receptor agonist.[1] The Ki values for Travoprost acid at the human FP receptor are in the low nanomolar range, demonstrating a strong binding affinity.[1][3] Preclinical studies in monkeys have consistently shown that Travoprost produces a significant reduction in IOP.[4][5]

For researchers and drug development professionals, the key takeaway is the established high potency and selectivity of the this compound structure for the FP receptor. Future research could focus on direct comparisons of different fluprostenol isomers to further elucidate structure-activity relationships and on the development of novel delivery systems to optimize the therapeutic index of this potent ocular hypotensive agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Validating the Selectivity of 15(S)-Fluprostenol for the FP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15(S)-Fluprostenol's performance against other prostaglandin analogues, focusing on its selectivity for the prostaglandin F receptor (FP receptor). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.

Introduction to this compound and FP Receptor Agonism

This compound is the biologically active free acid form of the prodrug Travoprost, a potent prostaglandin F2α analogue.[1][2] It is recognized as a highly selective full agonist for the FP receptor.[2] FP receptor agonists are a first-line treatment for reducing intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. Their mechanism of action involves binding to FP receptors in the eye, which increases the outflow of aqueous humor, thereby lowering intraocular pressure.[1] The selectivity of an FP receptor agonist is a critical attribute, as off-target binding to other prostanoid receptors (e.g., DP, EP, IP, TP) can lead to undesirable side effects. This guide focuses on the experimental validation of this compound's selectivity for the FP receptor in comparison to other commonly used prostaglandin analogues.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound is determined by its binding affinity to the target receptor relative to other receptors. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. The data presented below, derived from radioligand binding assays, compares the affinity of this compound (Travoprost acid) and other prostaglandin analogues across a range of human prostanoid receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogues at Human Prostanoid Receptors

CompoundFPDPEP1EP3EP4IPTP
This compound (Travoprost acid) 35 ± 5 52,000 9,540 3,501 41,000 >90,000 121,000
Latanoprost acid98>100,00011,0002,300>100,000>100,000>100,000
Bimatoprost acid83>100,00095387>100,000>100,000>100,000

Data sourced from Sharif et al., 2003.[1]

As the data indicates, this compound demonstrates a high affinity for the FP receptor with a Ki of 35 ± 5 nM.[1] Its affinity for other prostanoid receptors is significantly lower, with Ki values in the micromolar range, highlighting its high selectivity for the FP receptor.[1] In comparison, while Latanoprost acid also shows selectivity for the FP receptor, Bimatoprost acid exhibits notable affinity for the EP1 and EP3 receptors in addition to the FP receptor.[1]

Comparative Analysis of Functional Potency

Functional assays measure the biological response elicited by a compound upon binding to its receptor. The half-maximal effective concentration (EC50) is a measure of a drug's potency, with a lower EC50 value indicating greater potency. The following table summarizes the EC50 values from phosphoinositide turnover assays, which measure a key signaling event downstream of FP receptor activation.

Table 2: Comparative Functional Potency (EC50, nM) of Prostaglandin Analogues in a Phosphoinositide Turnover Assay

CompoundHuman Ciliary Muscle CellsHuman Trabecular Meshwork Cells
This compound (Travoprost acid) 1.4 3.6
Latanoprost acid32124
Bimatoprost acid2.83.8

Data sourced from Sharif et al., 2003.[1]

The functional data corroborates the binding affinity data, with this compound demonstrating high potency at the FP receptor in relevant human ocular cell types, with EC50 values of 1.4 nM and 3.6 nM in human ciliary muscle and trabecular meshwork cells, respectively.[1]

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein alpha subunit.[3][4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.[3][4]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the prostanoid receptors of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined.

  • Assay Setup:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]PGF2α for the FP receptor).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Incubation and Filtration:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection and Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.

  • Cell Culture and Labeling:

    • Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured in appropriate media.

    • The cells are incubated with [3H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation:

    • The labeled cells are washed to remove unincorporated [3H]myo-inositol.

    • The cells are then incubated with various concentrations of the test agonist (e.g., this compound) for a defined period.

    • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Extraction and Separation of Inositol Phosphates:

    • The aqueous soluble inositol phosphates are extracted.

    • The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Detection and Analysis:

    • The radioactivity of the eluted fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.

    • The concentration-response curve for the agonist is plotted, and the EC50 value is determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Phosphoinositide Turnover Assay cluster_comparison Comparative Analysis prep_mem Membrane Preparation inc_bind Incubation with Radioligand & Competitor prep_mem->inc_bind filter_bind Filtration & Washing inc_bind->filter_bind detect_bind Scintillation Counting filter_bind->detect_bind analyze_bind Calculate Ki detect_bind->analyze_bind compare Compare Selectivity & Potency analyze_bind->compare label_cells Cell Labeling with [³H]myo-inositol stim_agonist Agonist Stimulation label_cells->stim_agonist extract_ip Extraction of Inositol Phosphates stim_agonist->extract_ip separate_ip Anion-Exchange Chromatography extract_ip->separate_ip detect_func Scintillation Counting separate_ip->detect_func analyze_func Calculate EC50 detect_func->analyze_func analyze_func->compare

Comparative Experimental Workflow

Conclusion

The experimental data from both receptor binding and functional assays strongly support the high selectivity of this compound for the FP receptor. Its high affinity and potent agonist activity at the FP receptor, coupled with significantly lower affinity for other prostanoid receptors, distinguish it from some other prostaglandin analogues. This selectivity profile is a key factor in its therapeutic efficacy and safety as an ocular hypotensive agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of ophthalmology and drug development.

References

Unveiling the Receptor Selectivity of 15(S)-Fluprostenol: A Comparative Guide to Prostanoid Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 15(S)-Fluprostenol, the active free acid of the prostaglandin analogue Travoprost, with a panel of human prostanoid receptors. Understanding the selectivity profile of this potent FP receptor agonist is critical for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes key binding affinity and functional potency data, details the experimental methodologies used for their determination, and illustrates the associated signaling pathways.

Comparative Analysis of Receptor Binding and Functional Potency

This compound, also known as (+)-Fluprostenol or Travoprost acid, is a high-affinity and selective agonist for the prostaglandin F (FP) receptor.[1][2] Its interaction with other prostanoid receptor subtypes, including the prostaglandin D (DP), E (EP), I (IP), and thromboxane (TP) receptors, has been characterized through comprehensive screening studies. The following tables present a comparative summary of its binding affinities (Ki) and functional potencies (EC50) at various human prostanoid receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Prostanoid Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
FP 35 ± 5 [1]
EP19540[1]
EP33501[1]
EP441,000[1]
DP52,000[1]
IP>90,000[1]
TP121,000[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of this compound at Human Prostanoid Receptors

Receptor SubtypeCell TypeAssay TypeFunctional Potency (EC50, nM)
FP Human Ciliary Muscle CellsPhosphoinositide Turnover1.4 [1]
FP Human Trabecular Meshwork CellsPhosphoinositide Turnover3.6 [1]
FP Cloned Human Ocular FP ReceptorsIntracellular Calcium Mobilization17.5 [2]
FP Rat A7r5 CellsIntracellular Calcium Mobilization19.1 [2]
FP Mouse 3T3 CellsIntracellular Calcium Mobilization37.3 [2]
EP1--Significant functional activity reported, specific EC50 not provided in the primary source[1]

Lower EC50 values indicate higher functional potency.

Experimental Methodologies

The data presented in this guide were generated using established in vitro pharmacological assays. Below are detailed descriptions of the key experimental protocols.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for various human prostanoid receptors.

General Protocol:

  • Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human prostanoid receptor of interest (e.g., FP, EP1, EP3, EP4, DP, IP, or TP).[3][4]

  • Radioligand: A specific tritiated ([³H]) prostaglandin known to bind with high affinity to the receptor subtype being tested (e.g., [³H]-PGF2α for the FP receptor).

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (this compound).

    • The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., HEK-293 expressing receptor) incubation Incubate: Membranes + Radioligand + this compound prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]-PGF2α) prep_radioligand->incubation prep_compound Prepare this compound (serial dilutions) prep_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Fig. 1: Experimental workflow for radioligand binding assay.
Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing a measure of the compound's potency (EC50) and efficacy.

This assay is suitable for receptors that couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the production of inositol phosphates (IPs).

Objective: To determine the functional potency of this compound at Gq-coupled prostanoid receptors (e.g., FP and EP1).

General Protocol:

  • Cell Culture: Human ciliary muscle (h-CM) cells, which endogenously express the FP receptor, are cultured in appropriate media.[5]

  • Metabolic Labeling: The cells are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of this compound for a defined period.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Quantification: The total [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the amount of [³H]-inositol phosphates generated against the agonist concentration.

This assay also measures the activation of Gq-coupled receptors by detecting the transient increase in intracellular free calcium concentration ([Ca²⁺]i) that follows IP3-mediated release from intracellular stores.

Objective: To assess the ability of this compound to induce calcium signaling via Gq-coupled receptors.

General Protocol:

  • Cell Culture: Cells expressing the receptor of interest (e.g., cloned human ocular FP receptors, rat aortic smooth muscle A7r5 cells, or mouse 3T3 fibroblasts) are seeded in multi-well plates.[2]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Addition: The baseline fluorescence is measured before the addition of varying concentrations of this compound.

  • Signal Detection: Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are monitored in real-time using a fluorescence plate reader or a fluorometer.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

cluster_prep Cell Preparation cluster_stimulation Stimulation & Detection cluster_analysis Data Analysis cell_culture Culture Cells (e.g., h-CM, A7r5, 3T3) dye_loading Load with Calcium- Sensitive Dye cell_culture->dye_loading agonist_addition Add this compound (various concentrations) dye_loading->agonist_addition signal_detection Measure Fluorescence Change (Real-time) agonist_addition->signal_detection ec50_calc Determine EC50 signal_detection->ec50_calc

Fig. 2: Workflow for intracellular calcium mobilization assay.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades through different G-protein subtypes.[3] The primary signaling pathways for the prostanoid receptors relevant to this guide are illustrated below.

Gq-Coupled Signaling Pathway (FP, EP1, TP Receptors)

Activation of Gq-coupled receptors by an agonist like this compound (at the FP receptor) leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]

agonist This compound receptor FP / EP1 / TP Receptor (Gq-coupled) agonist->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response ca_release->response pkc->response

Fig. 3: Gq-coupled prostanoid receptor signaling pathway.
Gs-Coupled Signaling Pathway (EP2, EP4, DP1, IP Receptors)

Agonist binding to Gs-coupled receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various cellular responses.

agonist Agonist receptor EP2 / EP4 / DP1 / IP Receptor (Gs-coupled) agonist->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response

Fig. 4: Gs-coupled prostanoid receptor signaling pathway.
Gi-Coupled Signaling Pathway (EP3, DP2, TP Receptors)

Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This counteracts the effects of Gs-coupled receptor activation.

agonist Agonist receptor EP3 / DP2 / TP Receptor (Gi-coupled) agonist->receptor binds g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp_production ↓ cAMP Production ac->camp_production

Fig. 5: Gi-coupled prostanoid receptor signaling pathway.

References

Head-to-Head Comparison: 15(S)-Fluprostenol and Bimatoprost in Ocular Hypotensive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent prostaglandin analogs used in ophthalmology: 15(S)-Fluprostenol, a potent FP receptor agonist, and Bimatoprost, a prostamide analog. This document synthesizes experimental data on their mechanisms of action, receptor binding affinities, and clinical efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma.

Mechanism of Action and Signaling Pathways

Both this compound and Bimatoprost lower intraocular pressure primarily by increasing the outflow of aqueous humor from the eye. However, they achieve this through distinct receptor interactions and signaling cascades.

This compound is a selective and potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This process increases the uveoscleral outflow, the primary mechanism for IOP reduction by this class of drugs.[4][5]

Bimatoprost , on the other hand, is classified as a prostamide, a synthetic analog of prostaglandin F2α.[6][7] While its free acid form demonstrates activity at the FP receptor, bimatoprost itself is believed to primarily act on a distinct prostamide receptor.[6][7] This dual action is thought to contribute to its robust IOP-lowering effect by increasing both uveoscleral and trabecular outflow.[4] The existence of a specific prostamide receptor is supported by studies showing that bimatoprost's effects can be blocked by prostamide-specific antagonists, which do not affect the actions of FP receptor agonists.[6][7]

Signaling Pathway for FP Receptor Agonists (e.g., this compound)

FP_Receptor_Signaling Drug This compound FP_Receptor FP Receptor Drug->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_Mobilization->MMPs PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow Increased Uveoscleral Outflow ECM_Remodeling->Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow->IOP_Reduction

Caption: Signaling cascade initiated by FP receptor activation.

Proposed Signaling Pathway for Bimatoprost

Bimatoprost_Signaling Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor FP_Receptor FP Receptor (via free acid) Bimatoprost->FP_Receptor Signaling_Cascade_Prostamide Distinct Signaling Cascade Prostamide_Receptor->Signaling_Cascade_Prostamide Signaling_Cascade_FP FP Receptor Signaling FP_Receptor->Signaling_Cascade_FP Trabecular_Outflow Increased Trabecular Outflow Signaling_Cascade_Prostamide->Trabecular_Outflow Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade_FP->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Trabecular_Outflow->IOP_Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Dual mechanism of action proposed for Bimatoprost.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound (represented by its close analog, fluprostenol) and Bimatoprost.

Table 1: Receptor Binding Affinity and Functional Potency
CompoundReceptorAssay TypeValueReference
Fluprostenol FPFunctional (PI Turnover)EC₅₀ = 6.1 ± 1.5 nM[8]
(+)-Fluprostenol (Travoprost acid) FPBindingKᵢ = 35 ± 5 nM[9]
FPFunctional (PI Turnover)EC₅₀ = 1.4 - 3.6 nM[9]
Bimatoprost (amide) FPBindingKᵢ = 9250 ± 846 nM[10]
FPFunctional (Ca²⁺ Mobilization)EC₅₀ = 3070 ± 1330 nM[10]
Bimatoprost Acid FPBindingKᵢ = 59 ± 6 nM[10]
FPFunctional (Ca²⁺ Mobilization)EC₅₀ = 15 ± 3 nM[10]
FPBindingKᵢ = 83 nM[9]
FPFunctional (PI Turnover)EC₅₀ = 2.8 - 3.8 nM[9]
EP1BindingKᵢ = 95 nM[9]
EP3BindingKᵢ = 387 nM[9]

EC₅₀: Half maximal effective concentration; Kᵢ: Inhibitory constant; PI: Phosphoinositide.

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
CompoundDosageStudy DurationMean IOP Reduction from BaselineReference
Bimatoprost 0.03% once daily6 months34.48% - 40.68%[11]
Bimatoprost 0.03% once daily6 monthsSignificantly greater than Latanoprost[12]
Bimatoprost 0.03% once daily2 monthsGreater than Latanoprost and Travoprost (p=0.013)[13]
Bimatoprost 0.03% once daily6 monthsNo significant difference vs. Latanoprost and Travoprost[13]

Note: Direct comparative clinical trial data for this compound was not available. The data presented for Bimatoprost is from studies comparing it to other prostaglandin analogs.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare prostaglandin analogs.

Prostaglandin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific prostaglandin receptor.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow Start Start Cell_Membranes Prepare cell membranes expressing the target receptor Start->Cell_Membranes Incubation Incubate membranes with radiolabeled ligand and varying concentrations of test compound Cell_Membranes->Incubation Separation Separate bound from free ligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Analyze data to determine IC₅₀ and calculate Kᵢ Quantification->Analysis End End Analysis->End

References

A Comparative Analysis of 15(S)-Fluprostenol and PGF2α Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative potency and mechanisms of 15(S)-Fluprostenol and the endogenous prostaglandin PGF2α.

This guide provides a detailed comparison of this compound, a synthetic prostaglandin analog, and Prostaglandin F2α (PGF2α), a naturally occurring prostaglandin, with a focus on their efficacy at the Prostaglandin F Receptor (FP receptor). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary signaling pathway to support research and development in areas such as reproductive health and ophthalmology.

Molecular Characteristics

A fundamental comparison begins with the distinct molecular structures and weights of these two compounds. This compound is a more structurally complex and heavier molecule due to the presence of a trifluoromethylphenoxy group.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound [Insert Chemical Structure Image of this compound]C₂₃H₂₉F₃O₆458.5[1]
PGF2α [Insert Chemical Structure Image of PGF2α]C₂₀H₃₄O₅354.49[2]

Binding Affinity to the FP Receptor

The affinity of a ligand for its receptor is a critical determinant of its biological activity. Studies have shown that this compound, also referred to as (+)-Fluprostenol or Travoprost acid in its free acid form, is a high-affinity agonist for the FP receptor. While direct head-to-head comparisons in the same study are limited, available data indicate that this compound exhibits a strong binding affinity for the FP receptor, comparable to or in some cases slightly lower than the endogenous ligand PGF2α.

CompoundBinding Affinity (Ki) for FP Receptor
This compound 35 ± 5 nM
49.9 nM
PGF2α ~1 nM (for half-maximal binding)

In Vitro Potency: Intracellular Calcium Mobilization

Activation of the FP receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. The potency of this compound and PGF2α in triggering this response is a key measure of their efficacy. Studies indicate that this compound is a potent agonist, with EC50 values for intracellular calcium mobilization in the low nanomolar range.

CompoundIn Vitro Potency (EC50) for Intracellular Calcium Mobilization
This compound 17.5 - 37.3 nM
PGF2α ~1 nM (for half-maximal cell stimulation)

In Vivo Efficacy

In the field of ophthalmology, the isopropyl ester prodrug of this compound, known as Travoprost, is a well-established treatment for glaucoma. Its efficacy in lowering intraocular pressure is attributed to its potent agonistic activity at the FP receptor, leading to increased uveoscleral outflow of aqueous humor.

FP Receptor Signaling Pathway

The binding of both this compound and PGF2α to the FP receptor triggers a canonical Gq protein-coupled signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event mediating the physiological effects of these prostaglandins.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF_agonist This compound or PGF2α FP_receptor FP Receptor PGF_agonist->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Cellular_response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_response Initiates Experimental_Workflow cluster_binding FP Receptor Binding Assay cluster_calcium Intracellular Calcium Mobilization Assay b1 Prepare FP Receptor Membranes b2 Incubate with [³H]-PGF2α and Competitor b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 end End b5->end c1 Culture FP Receptor- Expressing Cells c2 Load with Calcium-Sensitive Dye c1->c2 c3 Add Agonist (this compound or PGF2α) c2->c3 c4 Measure Fluorescence Change c3->c4 c5 Calculate EC50 c4->c5 c5->end start Start start->b1 start->c1

References

Assessing the Off-Target Effects of 15(S)-Fluprostenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

15(S)-Fluprostenol is the 15-S epimer of Fluprostenol, a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is considered a potential active metabolite of the prodrug this compound isopropyl ester and is expected to exhibit lower potency at the FP receptor compared to its 15(R) counterpart.[1] The primary therapeutic application of PGF2α analogs is the reduction of intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension.[2] This on-target effect is mediated through the FP receptor in the eye, leading to increased uveoscleral outflow of aqueous humor.[2]

However, the therapeutic window of any drug is defined by its selectivity. Off-target effects, resulting from the interaction of a drug with unintended biological molecules, can lead to adverse drug reactions and limit clinical utility. For PGF2α analogs, known side effects such as ocular hyperemia (redness), eyelash growth, and iris pigmentation changes are well-documented and can be considered off-target effects in the context of IOP reduction.[2][3]

Comparative Landscape of PGF2α Analogs

Several PGF2α analogs are commercially available, including latanoprost, travoprost, and bimatoprost. These compounds, while sharing a common mechanism of action for IOP reduction, exhibit differences in their efficacy and side effect profiles, suggesting potential variations in their off-target interactions.

Prostaglandin F2α AnalogPrimary Therapeutic UseCommon Off-Target Effects (Adverse Effects)
This compound Investigational / ResearchData not publicly available. Expected to share class effects.
Latanoprost Glaucoma, Ocular HypertensionOcular hyperemia, eyelash growth, iris hyperpigmentation, eyelid skin darkening.[4][5]
Travoprost Glaucoma, Ocular HypertensionOcular hyperemia, eyelash growth, iris hyperpigmentation. Generally well-tolerated.[2][3]
Bimatoprost Glaucoma, Ocular Hypertension, Eyelash hypotrichosisHigher incidence of ocular hyperemia and eyelash growth compared to latanoprost and travoprost.[2][3]

Assessing Off-Target Effects: Experimental Protocols

A thorough assessment of off-target effects involves a combination of in vitro binding and functional assays. These studies are crucial for building a comprehensive safety and selectivity profile of a drug candidate like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from a receptor by the test compound.

Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues known to endogenously express the receptor are prepared by homogenization and centrifugation.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-PGE₂) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

A broad panel of receptors, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen), is typically used to screen for off-target binding. This panel often includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Functional Cell-Based Assays

Functional assays are essential to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

Protocol for a Gαq-Coupled GPCR Functional Assay (Calcium Mobilization):

  • Cell Culture: Cells stably expressing the target Gαq-coupled receptor are cultured in a suitable medium.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The cells are then exposed to varying concentrations of the test compound.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is determined.

Similar functional assays are available for other GPCR signaling pathways, such as those involving cyclic AMP (cAMP) for Gαs- and Gαi-coupled receptors.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in assessing off-target effects, the following diagrams illustrate the key signaling pathways of prostanoid receptors and a typical experimental workflow.

G This compound This compound FP FP This compound->FP On-Target EP1 EP1 This compound->EP1 Potential Off-Target EP3 EP3 This compound->EP3 Potential Off-Target TP TP This compound->TP Potential Off-Target Latanoprost Latanoprost Latanoprost->FP Travoprost Travoprost Travoprost->FP Bimatoprost Bimatoprost Bimatoprost->FP PLC PLC Activation (Ca²⁺ Mobilization) FP->PLC EP1->PLC EP2 EP2 AC_inc AC Activation (cAMP Increase) EP2->AC_inc AC_dec AC Inhibition (cAMP Decrease) EP3->AC_dec EP4 EP4 EP4->AC_inc DP DP DP->AC_inc IP IP IP->AC_inc TP->PLC

Caption: Prostanoid receptor signaling pathways.

G cluster_workflow Experimental Workflow for Off-Target Assessment start Test Compound (e.g., this compound) binding Radioligand Binding Assay (Receptor Panel Screening) start->binding functional Functional Cell-Based Assay (e.g., Ca²⁺, cAMP) binding->functional Hits data_analysis Data Analysis (Ki, EC₅₀/IC₅₀ Determination) binding->data_analysis functional->data_analysis profile Off-Target Profile Generation & Comparative Analysis data_analysis->profile

References

Reproducibility of 15(S)-Fluprostenol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 15(S)-Fluprostenol, focusing on the reproducibility of its activity across studies. As a stereoisomer of the potent prostaglandin F2α (FP) receptor agonist, 15(R)-Fluprostenol (the active form of Travoprost), the biological activity of the 15(S) epimer is of significant interest for understanding structure-activity relationships and potential off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Overview of this compound Activity

This compound is consistently reported to be a significantly less potent agonist at the prostaglandin FP receptor compared to its 15(R) counterpart.[1][2] The stereochemistry at the C15 hydroxyl group is a critical determinant of agonist activity at the FP receptor. While comprehensive studies detailing the full biological activity profile of this compound are limited, the available data and the well-established pharmacology of the FP receptor provide a framework for comparison.

Quantitative Data Comparison

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature, hindering a direct cross-study reproducibility analysis. However, we can infer its relative potency by comparing it to the well-characterized 15(R)-Fluprostenol (Travoprost acid).

Table 1: Comparison of FP Receptor Binding Affinity and Potency

CompoundParameterValueSpecies/Cell LineReference
15(R)-Fluprostenol Ki (nM)35 ± 5Human (recombinant FP receptor)[3]
(Travoprost acid)EC50 (nM)1.4Human ciliary muscle cells[3]
EC50 (nM)3.6Human trabecular meshwork cells[3]
EC50 (nM)2.6Mouse fibroblasts (3T3)
EC50 (nM)2.6Rat aortic smooth muscle cells (A7r5)[3]
This compound PotencyLower than 15(R) epimerNot specified[1][2]

Signaling Pathway of the FP Receptor

This compound, like its 15(R) isomer, is expected to exert its biological effects through the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

FP Receptor Signaling Pathway.

Experimental Protocols

To assess the reproducibility of this compound's biological effects, standardized in vitro assays are crucial. Below are detailed methodologies for key experiments.

FP Receptor Binding Assay

This assay determines the affinity of this compound for the FP receptor.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human FP receptor.

  • Radioligand: [3H]-PGF2α or a suitable fluorescently labeled FP receptor agonist.

  • Procedure:

    • Prepare cell membranes from the FP receptor-expressing HEK293 cells.

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and trigger a downstream signaling event.

  • Cell Line: HEK293 cells stably expressing the human FP receptor, or a relevant cell line endogenously expressing the FP receptor (e.g., human trabecular meshwork cells).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells with a physiological buffer to remove excess dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells.

    • Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence intensity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (concentration that elicits 50% of the maximal response).

Experimental_Workflow cluster_binding FP Receptor Binding Assay cluster_functional Calcium Mobilization Assay A1 Prepare FP Receptor Expressing Cell Membranes A2 Incubate Membranes with Radioligand and this compound A1->A2 A3 Separate Bound and Free Ligand (Filtration) A2->A3 A4 Quantify Bound Radioactivity A3->A4 A5 Determine IC50 and Ki A4->A5 B1 Culture FP Receptor Expressing Cells B2 Load Cells with Calcium-Sensitive Dye B1->B2 B3 Stimulate with This compound B2->B3 B4 Measure Fluorescence Change B3->B4 B5 Determine EC50 B4->B5

General Experimental Workflow.

Comparison with Alternatives

The primary alternative and benchmark for this compound is its stereoisomer, 15(R)-Fluprostenol (Travoprost acid) . As shown in Table 1, 15(R)-Fluprostenol is a highly potent and selective FP receptor agonist. Any study on this compound should ideally include 15(R)-Fluprostenol as a positive control to accurately determine its relative potency.

Other prostaglandin analogs that act on the FP receptor include:

  • Latanoprost acid: Another potent FP receptor agonist used in the treatment of glaucoma.

  • Bimatoprost acid: While it activates the FP receptor, it may also have activity at other receptors.

  • Prostaglandin F2α (PGF2α): The endogenous ligand for the FP receptor.

A comprehensive study would compare the binding affinities and functional potencies of this compound to these alternatives in parallel experiments to ensure the reproducibility and validity of the findings.

Conclusion

The biological effects of this compound are not as well-documented as its potent 15(R) epimer. The available information consistently indicates significantly lower activity at the FP receptor. To establish a reproducible biological profile for this compound, further studies employing standardized in vitro assays, such as receptor binding and calcium mobilization assays, are necessary. Direct, side-by-side comparisons with 15(R)-Fluprostenol and other FP receptor agonists are essential for a conclusive understanding of its pharmacological properties. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of 15(S)-Fluprostenol and Novel Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 15(S)-Fluprostenol against a new generation of prostaglandin F2α (FP) receptor agonists: Latanoprost, Bimatoprost, Travoprost, and Tafluprost. These analogs have seen significant use, particularly in the management of glaucoma and ocular hypertension. This document presents a detailed comparison of their performance based on available experimental data, focusing on receptor binding affinity, potency, and the underlying signaling mechanisms.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and its newer counterparts. The data highlights the variations in their affinity for the FP receptor (Ki) and their functional potency in activating the receptor (EC50). Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.

Table 1: FP Receptor Binding Affinity (Ki)

CompoundKi (nM)Reference
This compound (Travoprost acid)35[1]
Latanoprost acid98[1]
Bimatoprost acid83[1]
Tafluprost acid0.4[2][3][4]

Table 2: FP Receptor Agonist Potency (EC50)

CompoundEC50 (nM)Reference
This compound6.1[5][6]
Latanoprost free acid54.6[5][6]
Bimatoprost free acid5.8[5]
Travoprost acid3.2[5][6]
Tafluprost acid0.5[1]

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols designed to characterize the pharmacological activity of prostaglandin analogs. The primary methodologies employed are radioligand binding assays and phosphoinositide turnover assays.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of a compound for a specific receptor. The general protocol involves:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a newer analog).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the potency (EC50) of an agonist in activating the FP receptor, which is a Gq-coupled receptor. The activation of this receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The general protocol is as follows:

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and pre-labeled with a radioactive precursor, typically [3H]-myo-inositol, which is incorporated into the cell membrane phosphoinositides.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the prostaglandin analog being tested.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the separated inositol phosphates is measured.

  • Data Analysis: The amount of generated inositol phosphates is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by this compound and the newer prostaglandin analogs initiates a well-defined intracellular signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow of the key experiments.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostaglandin_Analog Prostaglandin Analog (e.g., this compound) FP_Receptor FP Receptor Prostaglandin_Analog->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Leads to

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional Phosphoinositide Turnover Assay (Potency) Membrane_Prep Membrane Preparation (with FP Receptors) Incubation_Binding Incubation Membrane_Prep->Incubation_Binding Radioligand Radiolabeled Ligand ([3H]-PGF2α) Radioligand->Incubation_Binding Test_Compound_Binding Test Compound (Varying Concentrations) Test_Compound_Binding->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Quantification_Binding Quantification (Scintillation Counting) Filtration->Quantification_Binding Ki_Calculation Ki Calculation Quantification_Binding->Ki_Calculation Cell_Culture Cell Culture (expressing FP Receptors) Labeling [3H]-myo-inositol Labeling Cell_Culture->Labeling Test_Compound_Functional Test Compound (Varying Concentrations) Labeling->Test_Compound_Functional Incubation_Functional Stimulation Test_Compound_Functional->Incubation_Functional Extraction Inositol Phosphate Extraction Incubation_Functional->Extraction Chromatography Anion-Exchange Chromatography Extraction->Chromatography Quantification_Functional Quantification (Radioactivity Measurement) Chromatography->Quantification_Functional EC50_Calculation EC50 Calculation Quantification_Functional->EC50_Calculation

Caption: Key Experimental Workflows.

Concluding Remarks

The comparative data presented in this guide indicates that while this compound is a potent FP receptor agonist, some of the newer prostaglandin analogs, particularly Tafluprost, exhibit significantly higher binding affinity and functional potency. Travoprost also demonstrates high potency. Latanoprost, while effective, shows comparatively lower affinity and potency in these in vitro assays. Bimatoprost shows comparable potency to this compound.

It is crucial for researchers and drug development professionals to consider these differences in molecular pharmacology when selecting compounds for further investigation or clinical application. The choice of analog may depend on the desired therapeutic window, potential for off-target effects, and specific formulation requirements. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for the continued research and development of novel prostaglandin-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 15(S)-Fluprostenol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for 15(S)-Fluprostenol, a prostaglandin F2α analog. Due to the absence of a definitive classification of this compound as a hazardous or non-hazardous waste by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) or the National Institute for Occupational Safety and Health (NIOSH), this document outlines procedures for both scenarios.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a final waste determination and to ensure adherence to all applicable federal, state, and local regulations.

Initial Assessment and Classification

The first and most critical step in the proper disposal of any chemical is to determine its hazardous waste status. Prostaglandin analogs may be classified as hazardous waste based on their characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) or if they are specifically listed by regulatory agencies.

Key Considerations for Classification:

  • RCRA and NIOSH Lists: As of the latest updates, this compound is not explicitly listed as a hazardous waste on the RCRA P or U lists, nor is it included in the NIOSH list of hazardous drugs in healthcare settings.[1][2][3][4][5] However, this does not preclude it from being classified as a characteristic hazardous waste.

Quantitative Data Summary for this compound Waste Management

ParameterData / InformationSource
EPA Hazardous Waste Code Not explicitly listed. A hazardous waste determination is required based on characteristics (D-series waste codes).[6][7]
NIOSH Hazardous Drug? Not listed in the 2024 NIOSH List of Hazardous Drugs in Healthcare Settings.[1][2][3][4][5]
Recommended Disposal If determined to be non-hazardous, incineration is the preferred method. If hazardous, disposal must follow RCRA regulations for hazardous waste, which typically involves incineration at a licensed facility. Drain disposal is prohibited for hazardous pharmaceuticals.[8][9]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are provided as general guidance. The specific procedure to be followed must be determined after consultation with your institution's EHS department.

Protocol 1: Disposal as Non-Hazardous Pharmaceutical Waste

This protocol should be followed if your EHS department determines that this compound is not a RCRA hazardous waste. Incineration is the preferred method for disposing of non-hazardous pharmaceutical waste to prevent environmental contamination.[2][3][4][5]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Designated, properly labeled, leak-proof waste container for non-hazardous pharmaceutical waste (often white with a blue lid or otherwise specified by the institution).[5]

  • Absorbent pads for spill control.

Procedure:

  • Segregation: Ensure that the this compound waste is not mixed with hazardous waste, sharps, or general trash.[3]

  • Containerization:

    • For liquid waste (e.g., unused solutions), carefully pour the waste into the designated non-hazardous pharmaceutical waste container. Avoid splashing.

    • For solid waste (e.g., contaminated labware, gloves), place it directly into the waste container.

    • For empty stock vials, they can be placed in the designated container.

  • Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and includes the date.[5]

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials until it is collected by your institution's waste management service.

  • Record Keeping: Maintain a log of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's standard operating procedures.

Protocol 2: Disposal as Hazardous Pharmaceutical Waste

This protocol must be followed if your EHS department determines that this compound is a RCRA hazardous waste.

Materials:

  • Appropriate PPE: safety glasses, lab coat, and chemical-resistant gloves.

  • Designated, properly labeled, leak-proof hazardous waste container (often yellow or black, as specified by your institution).

  • Hazardous waste labels.

  • Absorbent pads for spill control.

Procedure:

  • Waste Determination: Confirm the specific hazardous waste classification (e.g., toxic characteristic) with your EHS department.

  • Containerization:

    • Collect all this compound waste (liquid, solid, and contaminated items) in a designated hazardous waste container that is compatible with the chemical.

    • Do not mix with other, incompatible hazardous wastes.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Fill out the label completely, including the full chemical name ("this compound"), the hazard characteristics as determined by EHS, and the accumulation start date.

  • Storage:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as directed by your institution's policies.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department and licensed hazardous waste vendor.

  • Record Keeping: Maintain meticulous records of the generation, accumulation, and disposal of the hazardous waste as required by EPA and your institution.

Mandatory Visualizations

dot graph DisposalDecisionTree { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start: this compound Waste Generated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consult_ehs [label="Consult Institutional EHS for Waste Determination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hazardous_q [label="Is it RCRA Hazardous Waste?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

non_hazardous_path [label="Follow Protocol 1:\nNon-Hazardous Pharmaceutical Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; hazardous_path [label="Follow Protocol 2:\nHazardous Pharmaceutical Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];

segregate_nh [label="Segregate Waste", shape=box]; container_nh [label="Use Designated Non-Hazardous Container", shape=box]; label_nh [label="Label for Incineration", shape=box]; store_nh [label="Store Securely for Pickup", shape=box];

segregate_h [label="Segregate Waste", shape=box]; container_h [label="Use Designated Hazardous Waste Container", shape=box]; label_h [label="Complete Hazardous Waste Label", shape=box]; store_h [label="Store in SAA/CAA", shape=box];

end_nh [label="Disposal by Licensed Vendor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_h [label="Disposal by Licensed Hazardous Waste Vendor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> consult_ehs; consult_ehs -> hazardous_q;

hazardous_q -> non_hazardous_path [label="No"]; hazardous_q -> hazardous_path [label="Yes"];

non_hazardous_path -> segregate_nh; segregate_nh -> container_nh; container_nh -> label_nh; label_nh -> store_nh; store_nh -> end_nh;

hazardous_path -> segregate_h; segregate_h -> container_h; container_h -> label_h; label_h -> store_h; store_h -> end_h; } Caption: Decision tree for the proper disposal of this compound.

Spill_Cleanup_Workflow spill Spill of this compound Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe contain Contain Spill with Absorbent Pads ppe->contain collect Collect Contaminated Materials contain->collect decontaminate Decontaminate Spill Area (Follow EHS Guidance) collect->decontaminate dispose Dispose of all materials as (Non-)Hazardous Waste per Protocol decontaminate->dispose end Spill Cleanup Complete dispose->end

References

Personal protective equipment for handling 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 15(S)-Fluprostenol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash hazards.[3][4][5]
Hand Protection Wear two pairs of powder-free, chemical-resistant gloves, such as nitrile or neoprene, that meet the ASTM D6978 standard.[4][5][6] The outer glove should be worn over the cuff of the lab coat or gown.[6] Gloves must be inspected before use and changed regularly or immediately if contaminated.[2][6]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] A lab coat can be worn for low-risk activities, but a polyethylene-coated polypropylene gown is preferred for handling hazardous drugs.[4]
Respiratory Protection Respiratory protection is not typically required if handling is performed in a well-ventilated area or a chemical fume hood.[7] However, if there is a risk of aerosol generation or if exposure limits are exceeded, a full-face respirator should be used.[2]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[8] Shoe covers may be necessary depending on the risk assessment.[4]

Safe Handling and Operational Protocol

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or dust, use a certified chemical fume hood.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.[6]

2. Handling the Compound:

  • Donning PPE: Before handling the compound, properly don all required PPE as specified in the table above.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Temperature: Store at -20°C for long-term stability.[10]

  • Incompatibilities: Keep away from incompatible materials, open flames, and high temperatures.[9]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to minimize exposure and environmental contamination.

1. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the spill.[7] For solid spills, carefully scoop the material to avoid creating dust.[11]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with a suitable absorbent material.[11]

    • Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[2][11]

    • Clean the spill area with a detergent solution followed by water.[12]

2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Disposal Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[9] Do not allow the chemical to enter drains or waterways.[2]

  • Decontamination: Decontaminate all equipment and surfaces that have come into contact with this compound.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood, Spill Kit) prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound storage Store Properly (-20°C, Tightly Sealed) handle_compound->storage decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs contain_spill Contain Spill spill->contain_spill cleanup_spill Clean & Decontaminate spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste spill->dispose_spill_waste exposure Personal Exposure first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention exposure->medical_attention contain_spill->cleanup_spill cleanup_spill->dispose_spill_waste first_aid->medical_attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.